Phenol chloroform
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H7Cl3O |
|---|---|
Molecular Weight |
213.5 g/mol |
IUPAC Name |
chloroform;phenol |
InChI |
InChI=1S/C6H6O.CHCl3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5,7H;1H |
InChI Key |
YTRQFSDWAXHJCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C(Cl)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Principles of Phenol-Chloroform Extraction: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Phenol-chloroform extraction is a foundational liquid-liquid extraction technique in molecular biology for the purification of nucleic acids (DNA and RNA) from biological samples. Despite the development of newer, kit-based methods, it remains a robust, cost-effective, and highly efficient procedure for obtaining high-purity nucleic acids. This guide delves into the fundamental principles governing this method, providing a detailed overview of the roles of its chemical constituents, the critical influence of pH, and comprehensive experimental protocols.
The Fundamental Principle: Differential Solubility and Partitioning
The technique is predicated on the principle of liquid-liquid extraction, which separates molecules based on their differential solubilities in two immiscible liquid phases.[1] When a cell lysate (an aqueous solution) is mixed with a phenol-chloroform solution, two distinct phases are formed upon centrifugation: a lower organic phase and an upper aqueous phase.[1][2] The separation of molecules is driven by their polarity.
-
Aqueous Phase: This polar environment is primarily composed of the lysis buffer and water. Highly polar molecules, such as nucleic acids with their negatively charged phosphate (B84403) backbones, are preferentially soluble in this phase.[3][4]
-
Organic Phase: This non-polar environment is composed of phenol (B47542) and chloroform (B151607). Non-polar molecules, such as lipids, are readily dissolved in this phase.[2][5]
-
Interphase: A distinct layer that forms between the aqueous and organic phases. This is where denatured proteins and other cellular debris accumulate.[1][2]
The core of the technique lies in phenol's potent ability to denature proteins.[6][7] Proteins in their native folded state often expose hydrophilic (polar) residues to the aqueous environment while burying hydrophobic (non-polar) residues in their core. Phenol, being a less polar solvent, disrupts this structure, causing the proteins to "flip inside-out."[3] This exposes their hydrophobic residues, making them more soluble in the organic phenol phase and causing them to precipitate out of the aqueous solution.[3][8]
The Role of Each Reagent
The standard extraction mixture consists of phenol, chloroform, and isoamyl alcohol, typically in a 25:24:1 ratio. Each component plays a critical role in the purification process.
Phenol
Phenol is the primary agent for deproteinization.[5][6] It effectively denatures proteins, causing them to lose their native conformation and precipitate at the interphase or dissolve in the organic phase.[7] However, pure phenol has a density only slightly higher than water (1.07 g/cm³ vs. 1.00 g/cm³), which can lead to poor phase separation or even phase inversion if the aqueous phase has a high salt concentration.[4][9]
Chloroform
Chloroform serves several crucial functions:
-
Increases Density: Chloroform is significantly denser than water (approximately 1.47 g/cm³).[4][9] When mixed with phenol, it increases the overall density of the organic phase, ensuring a sharp and stable interface between the two layers and preventing phase inversion.[7]
-
Enhances Protein Denaturation: The combination of phenol and chloroform is more efficient at denaturing proteins than either solvent alone.[10]
-
Solubilizes Lipids: Chloroform is an effective solvent for lipids, drawing them away from the nucleic acids and into the organic phase.[5][7]
-
Reduces RNA Loss: Phenol can retain a significant portion of the aqueous phase (10-15%), leading to a loss of RNA. Chloroform minimizes this retention, thereby improving the yield of nucleic acids.[10][11]
Isoamyl Alcohol
Isoamyl alcohol is added in a small volume (typically 1 part in 25) primarily as an anti-foaming agent .[8] During the vigorous mixing required to create an emulsion and ensure efficient partitioning, foaming can occur, which makes it difficult to separate the phases cleanly. Isoamyl alcohol reduces this foaming and helps to stabilize the interphase.[12]
The Critical Role of pH in Selective Nucleic Acid Isolation
The pH of the phenol solution is the most critical variable for determining which type of nucleic acid is purified.[13][14]
-
Alkaline pH (≈8.0) for DNA Isolation: At a neutral to slightly alkaline pH, the phosphodiester backbone of both DNA and RNA is negatively charged. This high polarity ensures that both nucleic acids remain in the aqueous phase, while proteins are extracted into the organic phase.[11][15] Therefore, a Tris-buffered phenol solution with a pH of 7.8-8.0 is used for DNA extraction.[11]
-
Acidic pH (≈4.5) for RNA Isolation: At an acidic pH, the structure of DNA is altered. The negative charges on the phosphate groups are neutralized, causing the DNA to become less polar and partition into the organic phase.[6][13] RNA, due to the presence of the 2'-hydroxyl group, remains more polar and is selectively retained in the aqueous phase.[11][15] This allows for the specific isolation of RNA, free from contaminating genomic DNA.
This pH-dependent partitioning is a powerful tool for molecular biologists, enabling the selective purification of either DNA or RNA from the same sample.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the phenol-chloroform extraction process.
| Component | Density (g/cm³ at 20-25°C) | Role in Extraction |
| Water (Aqueous Phase) | ~1.00 | Solvent for nucleic acids and other polar molecules. |
| TE Buffer (1X, pH 8.0) | ~1.00 | Maintains alkaline pH to keep DNA in the aqueous phase; EDTA chelates divalent cations, inhibiting DNases.[16] |
| Phenol (Tris-equilibrated) | ~1.07 | Primary denaturant of proteins.[8] |
| Chloroform | ~1.47 | Increases organic phase density, enhances protein denaturation, solubilizes lipids.[4][9] |
| Isoamyl Alcohol | ~0.81 | Anti-foaming agent. |
| Phenol:Chloroform:Isoamyl Alcohol (25:24:1) | ~1.28 | The complete organic phase mixture.[6] |
| Condition (Equilibrated Aqueous pH) | Primary Nucleic Acid in Aqueous Phase | Primary Nucleic Acid in Organic/Interphase | Application |
| ~pH 8.0 | DNA and RNA | Denatured Proteins | Total Nucleic Acid or DNA Isolation |
| ~pH 4.5 | RNA | DNA and Denatured Proteins | RNA Isolation |
Data compiled from multiple sources.[4][5][6][8][9][16] Note that the partitioning is not absolute but highly preferential.
Visualizing the Process
The following diagrams illustrate the logical workflow and the core separation principle of the technique.
Caption: High-level workflow for nucleic acid purification.
References
- 1. imcstips.com [imcstips.com]
- 2. journal.mdpip.com [journal.mdpip.com]
- 3. Product Information | Phenol, Saturated with TE Buffer 25969-96 400ML NACALAI TESQUE, INC. | e-Nacalai Search Version [e-nacalai.jp]
- 4. bio-protech.com.tw [bio-protech.com.tw]
- 5. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lunanano.com [lunanano.com]
- 7. pacb.com [pacb.com]
- 8. 苯酚 BioUltra, Molecular Biology, TE-saturated, ~73% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Temperature dependence of the partition coefficient of proteins in aqueous two-phase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Tris EDTA buffer, for molecular biology, DNAse, RNAse, Protease free ready to use, pH 8.0 500 mL [thermofisher.com]
- 13. TE Buffer, 1X, Molecular Biology Grade | Tris-EDTA Buffer [worldwide.promega.com]
- 14. lclane.net [lclane.net]
- 15. TRIS-EDTA Buffer Molecular biology | Biosolve Shop [shop.biosolve-chemicals.eu]
- 16. researchgate.net [researchgate.net]
The Enduring Workhorse: A Technical History of Phenol-Chloroform Extraction in Molecular Biology
A deep dive into the foundational technique for nucleic acid purification, exploring its historical development, chemical principles, and detailed protocols for researchers, scientists, and drug development professionals.
The isolation of pure, high-quality nucleic acids is the cornerstone of molecular biology. For decades, the go-to method for this critical first step has been the robust and versatile phenol-chloroform extraction. This in-depth guide explores the history of this technique, from its early beginnings to the pivotal advancements that solidified its place in laboratories worldwide. It provides a technical examination of the underlying chemical principles, detailed experimental protocols, and a quantitative look at its performance in comparison to modern methods.
A Historical Perspective: From Early Observations to a Gold Standard
The journey of phenol-chloroform extraction began with the simple observation of the protein-denaturing capabilities of phenol (B47542). In 1956, Kirby first reported the use of phenol to purify nucleic acids from mammalian tissues, laying the groundwork for a technique that would revolutionize the burgeoning field of molecular biology. This initial method was further refined by combining phenol with chloroform (B151607), which enhanced the efficiency of phase separation and the removal of lipids.
A landmark advancement came in 1987 when Piotr Chomczynski and Nicoletta Sacchi developed the single-step acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) method for RNA isolation.[1][2][3] This innovation significantly reduced the time and labor required for RNA extraction, eliminating the need for lengthy ultracentrifugation steps and making the analysis of gene expression more accessible to researchers.[4] This method, and its commercial derivatives like TRIzol, remains a widely used and reliable technique for obtaining high-quality RNA.[5][6]
The Chemical Core: Principles of Separation
Phenol-chloroform extraction is a type of liquid-liquid extraction that leverages the differential solubilities of macromolecules in aqueous and organic phases. The key components and their roles are:
-
Phenol: An organic solvent that serves multiple crucial functions. It denatures proteins, causing them to lose their native conformation and precipitate out of the aqueous solution.[7][8] Phenol also inhibits the activity of nucleases, protecting the integrity of the nucleic acids.
-
Chloroform: An organic solvent that is denser than water and immiscible with it. When mixed with phenol, it increases the density of the organic phase, ensuring a sharp separation from the upper aqueous phase. Chloroform also helps to dissolve lipids and further denature proteins.[9][10]
-
Isoamyl Alcohol: Often included in the organic mixture to prevent foaming during the vigorous mixing steps.
-
Guanidinium Thiocyanate: A powerful chaotropic agent used in RNA extraction protocols. It effectively denatures proteins, including potent RNases, and disrupts nucleoprotein complexes, releasing the RNA into the solution.[9][10]
-
pH: The pH of the aqueous buffer is a critical determinant of which nucleic acid is isolated.
-
Alkaline conditions (pH 7.0-8.0): At a neutral to slightly alkaline pH, the phosphate (B84403) backbone of both DNA and RNA is negatively charged, making them soluble in the aqueous phase. This is the standard condition for DNA extraction.[7][10]
-
Acidic conditions (pH ~4.5): Under acidic conditions, the negative charge on the phosphate groups of DNA is neutralized, causing the DNA to partition into the organic phase, while RNA, with its 2'-hydroxyl group, remains in the aqueous phase. This principle is the basis for the specific isolation of RNA.[7][10]
-
Quantitative Performance: Yield and Purity
The phenol-chloroform method is renowned for its ability to yield high quantities of nucleic acids. However, purity, as assessed by spectrophotometric ratios (A260/A280 and A260/A230), can sometimes be lower than that achieved with more modern, column-based methods.
Table 1: Typical Purity Ratios for Nucleic Acids
| Ratio | Pure DNA | Pure RNA | Indication of Contamination (Low Ratio) |
| A260/A280 | ~1.8 | ~2.0 | Protein, residual phenol |
| A260/A230 | 2.0 - 2.2 | 2.0 - 2.2 | Guanidinium thiocyanate, phenol, carbohydrates, other organic compounds |
Data sourced from multiple references providing generally accepted values for "pure" nucleic acids.[3][11][12]
Table 2: Comparison of Phenol-Chloroform Extraction with Commercial Kits
| Feature | Phenol-Chloroform Extraction | Commercial Spin-Column Kits |
| Yield | Generally high, especially for RNA from small samples.[13] | Can be lower, with some loss of nucleic acid on the column.[9] |
| Purity (A260/A280) | Can be variable; risk of protein contamination if interphase is disturbed.[1] | Generally high and consistent.[9] |
| Purity (A260/A230) | Often lower due to potential carryover of phenol and guanidinium salts.[14] | Generally higher, with efficient removal of salts. |
| Time | More time-consuming and labor-intensive.[15] | Faster and simpler workflow.[9] |
| Cost | Relatively low cost of reagents.[15] | Higher cost per sample. |
| Safety | Requires handling of hazardous organic solvents (phenol, chloroform).[15] | Uses less hazardous reagents.[9] |
Experimental Protocols
The following are detailed methodologies for the classic phenol-chloroform DNA extraction and the AGPC-based RNA extraction.
Protocol 1: Classic Phenol-Chloroform DNA Extraction
This protocol is suitable for the isolation of genomic DNA from a variety of cell and tissue samples.
Materials:
-
Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM NaCl, 1% SDS, 100 µg/mL Proteinase K)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Methodology:
-
Sample Lysis: Homogenize the sample and incubate in Lysis Buffer at 55°C for 1-2 hours, or until the tissue is completely lysed.
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.
-
Vortex vigorously for 20-30 seconds to create an emulsion.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.
-
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the white protein layer at the interphase.
-
Chloroform Extraction (Optional but Recommended):
-
Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase.
-
Vortex and centrifuge as in step 2.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate to the aqueous phase.
-
Add 2-2.5 volumes of ice-cold 100% ethanol and mix by gentle inversion until a DNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour, or overnight.
-
-
Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.
-
Protocol 2: Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) RNA Extraction
This protocol is based on the single-step method developed by Chomczynski and Sacchi and is suitable for the isolation of total RNA.[8][16]
Materials:
-
Denaturing Solution (e.g., TRIzol or a homemade solution of 4 M guanidinium thiocyanate, 25 mM sodium citrate (B86180) pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)
-
Chloroform
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
Methodology:
-
Homogenization: Homogenize the sample in 1 mL of Denaturing Solution per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of Denaturing Solution.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol per 1 mL of Denaturing Solution used for the initial homogenization.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of Denaturing Solution.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Discard the ethanol wash.
-
Briefly air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in phenol-chloroform based nucleic acid extraction.
Caption: Workflow for classic phenol-chloroform DNA extraction.
Caption: Workflow for AGPC-based RNA extraction.
Conclusion
Despite the advent of newer, more convenient methods for nucleic acid purification, phenol-chloroform extraction remains a relevant and powerful technique in the molecular biologist's toolkit. Its ability to yield large quantities of nucleic acids from a wide variety of sample types, coupled with its low cost, ensures its continued use in many research settings. While it requires careful handling of hazardous materials and is more labor-intensive, a thorough understanding of its principles and a well-executed protocol can provide high-quality DNA and RNA suitable for a multitude of downstream applications, from PCR and cloning to next-generation sequencing. The history of phenol-chloroform extraction is a testament to the enduring power of fundamental chemical principles in advancing the frontiers of biological science.
References
- 1. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dna.uga.edu [dna.uga.edu]
- 4. Contaminants in Your Nucleic Acid Sample? [bionordika.fi]
- 5. Knowledge - Contaminants [community.nanoporetech.com]
- 6. lifescience.roche.com [lifescience.roche.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. Comparison of QIAamp HCV kit spin columns, silica beads, and phenol-chloroform for recovering human immunodeficiency virus type 1 RNA from plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lunanano.com [lunanano.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
- 12. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 13. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Phenol-Chloroform Extraction: A Technical Guide to Nucleic Acid Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phenol-chloroform extraction method for nucleic acid purification. It details the composition of the chemical mixture, its underlying principles, and provides detailed experimental protocols. Furthermore, this guide presents a quantitative comparison with other common nucleic acid extraction techniques, offering researchers the data to make informed decisions for their experimental needs.
Core Principles of Phenol-Chloroform Extraction
Phenol-chloroform extraction is a liquid-liquid extraction technique fundamental to molecular biology for separating nucleic acids from proteins and lipids.[1] The method leverages the differential solubility of these macromolecules in a biphasic solution created by mixing an aqueous sample with a phenol-chloroform solution.
Upon centrifugation, the mixture separates into three distinct phases:
-
Aqueous Phase (Upper): This less dense, upper layer contains the hydrophilic nucleic acids (DNA and RNA).
-
Interphase (Middle): A layer of precipitated proteins forms between the aqueous and organic phases.
-
Organic Phase (Lower): This denser, lower layer consists of the hydrophobic phenol (B47542) and chloroform (B151607), containing denatured proteins and lipids.[1]
The pH of the solution is a critical determinant in the selective separation of DNA and RNA. At a neutral to alkaline pH (7.0-8.0), both DNA and RNA are negatively charged and will partition into the aqueous phase.[1] However, at an acidic pH (around 4.5), DNA becomes neutralized and is driven into the organic phase, while RNA remains in the aqueous phase, allowing for their effective separation.
Composition and Purpose of the Phenol-Chloroform Mixture
The standard phenol-chloroform mixture is typically prepared in a ratio of 25:24:1 (phenol:chloroform:isoamyl alcohol). Each component plays a crucial role in the extraction process.
| Component | Ratio | Purpose |
| Phenol | 25 | The primary function of phenol is to denature proteins by disrupting their secondary and tertiary structures. It is a non-polar solvent and effectively dissolves proteins. |
| Chloroform | 24 | Chloroform enhances the denaturing effect of phenol on proteins and solubilizes lipids. Crucially, its higher density increases the overall density of the organic phase, ensuring a sharp and stable separation from the aqueous phase. |
| Isoamyl Alcohol | 1 | Isoamyl alcohol is added as an anti-foaming agent, preventing the formation of an emulsion between the aqueous and organic phases during mixing. This leads to a cleaner separation and a more defined interphase.[2] |
Quantitative Comparison of Nucleic Acid Extraction Methods
The choice of nucleic acid extraction method can significantly impact the yield and purity of the isolated molecules, which in turn affects downstream applications. The following tables summarize comparative data between phenol-chloroform extraction and other common methods.
Table 1: Comparison of DNA Extraction from Human Blood
| Method | Mean DNA Yield (ng/µL) | Mean A260/A280 Purity Ratio |
| Phenol-Chloroform | ~308 | ~1.89 |
| Salting-Out | ~18 | ~1.82 |
Data sourced from a comparative study on human blood samples.[3][4][5]
Table 2: Comparison of DNA Extraction from Human Saliva
| Method | Mean DNA Yield (ng/µL) | Mean A260/A280 Purity Ratio |
| Phenol-Chloroform | ~64 | ~1.87 |
| Salting-Out | ~38 | ~1.75 |
Data sourced from a comparative study on human saliva samples.[3][4]
Note on Purity Ratios:
-
An A260/A280 ratio of ~1.8 is generally considered "pure" for DNA.[6][7][8] Ratios lower than this may indicate protein or phenol contamination.[6]
-
The A260/A230 ratio is another indicator of purity, with expected values for pure nucleic acids being in the range of 2.0-2.2.[6][8] Lower ratios can suggest contamination with organic compounds or salts.[6][9]
Experimental Protocols
Reagent Preparation
Lysis Buffer (for DNA extraction):
-
1 M Tris-Cl (pH 8.0): 200 µL
-
0.5 M EDTA (pH 8.0): 4 µL
-
SDS: 1 g
-
Add sterile distilled water to a final volume of 20 mL.[10]
TE Buffer (for nucleic acid resuspension and storage):
-
1 M Tris-Cl (pH 8.0): 1 mL
-
0.5 M EDTA (pH 8.0): 0.2 mL
-
Add sterile distilled water to a final volume of 100 mL.[11][12] Autoclave to sterilize.[11][12]
Protocol for Genomic DNA Extraction from Cells
-
Cell Lysis:
-
Phenol-Chloroform Extraction:
-
Add an equal volume (400 µL) of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Vortex vigorously for 30 seconds to form an emulsion.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
-
Aqueous Phase Collection:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and the lower organic phase.
-
-
Chloroform Wash (Optional but Recommended):
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Vortex for 10 seconds and centrifuge at 12,000 x g for 2 minutes.
-
Transfer the upper aqueous phase to a new tube. This step helps to remove residual phenol.
-
-
DNA Precipitation:
-
Add 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) to the aqueous phase.
-
Add 2-2.5 volumes of ice-cold 100% ethanol (B145695).
-
Invert the tube gently several times until a white DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour to overnight.
-
-
DNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Resuspension:
-
Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of TE buffer.
-
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for nucleic acid extraction using the phenol-chloroform method.
Principle of Phase Separation
Caption: Partitioning of biomolecules during phenol-chloroform extraction.
References
- 1. lifescience.roche.com [lifescience.roche.com]
- 2. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. journal.mdpip.com [journal.mdpip.com]
- 5. journal.mdpip.com [journal.mdpip.com]
- 6. dna.uga.edu [dna.uga.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 9. youtube.com [youtube.com]
- 10. Lysis Buffer for Phenol/ chloroform genomic DNA extraction (makes 20 mL of buffer) [protocols.io]
- 11. toptipbio.com [toptipbio.com]
- 12. static.igem.org [static.igem.org]
- 13. scribd.com [scribd.com]
- 14. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]
The Enduring Legacy of Phenol-Chloroform Extraction: A Technical Guide to DNA and RNA Isolation
For decades, the phenol-chloroform extraction method has been a cornerstone of molecular biology, enabling the purification of high-quality DNA and RNA essential for groundbreaking research and diagnostic development. This in-depth technical guide explores the historical discovery of this robust technique, provides a detailed understanding of its chemical principles, and presents comprehensive experimental protocols. Quantitative data on nucleic acid yield and purity are summarized, and the logical workflow is visualized to offer a complete resource for researchers, scientists, and drug development professionals.
A Historical Perspective: The Genesis of a Foundational Technique
The ability to isolate pure nucleic acids from cellular components was a critical step in the advancement of molecular biology. The development of the phenol-chloroform method can be traced back to the mid-20th century, with two key publications laying the groundwork for what would become a standard laboratory procedure.
In 1956, Alfred Gierer and Gerhard Schramm demonstrated that RNA isolated from Tobacco Mosaic Virus (TMV) using phenol (B47542) was infectious on its own, providing compelling evidence for RNA as a carrier of genetic information.[1][2] Their method involved the use of water-saturated phenol to deproteinize the virus particles, allowing for the recovery of the viral RNA.[1]
A year later, in 1957, K. S. Kirby published a new method for the isolation of deoxyribonucleic acids from mammalian tissues.[3][4] Kirby's method utilized a two-phase system of aqueous sodium salicylate (B1505791) and phenol to effectively remove proteins, yielding high-molecular-weight DNA.[4] These pioneering studies established the fundamental principle of using phenol to denature and separate proteins from nucleic acids, a concept that remains at the core of the technique today.
The Chemistry of Separation: Roles of the Core Reagents
The success of phenol-chloroform extraction lies in the distinct chemical properties of its components, which facilitate the partitioning of cellular macromolecules into different phases.
-
Phenol: This organic solvent is the primary agent for protein denaturation. It disrupts the hydrogen bonds within proteins, causing them to unfold and lose their native structure. These denatured proteins become more soluble in the organic phase. At an acidic pH, phenol selectively retains DNA in the organic phase, allowing for the specific isolation of RNA in the aqueous phase. Conversely, a neutral or slightly alkaline pH is used for DNA extraction, where both DNA and RNA remain in the aqueous phase.
-
Chloroform: Chloroform serves multiple purposes. It is a more effective protein denaturant than phenol alone and increases the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers after centrifugation. It also helps to remove lipids from the sample.
-
Isoamyl Alcohol: Often included in the organic mixture, isoamyl alcohol acts as an anti-foaming agent, preventing the formation of an emulsion during the mixing step and further aiding in the clear separation of the phases.
-
Salts (e.g., Sodium Acetate): These are used during the precipitation step. The positively charged sodium ions neutralize the negative charge of the phosphate (B84403) backbone of DNA and RNA, reducing their solubility in water and facilitating their precipitation out of solution when alcohol is added.
Quantitative Performance: A Comparative Look at Yield and Purity
The phenol-chloroform method is renowned for its ability to yield high quantities of pure nucleic acids. The purity of a nucleic acid preparation is commonly assessed by spectrophotometry, measuring the ratio of absorbance at 260 nm to 280 nm (A260/A280). A ratio of ~1.8 is generally considered indicative of pure DNA, while a ratio of ~2.0 suggests pure RNA.
Below are tables summarizing quantitative data from various studies, comparing the performance of phenol-chloroform extraction with other common methods.
Table 1: Comparison of DNA Extraction Methods from Formalin-Fixed Paraffin-Embedded (FFPE) Tissues [5]
| Extraction Method | Mean DNA Concentration (ng/µL) | A260/A280 Ratio (Mean) |
| Phenol-Chloroform (Modified) | 31.28 | 1.8 - 2.0 (62% of samples) |
| cobas® DNA Sample Preparation Kit | 9.15 | Data not specified |
| QIAamp DNA FFPE Tissue Kit | 4.79 | Data not specified |
Table 2: Comparison of DNA Extraction Methods from Plant Tissues (Scots Pine & Oak) [6]
| Extraction Method | Mean DNA Yield (ng/µL) - Scots Pine | Mean DNA Yield (ng/µL) - Oak |
| Phenol-Chloroform | 371.75 | 352.00 |
| CTAB | 230.75 | 222.25 |
| Silica Columns | 171.75 | Data not specified |
| Magnetic Beads | 206.25 | 201.75 |
Table 3: Comparison of RNA Extraction Methods from Bacterial Culture [7]
| Extraction Method | RNA Yield (mg/mL) | A260/A280 Ratio |
| Triton X-100 Boiling & Chloroform | 0.2 - 2.0 | 1.9 - 2.0 |
Table 4: Comparison of DNA Extraction Methods from Fish Tissues
| Extraction Method | Mean DNA Yield (ng/mg) | A260/A280 Ratio |
| Phenol-Chloroform | Highest Yield | High Purity |
| High Salt | Lower Yield | High Purity |
| Urea | Lower Yield | High Purity |
| TNES | Lower Yield | High Purity |
Detailed Experimental Protocols
The following protocols are based on the foundational work of Gierer and Schramm for RNA isolation and Kirby for DNA isolation, adapted to modern laboratory practices.
Protocol 1: Isolation of RNA from Viral or Cellular Sources (Adapted from Gierer and Schramm, 1956)
Materials:
-
Sample (e.g., virus suspension, cell pellet)
-
Water-saturated phenol (pH 4.0-5.0)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
RNase-free water
Procedure:
-
Homogenization: Homogenize the sample in a suitable buffer. For cells, a lysis buffer containing a chaotropic agent like guanidinium (B1211019) thiocyanate (B1210189) is recommended to inactivate RNases.
-
Phenol Extraction: Add an equal volume of water-saturated phenol to the homogenate. Vortex vigorously for 30-60 seconds to create an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Three phases will form: a lower organic phase (phenol), a white interphase (containing denatured proteins and some DNA), and an upper aqueous phase (containing RNA).
-
Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new, clean tube, avoiding the interphase and organic phase.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase. Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Aqueous Phase Recovery: Transfer the upper aqueous phase to a new tube.
-
RNA Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
-
Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.
Protocol 2: Isolation of Genomic DNA from Tissues (Adapted from Kirby, 1957)
Materials:
-
Tissue sample
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS, 20 µg/mL RNase A)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 7.8-8.0)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in Lysis Buffer.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 55°C for 1-3 hours, or overnight, until the tissue is completely lysed.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol. Mix by inverting the tube gently for 5-10 minutes. Avoid vigorous vortexing to prevent shearing of high-molecular-weight DNA.
-
Phase Separation: Centrifuge at 5,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Recovery: Carefully transfer the upper, viscous aqueous phase to a new tube.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Mix by gentle inversion for 5 minutes. Centrifuge at 5,000 x g for 5 minutes.
-
Aqueous Phase Recovery: Transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inverting the tube until the DNA precipitates and forms a visible, stringy mass.
-
Spooling/Pelleting: The DNA can be spooled out with a sealed glass rod or pelleted by centrifugation at 10,000 x g for 10 minutes.
-
Washing: Wash the DNA pellet with 1 mL of 70% ethanol.
-
Drying and Resuspension: Air-dry the DNA pellet and resuspend in an appropriate volume of TE Buffer. Dissolution may require incubation at 37°C or 55°C for several hours.
Visualizing the Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the DNA and RNA isolation processes.
Caption: Workflow for Genomic DNA Isolation.
Caption: Workflow for Total RNA Isolation.
Conclusion
The discovery of phenol-chloroform extraction revolutionized molecular biology, providing a robust and reliable method for obtaining high-purity DNA and RNA. While newer, kit-based methods offer convenience and speed, the classical phenol-chloroform technique remains a valuable and often superior choice for achieving high yields of exceptionally pure nucleic acids from a wide variety of sample types. Its enduring presence in laboratories worldwide is a testament to its efficacy and the foundational principles established by its pioneers. This guide serves as a comprehensive resource for understanding and effectively implementing this essential technique in modern research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. A new method for the isolation of deoxyribonucleic acids; evidence on the nature of bonds between deoxyribonucleic acid and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method for the isolation of deoxyribonucleic acids: evidence on the nature of bonds between deoxyribonucleic acid and protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA extraction from FFPE tissue samples – a comparison of three procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Bedrock of Molecular Biology: A Technical Guide to Nucleic Acid Purification with Phenol-Chloroform
For Immediate Release
A Deep Dive into the Fundamental Mechanism and Practical Application of Phenol-Chloroform Extraction for High-Purity Nucleic Acid Isolation
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the foundational principles and methodologies of nucleic acid purification using the phenol-chloroform method. This robust and cost-effective technique remains a staple in molecular biology for its efficiency in separating nucleic acids from proteins and lipids.
Core Mechanism: The Principle of Differential Solubility
Phenol-chloroform extraction is a liquid-liquid extraction technique that partitions cellular components into distinct aqueous and organic phases based on their differential solubility.[1] The process leverages the chemical properties of phenol (B47542), chloroform, and isoamyl alcohol to effectively denature proteins and lipids, leaving nucleic acids in a purified aqueous state.[2]
The Role of Key Reagents:
-
Phenol: As a potent protein denaturant, phenol disrupts the tertiary structure of proteins, causing them to lose their function and precipitate out of solution.[3][4] It is immiscible with water and, being slightly denser, forms the lower organic phase in the initial separation.[3]
-
Chloroform: This solvent is miscible with phenol and significantly increases the density of the organic phase, ensuring a sharp and stable interface between the organic and aqueous layers.[1][5] This prevents the accidental carryover of the organic phase when collecting the aqueous layer.[5] Chloroform also aids in denaturing proteins and is effective at solubilizing lipids, drawing them into the organic phase.[1][6]
-
Isoamyl Alcohol: Often included in the mixture at a low concentration (typically a 25:24:1 ratio of phenol:chloroform:isoamyl alcohol), isoamyl alcohol acts as an anti-foaming agent.[6][7] This prevents the formation of an emulsion between the two phases during mixing, which can trap nucleic acids and reduce yield.[7]
The separation process results in three distinct layers after centrifugation:
-
The Upper Aqueous Phase: This polar layer contains the hydrophilic nucleic acids (DNA and/or RNA) due to the negatively charged phosphate (B84403) backbone, along with salts and sugars.[1]
-
The Interphase: A cloudy, often white, layer forms between the aqueous and organic phases. This layer is composed primarily of denatured proteins and some genomic DNA, particularly at acidic pH.[1][7]
-
The Lower Organic Phase: This non-polar layer contains the phenol and chloroform, along with hydrophobic molecules such as lipids and the denatured proteins.[1]
The Critical Influence of pH in Nucleic Acid Separation
A crucial aspect of the phenol-chloroform method is the ability to selectively isolate either DNA or RNA by adjusting the pH of the extraction buffer.[3]
-
DNA Purification (pH 7.0-8.0): At a neutral to slightly alkaline pH, the phosphodiester backbone of DNA remains deprotonated and thus negatively charged. This ensures its high solubility in the polar aqueous phase.[3][8] Both DNA and RNA will be retained in the aqueous phase under these conditions.[8]
-
RNA Purification (Acidic pH ~4.5): At an acidic pH, the chemistry of DNA and RNA leads to their differential partitioning. The deoxyribose sugar in DNA is more susceptible to denaturation under acidic conditions, causing the DNA to lose its negative charge and become soluble in the organic phenol phase.[3][9] In contrast, the 2'-hydroxyl group on the ribose sugar of RNA makes it more polar and allows it to remain in the aqueous phase, even at a low pH.[8][9] This pH-dependent separation is a cornerstone of RNA isolation using this method.[10]
Quantitative Data Summary
The yield and purity of nucleic acids isolated by phenol-chloroform extraction can vary depending on the sample type, starting material quantity, and meticulousness of the procedure. The following table provides typical quantitative data for this method. Purity is commonly assessed using the A260/A280 and A260/A230 absorbance ratios. An A260/A280 ratio of ~1.8 is generally considered pure for DNA, while a ratio of ~2.0 is accepted for pure RNA.[10] The A260/A230 ratio, ideally between 2.0-2.2, indicates contamination with substances like phenol or guanidine (B92328) salts.[10]
| Parameter | DNA Extraction | RNA Extraction | Reference(s) |
| Starting Material | 5 x 10⁷ cultured mammalian cells | 25 Blood Samples | [2][7] |
| Expected Yield | ~200 µg | Median: 114.40 ng/µl | [2][7] |
| A260/A280 Ratio | > 1.75 | ≤ 1.8 (can be lower than kits) | [2][7] |
| A260/A230 Ratio | > 1.8 (variable) | Can be lower than optimal | [10][11] |
| Key Contaminants | Proteins (if A260/A280 is low) | Phenol, Salts (if A260/230 is low) | [10] |
Note: Yields and purity can be significantly higher than commercial kits, though the purity may be more variable and user-dependent.[2][12]
Experimental Protocols
Detailed Methodology for Genomic DNA Extraction
This protocol is adapted for the extraction of high-molecular-weight genomic DNA from mammalian cells.
Materials:
-
Cell sample (e.g., cell pellet)
-
Lysis Buffer (e.g., TE buffer with 0.5% SDS and Proteinase K)
-
Proteinase K (20 mg/ml stock)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 7.8-8.2
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
Procedure:
-
Sample Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer. Add Proteinase K to a final concentration of 100 µg/ml. Incubate at 55°C for 1-2 hours, or until the sample is completely lysed.[13]
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysed sample. Vortex vigorously for 20-30 seconds to form an emulsion.[13]
-
Phase Separation: Centrifuge the mixture at ≥12,000 x g for 5 minutes at room temperature. This will separate the mixture into aqueous, interphase, and organic layers.[13]
-
Aqueous Phase Collection: Carefully pipette the upper aqueous phase into a new sterile microfuge tube. Be extremely careful not to disturb the interphase, as this contains contaminating proteins.[1]
-
Chloroform Extraction (Optional but Recommended): Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase. Vortex and centrifuge as in step 3. This step removes any residual phenol.[14] Transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10th volume of 3 M sodium acetate to the aqueous phase and mix. Then, add 2-2.5 volumes of ice-cold 100% ethanol. Invert the tube gently several times until the DNA precipitates and becomes visible as a white, stringy mass.
-
Pelleting the DNA: Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Washing the Pellet: Carefully decant the supernatant. Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol and centrifuging for 5 minutes at 4°C. Repeat this wash step once.
-
Drying and Resuspension: Remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.[13]
Conclusion
The phenol-chloroform extraction method, while requiring careful handling of hazardous reagents, offers a highly effective and economical approach to nucleic acid purification. Its ability to yield large quantities of pure DNA and RNA makes it an invaluable technique in molecular biology research and development. Understanding the fundamental principles of differential solubility and pH-dependent partitioning is key to mastering this method and achieving high-quality results for downstream applications such as PCR, sequencing, and cloning.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lunanano.com [lunanano.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pacb.com [pacb.com]
Unraveling the Phases: A Technical Guide to Phenol-Chloroform Extraction
For Researchers, Scientists, and Drug Development Professionals
Phenol-chloroform extraction is a foundational liquid-liquid extraction technique in molecular biology, revered for its efficacy in purifying nucleic acids from complex biological samples. This method leverages the differential solubilities of macromolecules in organic and aqueous solutions to efficiently separate DNA and RNA from proteins and lipids. This in-depth guide provides a comprehensive overview of the core principles, a detailed experimental protocol, and a quantitative analysis of expected results to empower researchers in achieving high-purity nucleic acid isolation.
The Core Principle: Partitioning Based on Polarity
The crux of phenol-chloroform extraction lies in the partitioning of molecules into two immiscible liquid phases based on their polarity.[1] When a biological sample, typically a cell lysate, is mixed with a phenol-chloroform solution, two distinct phases are formed upon centrifugation: a lower organic phase and an upper aqueous phase.[2]
-
Aqueous Phase (Upper Layer): This polar phase consists of the aqueous sample buffer. Nucleic acids (DNA and RNA), being polar molecules due to their negatively charged phosphate (B84403) backbone, preferentially partition into this layer.[1]
-
Organic Phase (Lower Layer): This non-polar phase is a mixture of phenol (B47542) and chloroform (B151607). Lipids and other non-polar molecules are soluble in this phase.[2] Phenol also serves to denature proteins, causing them to lose their native conformation.[3][4]
-
Interphase: A milky-white layer forms between the aqueous and organic phases, which is composed of denatured proteins and some lipids that have precipitated out of solution.[2]
The distinct densities of the components are critical for phase separation. Phenol is slightly denser than water, but the addition of chloroform, which is significantly denser, ensures a clean separation with the organic phase settling at the bottom.[2][5]
The Role of Each Reagent
A standard phenol-chloroform extraction protocol utilizes a combination of phenol, chloroform, and isoamyl alcohol, each playing a crucial role in the purification process.
| Reagent | Chemical Properties & Function |
| Phenol | An organic solvent that effectively denatures proteins by disrupting their hydrogen bonds.[3][4] The pH of the phenol solution is critical; at a slightly alkaline pH (around 8.0), DNA is deprotonated and remains in the aqueous phase, while at an acidic pH (around 4.5), DNA becomes protonated and partitions into the organic phase, allowing for the specific isolation of RNA.[2][5] |
| Chloroform | A non-polar organic solvent that is denser than water. It enhances the denaturing effect of phenol on proteins and solubilizes lipids.[1][4] Its primary role is to increase the density of the organic phase, facilitating a sharp and stable separation from the aqueous phase and preventing phase inversion.[5] |
| Isoamyl Alcohol | Added to the organic mixture in a small ratio (typically 1 part in 25), it acts as an anti-foaming agent, preventing the formation of an emulsion between the two phases during mixing.[1] This ensures a cleaner separation and minimizes the loss of the aqueous phase. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the extraction of genomic DNA from mammalian cells.
1. Sample Preparation and Cell Lysis:
-
Begin with a pellet of cultured cells or a homogenized tissue sample.
-
Resuspend the cell pellet in a lysis buffer (e.g., TE buffer with SDS and proteinase K).[6]
-
Incubate the mixture at 55°C for 1-2 hours, or until the sample is completely lysed. Proteinase K aids in the digestion of cellular proteins.[4][6]
2. Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to the cell lysate.[7][8]
-
Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing and create an emulsion.[6]
-
Centrifuge the sample at 12,000 x g for 5 minutes at room temperature.[7][9] This will separate the mixture into the distinct aqueous, interphase, and organic layers.
3. Aqueous Phase Recovery:
-
Carefully aspirate the upper aqueous phase containing the DNA using a pipette, being cautious not to disturb the interphase.[2][8] Transfer the aqueous phase to a new microcentrifuge tube.
-
For maximum yield, a second extraction can be performed by adding another volume of PCI to the remaining interphase and organic phase, vortexing, centrifuging, and pooling the second aqueous phase with the first.[8]
4. Chloroform Wash (Optional but Recommended):
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.[1][8]
-
Vortex and centrifuge as in the previous step.
-
This step removes any residual phenol from the aqueous phase, which can inhibit downstream enzymatic reactions.[10] Carefully transfer the upper aqueous phase to a new tube.
5. DNA Precipitation:
-
To precipitate the DNA, add 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol (B145695) to the aqueous phase.[1][11] The salt neutralizes the negative charge on the DNA backbone, and the ethanol causes the DNA to precipitate out of solution.
-
Invert the tube several times to mix and incubate at -20°C for at least one hour, or overnight for maximum precipitation.[4][6]
6. DNA Pellet Washing and Resuspension:
-
Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C to pellet the precipitated DNA.[6][11]
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 70% ethanol to remove residual salts.[1][6] Centrifuge again for 5 minutes, and carefully remove the ethanol.
-
Air-dry the pellet for 5-10 minutes to allow the remaining ethanol to evaporate. Do not over-dry, as this can make the DNA difficult to resuspend.
-
Resuspend the DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.[6]
Visualizing the Workflow
The following diagram illustrates the key steps and phase separations in the phenol-chloroform extraction process.
Caption: Workflow of Phenol-Chloroform DNA/RNA Extraction.
Quantitative Analysis of Nucleic Acid Purity
The purity and concentration of the extracted nucleic acid are critical for the success of downstream applications. Spectrophotometry is commonly used to assess these parameters.
| Parameter | Description | Ideal Ratio (DNA) | Ideal Ratio (RNA) | Potential Contaminants Indicated by Low Ratios |
| A260/A280 Ratio | This ratio is used to assess the purity of nucleic acids from protein contamination.[12] Nucleic acids have a maximum absorbance at 260 nm, while proteins absorb maximally at 280 nm. | ~1.8 | ~2.0 | Protein, residual phenol.[12][13] |
| A260/A230 Ratio | This ratio is a secondary measure of purity, indicating contamination from salts (e.g., guanidine), carbohydrates, and residual phenol.[12][14] These substances have a maximum absorbance at or near 230 nm. | 2.0 - 2.2 | 2.0 - 2.2 | Phenol, EDTA, carbohydrates, guanidinium (B1211019) salts.[12][14] |
It is important to note that small variations in pH can affect the A260/A280 ratio.[12] Acidic solutions can lead to an underestimation of this ratio.[14]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cell lysis. | Ensure complete lysis by optimizing incubation time and using appropriate enzymes (e.g., proteinase K). |
| Incomplete precipitation. | Increase precipitation time at -20°C or use a glycogen (B147801) carrier to aid in pelleting small amounts of nucleic acid. | |
| Low A260/A280 Ratio | Protein contamination. | Repeat the phenol-chloroform extraction step. Ensure careful removal of the aqueous phase without disturbing the interphase. |
| Phenol contamination. | Perform an additional chloroform wash after the PCI extraction.[15] | |
| Low A260/A230 Ratio | Salt or phenol contamination. | Ensure the DNA pellet is washed thoroughly with 70% ethanol. Perform a second ethanol wash if necessary.[16] |
| Phase Inversion | The aqueous phase is denser than the organic phase due to high salt or solute concentration.[5][17] | Dilute the sample with TE buffer before extraction to reduce the density of the aqueous phase. |
| Viscous, Gel-like Pellet | Very high concentration of high molecular weight DNA. | Resuspend the pellet in a larger volume of buffer and allow it to dissolve overnight at 4°C with gentle agitation. |
Logical Relationship of Reagents and Phases
The following diagram illustrates the logical relationship between the reagents, the sample components, and their final partitioning into the different phases.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. mpbio.com [mpbio.com]
- 8. pacb.com [pacb.com]
- 9. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. dna.uga.edu [dna.uga.edu]
- 13. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Help with Phenol-Chloroform DNA Extraction - Molecular Biology [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Phenol Chloroform: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety precautions and handling guidelines for phenol (B47542) chloroform (B151607), a reagent mixture commonly utilized in molecular biology for the purification of nucleic acids. Due to the significant health hazards associated with its components, stringent adherence to safety protocols is paramount. This document outlines the chemical and physical properties, occupational exposure limits, toxicity, handling procedures, emergency protocols, and waste disposal methods for phenol and chloroform.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of phenol and chloroform is fundamental to their safe handling. Both are volatile organic compounds with distinct characteristics.
Table 1: Physical and Chemical Properties of Phenol and Chloroform
| Property | Phenol | Chloroform |
| Chemical Formula | C₆H₅OH[1] | CHCl₃[2] |
| Appearance | Colorless-to-white crystalline solid when pure; may be a pink or red liquid commercially.[3] | Clear, colorless, volatile liquid.[4][5] |
| Odor | Sickeningly sweet and tarry.[3] | Pleasant, sweet, non-irritating odor.[4][6] |
| Boiling Point | 181.7 °C (359 °F)[7] | 61.2 °C[5] |
| Melting Point | 43 °C (109 °F)[7] | -63.5 °C |
| Solubility in Water | 84.2 g/1000 mL (moderately soluble)[1] | Slightly soluble (~0.8 g/L at 25°C).[5] |
| Vapor Pressure | 0.4 mmHg at 20 °C[7] | 159 mmHg at 20 °C[8] |
| Flash Point | 79 °C (175 °F)[3][9] | Non-flammable under most conditions.[4] |
| Specific Gravity | 1.06[7] | 1.48 g/cm³[5] |
Health Hazards and Toxicity
Both phenol and chloroform pose significant health risks. Phenol is highly corrosive and toxic, while chloroform is a suspected human carcinogen.[10] The combination of these two chemicals in a mixture can enhance the dermal absorption of phenol.[10]
Table 2: Summary of Health Hazards
| Hazard | Phenol | Chloroform | Phenol:Chloroform Mixture |
| Acute Effects | Severe skin burns, eye damage, and systemic poisoning.[9][11] Has an anesthetic effect, so pain may not be immediately felt upon contact.[10] | Skin and eye irritation, dizziness, headache, and anesthesia.[12][13] | Enhanced dermal absorption of phenol.[10] |
| Chronic Effects | Damage to the liver, kidneys, and central nervous system.[14][15] Suspected to cause genetic defects.[10] | Suspected human carcinogen and reproductive hazard.[10] May cause damage to the liver, kidneys, and central nervous system.[13] | Causes damage to organs through prolonged or repeated exposure.[16][17] |
| Routes of Exposure | Inhalation, skin absorption, ingestion, eye/skin contact.[14] | Inhalation, skin absorption, ingestion, skin and/or eye contact.[12] | Inhalation, skin absorption, ingestion, eye/skin contact. |
Table 3: Toxicity Data
| Value | Phenol | Chloroform |
| LD₅₀ (Oral, Rat) | 317 mg/kg[1][18] | 1100 mg/kg[16] |
| LD₅₀ (Dermal, Rabbit) | 630 mg/kg[18] | >4000 mg/kg (rat)[16] |
| LC₅₀ (Inhalation, Rat) | 316 mg/m³[9] | No data available |
Occupational Exposure Limits
Regulatory agencies have established permissible exposure limits (PELs) and recommended exposure limits (RELs) to protect laboratory personnel.
Table 4: Occupational Exposure Limits
| Agency | Phenol | Chloroform |
| OSHA (PEL) | 5 ppm (19 mg/m³) - 8-hour TWA [skin][7][15] | 50 ppm (240 mg/m³) - Ceiling[12][13] |
| NIOSH (REL) | 5 ppm (19 mg/m³) - 10-hour TWA; 15.6 ppm (60 mg/m³) - 15-min Ceiling [skin][7][15] | 2 ppm (9.78 mg/m³) - 60-minute STEL [potential occupational carcinogen][12][19] |
| ACGIH (TLV) | 5 ppm - 8-hour TWA[15] | 10 ppm - 8-hour TWA[13] |
TWA: Time-Weighted Average; C: Ceiling; [skin]: Skin absorption is a significant route of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with phenol chloroform.
Engineering Controls
-
Chemical Fume Hood: All procedures involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[14][20]
-
Emergency Eyewash and Safety Shower: An easily accessible and functional emergency eyewash station and safety shower are required in the immediate work area.[11][21][22]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[14] A face shield worn over goggles is recommended when there is a significant splash hazard.[23]
-
Gloves: Due to the rapid penetration of both phenol and chloroform through standard laboratory gloves, specific glove selection is critical.
-
Recommended: Viton®, SilverShield®, or Butyl rubber gloves provide the best protection.[14][15]
-
For incidental contact: Double-gloving with 4-mil thick nitrile gloves or a single pair of 8-mil thick nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination.[24] Chloroform penetrates nitrile gloves very readily.[24]
-
-
Protective Clothing: A fully buttoned lab coat is required.[10][14] An impervious apron should be worn over the lab coat when handling larger quantities or when there is a splash risk.[21][23]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]
Caption: Required Personal Protective Equipment for Handling this compound.
Experimental Protocols: Phenol-Chloroform Extraction Workflow
Phenol-chloroform extraction is a common method for separating nucleic acids from proteins and lipids. The following diagram illustrates a generalized workflow for this procedure.
Caption: Generalized workflow for nucleic acid purification using phenol-chloroform extraction.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial to prevent accidental exposures.
-
Designated Area: Designate a specific area within a chemical fume hood for working with this compound.[21]
-
Quantities: Purchase and use the smallest practical quantities.[21]
-
Transport: Transport this compound in secondary containment, such as a bottle carrier.[21][23]
-
Storage:
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill Cleanup
-
Small Spills (<1 L):
-
Alert personnel in the immediate area.
-
Don appropriate PPE (double nitrile or Viton® gloves, goggles, lab coat).[14]
-
Confine the spill using absorbent pads.
-
Collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.[22]
-
Clean the spill area with soap and water.[22]
-
-
Large Spills (>1 L):
Exposure and First Aid
Immediate medical attention is required for any this compound exposure.
-
Skin Contact:
-
Immediately go to the nearest emergency shower and flush the affected area with copious amounts of water for at least 15 minutes.[14]
-
Remove all contaminated clothing while under the shower.[26]
-
After initial flushing, wash the area with soap and water.[26] Some protocols recommend applying polyethylene (B3416737) glycol (PEG-300 or PEG-400) to the affected area.[23]
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14]
-
-
Inhalation:
-
Move the individual to fresh air immediately.[15]
-
-
Ingestion:
-
Do NOT induce vomiting.[25]
-
If the person is conscious, rinse their mouth with water.
-
Caption: Emergency response flowchart for this compound exposure.
Waste Disposal
This compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[10][20]
-
Solid Waste: All contaminated materials (e.g., pipette tips, tubes, gloves) must be collected in a separate, sealed, and labeled hazardous waste container.[20] Do not mix with regular or biohazardous waste.[22]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents (Phenol, Chloroform).[20]
-
Disposal: Contact your institution's environmental health and safety department for hazardous waste pickup.[14][20] Do not pour this compound waste down the drain.[20]
By adhering to the comprehensive guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. Regular review of these procedures and ongoing safety training are essential for all personnel working with this hazardous reagent.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. Chloroform - Wikipedia [en.wikipedia.org]
- 3. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloroform: Properties, Uses, and Safety Explained [vedantu.com]
- 6. gov.uk [gov.uk]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Fact Sheet: Phenol-Chloroform Extraction | PennEHRS [ehrs.upenn.edu]
- 11. oehs.tulane.edu [oehs.tulane.edu]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]
- 13. nj.gov [nj.gov]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. nj.gov [nj.gov]
- 16. severnbiotech.com [severnbiotech.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. hmdb.ca [hmdb.ca]
- 19. Chloroform - IDLH | NIOSH | CDC [cdc.gov]
- 20. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 21. ehs.umich.edu [ehs.umich.edu]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. umdearborn.edu [umdearborn.edu]
- 24. safety.duke.edu [safety.duke.edu]
- 25. in.nau.edu [in.nau.edu]
- 26. lin-web.clarkson.edu [lin-web.clarkson.edu]
The Chemistry of Separation: A Technical Guide to Phenol-Chloroform Extraction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chemical principles of phenol (B47542) and chloroform (B151607) in the context of nucleic acid extraction. A foundational technique in molecular biology, phenol-chloroform extraction leverages the distinct chemical properties of these solvents to achieve a robust separation of nucleic acids from proteins and lipids. This document provides a detailed examination of the underlying chemistry, comprehensive experimental protocols, and quantitative data to empower researchers in optimizing their purification workflows.
Core Principles: The Chemical Properties of Phenol and Chloroform
The efficacy of phenol-chloroform extraction hinges on the principles of liquid-liquid extraction, where solutes partition between two immiscible liquid phases based on their differential solubility. The key players in this process are phenol, a weak acid, and chloroform, a dense organic solvent.
Phenol (C₆H₅OH) is a polar organic compound that plays a dual role in the extraction process.[1][2] Its primary function is the denaturation of proteins.[1][2][3][4][5][6] Proteins in their native conformation typically sequester hydrophobic amino acid residues within their core, while presenting a hydrophilic exterior to the aqueous cellular environment.[3][4] Phenol, being less polar than water, disrupts this stable conformation, causing the proteins to unfold and expose their hydrophobic interiors.[2][6] These denatured proteins, now more soluble in the organic phenol phase, are effectively removed from the aqueous phase containing the nucleic acids.[2] Phenol is also a preservative for nucleic acids.[1]
The pH of the phenol solution is a critical determinant of the extraction's outcome. For DNA extraction, the phenol is typically saturated with a buffer at a slightly alkaline pH (around 7.8-8.0).[1][5][7] At this pH, the phosphate (B84403) backbone of DNA remains negatively charged, ensuring its solubility in the aqueous phase.[8] Conversely, for RNA extraction, an acidic phenol solution (pH around 4.5) is employed.[1][8] The lower pH neutralizes the negative charges on the DNA's phosphate groups, causing the DNA to become less polar and partition into the organic phase, while the more stable RNA remains in the aqueous phase.[1][8][9]
Chloroform (CHCl₃) is a dense, non-polar organic solvent that is immiscible with water.[9][10][11] Its primary role is to increase the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers after centrifugation.[1][3][4][9][12][13] Phenol alone has a density only slightly greater than water (1.07 g/cm³), which can lead to phase inversion, especially with samples containing high salt concentrations.[1][5][12][14] Chloroform, with a significantly higher density (around 1.47-1.49 g/cm³), when mixed with phenol, creates a much denser organic phase that reliably settles at the bottom of the tube.[9][10][12][13][15]
Furthermore, chloroform aids in the denaturation of proteins and is an excellent solvent for lipids, effectively removing them from the sample.[3][4][16][17] It also helps to reduce the amount of water retained in the organic phase, which can minimize the loss of aqueous phase and thus improve the yield of nucleic acids.[3][4][13]
A small amount of isoamyl alcohol is often included in the extraction mixture (typically in a 24:1 ratio with chloroform). Its primary function is to act as an anti-foaming agent and to prevent the emulsification of the aqueous and organic phases, which can be problematic during the mixing steps.[13][14][18] It is also suggested to inhibit RNase activity.[5]
Quantitative Data Summary
The following tables summarize the key quantitative properties of phenol and chloroform that are critical to their function in extraction.
| Property | Phenol | Chloroform | Reference(s) |
| Chemical Formula | C₆H₆O | CHCl₃ | [15][19] |
| Molar Mass | 94.113 g/mol | 119.38 g/mol | [15][19] |
| Density | 1.07 g/cm³ | ~1.49 g/cm³ at 20°C | [10][12][15][19] |
| Boiling Point | 181.7 °C | 61.2 °C | [10][15][19][20][21] |
| Melting Point | 40.5 °C | -63.5 °C | [10][19][20][21] |
| Solubility in Water | 8.3 g/100 mL (20 °C) | ~0.8 g/100 mL (20 °C) | [10][14][15][19][22] |
| pKa | 9.95 (in water) | Neutral | [10][19][23][24] |
| Appearance | Transparent crystalline solid | Colorless, clear liquid | [10][15][19] |
| Reagent Mixture | Typical Ratio (v/v/v) | pH for DNA Extraction | pH for RNA Extraction | Reference(s) |
| Phenol:Chloroform:Isoamyl Alcohol | 25:24:1 | 7.8 - 8.2 | ~4.5 | [7][25][26] |
Experimental Protocols
The following sections provide detailed methodologies for standard phenol-chloroform extractions of DNA and RNA.
DNA Extraction from Mammalian Cells
Materials:
-
Cell sample
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1), pH 7.8-8.2[7]
-
Chloroform:isoamyl alcohol (24:1)[7]
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)[26]
Procedure:
-
Cell Lysis:
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).[7][25][26]
-
Mix vigorously by vortexing for 30-60 seconds to form an emulsion.[7][25]
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[27]
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface and the lower organic phase.[7][9]
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.[7]
-
Mix by vortexing for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new, clean tube.
-
-
DNA Precipitation:
-
DNA Pellet Washing and Resuspension:
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
-
RNA Extraction from Tissues
Materials:
-
Tissue sample
-
TRIzol® reagent or a similar guanidinium (B1211019) thiocyanate-phenol-chloroform solution
-
Chloroform
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
Procedure:
-
Homogenization:
-
Homogenize the tissue sample in TRIzol® reagent (1 mL per 50-100 mg of tissue) using a homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[28] This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase which contains the RNA.[8]
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used.[28][29]
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.[29]
-
-
RNA Washing and Resuspension:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® reagent used.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Remove the ethanol wash.
-
Air-dry the pellet for 5-10 minutes.
-
Dissolve the RNA in an appropriate volume of nuclease-free water.
-
Visualizing the Process: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow of the phenol-chloroform extraction process and the underlying molecular separation.
Caption: Experimental workflow for nucleic acid purification using phenol-chloroform extraction.
Caption: Molecular partitioning during phenol-chloroform extraction.
References
- 1. Phenol extraction - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. researchgate.net [researchgate.net]
- 7. pacb.com [pacb.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 10. laballey.com [laballey.com]
- 11. Chloroform (trichloromethane) - DCCEEW [dcceew.gov.au]
- 12. theory.labster.com [theory.labster.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 16. nbinno.com [nbinno.com]
- 17. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 18. geneticeducation.co.in [geneticeducation.co.in]
- 19. Phenol - Wikipedia [en.wikipedia.org]
- 20. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 21. google.com [google.com]
- 22. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 23. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. mpbio.com [mpbio.com]
- 26. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for Phenol/Chloroform RNA Extraction | EpigenTek [epigentek.com]
The Genesis of a Cornerstone Technique: A Technical Guide to the Initial Studies of Phenol-Chloroform Nucleic Acid Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational studies that established phenol-chloroform extraction as a pivotal method in molecular biology for the isolation of nucleic acids. We will explore the original methodologies pioneered by Kirby and the significant advancements introduced by Chomczynski and Sacchi, providing detailed protocols and the initial quantitative data that demonstrated the efficacy of these techniques. This guide is designed to provide a deep understanding of the principles and practices that have underpinned nucleic acid research for decades.
Introduction: The Dawn of a New Era in Molecular Biology
The ability to isolate pure, intact nucleic acids is the bedrock of molecular biology. In the mid-20th century, as the significance of DNA and RNA was becoming increasingly apparent, the need for reliable purification methods was paramount. Early techniques were often harsh, leading to significant degradation of the nucleic acids. The introduction of phenol (B47542) as a deproteinizing agent marked a significant leap forward, enabling researchers to obtain higher quality preparations of DNA and RNA. This guide revisits the seminal works that first introduced and then refined the use of phenol and chloroform (B151607), techniques that, in various forms, remain relevant in modern laboratories.
The Pioneering Work of Kirby: The First Application of Phenol for DNA Isolation
In 1957, K. S. Kirby published a groundbreaking paper in the Biochemical Journal titled "A new method for the isolation of deoxyribonucleic acids: evidence on the nature of bonds between deoxyribonucleic acid and protein."[1] This study is widely recognized as the first to describe the use of phenol for the deproteinization of DNA preparations. Kirby's method was a significant improvement over existing techniques, which often involved harsh chemical treatments that damaged the DNA.
Core Principle
Kirby's method was based on the principle that aqueous phenol is a powerful protein denaturant.[2] When a cell homogenate is mixed with an equal volume of aqueous phenol, the proteins are denatured and partition into the organic phenol phase, while the more polar nucleic acids remain in the aqueous phase. The two phases can then be separated by centrifugation, leaving a purified nucleic acid solution.
Experimental Protocol: Kirby's Phenol Method for DNA Isolation (1957)
The following protocol is a detailed reconstruction of the methodology described in Kirby's 1957 publication.
Materials:
-
Tissue source (e.g., calf thymus, rat liver)
-
90% (w/v) aqueous phenol
-
Sodium dodecylbenzenesulphonate
-
Sodium benzoate
-
Ether
-
Sodium chloride (NaCl)
-
Apparatus for homogenization and centrifugation
Procedure:
-
Homogenization: The tissue was homogenized in a dilute aqueous solution of sodium dodecylbenzenesulphonate. This detergent aided in the lysis of cells and the dissociation of nucleoprotein complexes.
-
First Phenol Extraction: The homogenate was shaken with an equal volume of 90% (w/v) aqueous phenol for 1 hour.
-
Centrifugation: The resulting emulsion was centrifuged to separate the aqueous and phenol phases. The denatured protein appeared as a gel at the interface.
-
Aqueous Phase Collection: The upper aqueous layer, containing the DNA, was carefully removed.
-
Second Phenol Extraction: The process of phenol extraction and centrifugation was repeated on the collected aqueous phase to further remove protein contaminants.
-
Precipitation: The DNA was precipitated from the aqueous solution by the addition of ethanol.
-
Washing: The precipitated DNA was washed with ethanol and ether to remove residual phenol and other impurities.
-
Dissolution: The final DNA product was dissolved in a dilute NaCl solution.
Data Presentation
Kirby's 1957 paper was primarily descriptive and did not contain tables of quantitative yield and purity from various tissues. The results were described qualitatively, noting that the preparations were "largely free from protein" and yielded highly viscous solutions, indicative of high molecular weight DNA. The focus was on the gentle nature of the method and the properties of the resulting DNA.
The "Single-Step" Revolution: Chomczynski and Sacchi's Acid Guanidinium (B1211019) Thiocyanate-Phenol-Chloroform Method
In 1987, Piotr Chomczynski and Nicoletta Sacchi published a highly influential paper in Analytical Biochemistry titled "Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction."[3][4] This method, often referred to as the AGPC method, became a cornerstone of RNA biology for its speed, simplicity, and ability to yield high-quality, undegraded RNA from a wide variety of sources.[3][5]
Core Principle
The AGPC method combines the potent protein-denaturing and RNase-inhibiting properties of guanidinium thiocyanate (B1210189) with the deproteinizing action of an acidic phenol-chloroform mixture.[6][7] In a single step, a tissue or cell homogenate is treated with a monophasic solution of these reagents. The addition of chloroform and subsequent centrifugation results in the separation of the mixture into three phases: a lower organic phase containing proteins and lipids, an interphase containing DNA, and an upper aqueous phase containing the RNA. The use of an acidic pH is crucial, as it retains the RNA in the aqueous phase while promoting the partitioning of DNA to the interphase and organic phase.[6][7]
Experimental Protocol: The AGPC "Single-Step" Method for RNA Isolation (1987)
The following is a detailed protocol based on the original 1987 publication by Chomczynski and Sacchi.
Materials:
-
Denaturing Solution (Solution D):
-
4 M Guanidinium thiocyanate
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
-
0.1 M 2-mercaptoethanol (B42355) (added just before use)[7]
-
-
2 M Sodium acetate, pH 4.0[7]
-
Water-saturated phenol[7]
-
Chloroform:isoamyl alcohol mixture (49:1, v/v)[7]
-
75% Ethanol
Procedure:
-
Homogenization: 100 mg of tissue or 10^7 cells were homogenized in 1 ml of Denaturing Solution (Solution D).
-
Phase Separation: To the homogenate, the following were added sequentially, with thorough mixing after each addition:
-
0.1 ml of 2 M sodium acetate, pH 4.0
-
1 ml of water-saturated phenol
-
0.2 ml of chloroform:isoamyl alcohol mixture
-
-
Incubation and Centrifugation: The final suspension was shaken vigorously for 10-15 seconds and then incubated on ice for 15 minutes. The sample was then centrifuged at 10,000 x g for 20 minutes at 4°C.
-
Aqueous Phase Collection: Following centrifugation, the mixture separated into the distinct phases. The upper aqueous phase, containing the RNA, was carefully transferred to a fresh tube.
-
RNA Precipitation: An equal volume of isopropanol was added to the aqueous phase, and the mixture was incubated at -20°C for at least 1 hour to precipitate the RNA.
-
Pelleting and Washing: The precipitated RNA was pelleted by centrifugation at 10,000 x g for 20 minutes at 4°C. The supernatant was removed, and the RNA pellet was washed with 75% ethanol.
-
Drying and Dissolution: The pellet was briefly air-dried and then dissolved in an appropriate volume of RNase-free water or a suitable buffer.
Data Presentation
The 1987 paper by Chomczynski and Sacchi provided quantitative data comparing their AGPC method with the then-standard guanidinium-CsCl centrifugation method. The following table summarizes their findings from the analysis of rat mammary tissue.[3]
| Parameter | AGPC Method | Guanidinium-CsCl Method |
| A260/A280 Ratio | ~2.0 | Lower than AGPC |
| RNA Yield | Slightly higher than Guanidinium-CsCl | - |
| DNA Contamination | Undetectable | Undetectable |
Data summarized from Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry, 162(1), 156-159.[3]
An additional wash with 75% ethanol was noted to increase the A260/A280 ratio to approximately 2.0.[3] The authors also reported that the method was effective for a wide range of sample sizes, from 3 mg of tissue or 10^6 cells up to 30 g of tissue.[3]
Visualizing the Workflows
To better illustrate the experimental processes described, the following diagrams were generated using the DOT language.
Conclusion
The introduction of phenol and subsequently phenol-chloroform for nucleic acid isolation represents a landmark in the history of molecular biology. Kirby's pioneering work provided a gentle and effective method for deproteinizing DNA, laying the groundwork for future advancements. The later development of the acid guanidinium thiocyanate-phenol-chloroform method by Chomczynski and Sacchi revolutionized RNA isolation, offering a rapid, reliable, and high-yield procedure. Understanding these foundational techniques provides valuable context for modern molecular biology practices and highlights the ingenuity that has driven the field forward. While many commercial kits are now available, the fundamental principles of phase separation established in these early studies remain a core concept in nucleic acid purification.
References
- 1. A new method for the isolation of deoxyribonucleic acids: evidence on the nature of bonds between deoxyribonucleic acid and protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. researchgate.net [researchgate.net]
- 4. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on | Springer Nature Experiments [experiments.springernature.com]
- 7. bu.edu [bu.edu]
An In-depth Technical Guide to the Role of Isoamyl Alcohol in Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl alcohol, systematically named 3-methylbutan-1-ol, is a branched-chain alcohol that plays a multifaceted role across various scientific and industrial domains. It is a common fusel alcohol, a major by-product of ethanol (B145695) fermentation, and a key contributor to the aroma and flavor profiles of many alcoholic beverages.[1][2] Beyond its presence in fermentation, isoamyl alcohol serves as a versatile solvent, a reagent in chemical synthesis, an antifoaming agent, and a crucial component in molecular biology protocols.[3][4][5] This technical guide provides a comprehensive exploration of the functions of isoamyl alcohol in different mixtures, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Physicochemical Properties of Isoamyl Alcohol
A thorough understanding of the physical and chemical properties of isoamyl alcohol is fundamental to its application in various mixtures. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O | [6] |
| Molar Mass | 88.15 g/mol | [6] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Pungent, fusel-like | [6] |
| Density | ~0.809 g/cm³ at 20 °C | [6] |
| Boiling Point | 131–133 °C | [6] |
| Melting Point | -117 °C | [6] |
| Flash Point | ~43 °C (Closed cup) | [6] |
| Solubility in Water | Slightly soluble, 28 g/L | [1] |
| Solubility in Organic Solvents | Very soluble in acetone, diethyl ether, ethanol | [1] |
| Vapor Pressure | 28 mmHg (20 °C) | [1] |
| Refractive Index | 1.407 at 20 °C | [6] |
Role in Fermentation and Flavor Chemistry
Isoamyl alcohol is a significant component of "fusel oil," a mixture of higher alcohols produced during alcoholic fermentation by yeast. Its formation is primarily a result of the catabolism of the amino acid leucine (B10760876) via the Ehrlich pathway. The concentration of isoamyl alcohol in alcoholic beverages is a critical determinant of their final flavor and aroma profile.
The Ehrlich Pathway: Biosynthesis of Isoamyl Alcohol in Yeast
The Ehrlich pathway describes the conversion of amino acids into fusel alcohols. In the case of isoamyl alcohol, the precursor is leucine. The pathway involves a transamination, decarboxylation, and reduction sequence.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. Isoamyl alcohol-induced morphological change in Saccharomyces cerevisiae involves increases in mitochondria and cell wall chitin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. allanchem.com [allanchem.com]
- 5. Isoamyl alcohol - SEQENS [seqens.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
Methodological & Application
Application Notes and Protocols: Phenol-Chloroform DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-chloroform extraction is a highly effective and widely used method for purifying DNA from various biological samples. This technique relies on the principles of liquid-liquid extraction to separate nucleic acids from proteins and other cellular contaminants. Phenol (B47542), an organic solvent, denatures proteins, causing them to precipitate out of the aqueous solution. Chloroform (B151607) enhances the denaturation of proteins and aids in the separation of the aqueous and organic phases. Isoamyl alcohol is often included to prevent foaming. Following extraction, the DNA is typically precipitated using ethanol (B145695) or isopropanol, washed, and then resuspended in a suitable buffer. This method consistently yields high-molecular-weight DNA suitable for a variety of downstream applications, including PCR, sequencing, and cloning.
Safety Precautions
Phenol and chloroform are hazardous chemicals and must be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1] Phenol is corrosive and can cause severe skin burns, while chloroform is a suspected carcinogen and can cause dizziness and fainting.[1] All waste containing phenol and chloroform must be disposed of as hazardous chemical waste according to institutional guidelines.
Experimental Protocols
This section details the step-by-step protocol for DNA extraction using the phenol-chloroform method from various sample types.
Reagent Preparation
-
Lysis Buffer (for mammalian cells and tissues): 100 mM Tris-HCl (pH 8.0), 200 mM NaCl, 5 mM EDTA (pH 8.0), 1% SDS.
-
Proteinase K: 20 mg/mL stock solution in sterile water.
-
Buffered Phenol (pH 8.0): Commercially available or prepared by equilibrating distilled phenol with an equal volume of 1 M Tris-HCl (pH 8.0).
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1): A mixture of buffered phenol, chloroform, and isoamyl alcohol in the specified ratio.
-
Chloroform:Isoamyl Alcohol (24:1): A mixture of chloroform and isoamyl alcohol.
-
3 M Sodium Acetate (pH 5.2): For DNA precipitation.
-
Ethanol: 100% and 70% (ice-cold).
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0).
Protocol for Cultured Mammalian Cells
-
Cell Lysis:
-
Pellet approximately 5 x 107 cells by centrifugation.
-
Resuspend the cell pellet in 10 mL of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate the lysate at 55°C for 2-4 hours or overnight with gentle agitation until the solution is clear.[2]
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate.
-
Mix gently by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 5,000 x g for 15 minutes at room temperature to separate the phases.[2]
-
Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding the protein interface and the lower organic phase.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Mix gently by inverting the tube for 5 minutes.
-
Centrifuge at 5,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix.
-
Add 2-2.5 volumes of ice-cold 100% ethanol and mix gently by inverting the tube until a white DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour or overnight to precipitate the DNA.
-
-
DNA Washing and Resuspension:
-
Pellet the DNA by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry the pellet.
-
Resuspend the DNA pellet in an appropriate volume of TE Buffer.
-
Protocol for Animal Tissues (e.g., Liver, Muscle)
-
Tissue Homogenization and Lysis:
-
Weigh 10-30 mg of fresh or frozen tissue.[3]
-
Mince the tissue into small pieces on a clean surface.
-
Place the minced tissue in a microcentrifuge tube containing 500 µL of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 55°C overnight with agitation until the tissue is completely lysed.[3]
-
-
Phenol-Chloroform Extraction:
-
Follow steps 2 and 3 from the "Protocol for Cultured Mammalian Cells".
-
-
DNA Precipitation and Washing:
-
Follow steps 4 and 5 from the "Protocol for Cultured Mammalian Cells".
-
Data Presentation
Expected DNA Yield and Quality
The yield and quality of the extracted DNA can vary depending on the starting material and the precision of the procedure. The following tables summarize typical quantitative data.
| Starting Material | Amount of Starting Material | Expected DNA Yield | Reference |
| Cultured Mammalian Cells | 5 x 107 cells | ~200 µg | [4] |
| Human Blood (Fresh) | 500 µL | 22 ± 2.97 µg | |
| Human Blood (Frozen) | 500 µL | 20.5 ± 3.97 µg | |
| Avian Blood (Gallus gallus) | Not specified | 85.75 ± 17.99 ng/µL | [5] |
| Avian Blood (Columba sp.) | Not specified | 14.59 ng/µL (mean) | [5] |
| Mammalian Blood (Mus musculus) | Not specified | Lower than avian blood | [5] |
| Animal Tissue (Muscle) | 10-30 mg | Variable, protocol is for small scale | [3] |
| Animal Tissue (Liver) | 0.01-0.50 g | Variable |
DNA Quality Assessment
The purity of the extracted DNA is assessed using spectrophotometry.
| Quality Metric | Ideal Ratio | Indication of Contamination |
| A260/A280 | ~1.8 | A ratio < 1.8 indicates protein contamination. A ratio > 2.0 may indicate RNA contamination. |
| A260/A230 | 2.0 - 2.2 | A lower ratio may indicate contamination with phenol, chaotropic salts, or carbohydrates. |
Experimental Workflow
The following diagram illustrates the key steps in the phenol-chloroform DNA extraction workflow.
Caption: Workflow of DNA extraction using the phenol-chloroform method.
References
Phenol-Chloroform RNA Extraction from Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of high-quality total RNA from cultured cells using the phenol-chloroform extraction method. This technique is a cornerstone of molecular biology, valued for its robustness in yielding pure RNA suitable for a wide range of downstream applications, including RT-PCR, qPCR, Northern blotting, and RNA sequencing.
Principle of the Method
Phenol-chloroform RNA extraction is a liquid-liquid extraction technique that separates nucleic acids from proteins and other cellular components based on their differential solubility in organic and aqueous phases. The process begins with cell lysis in a solution containing a chaotropic agent, typically guanidinium (B1211019) isothiocyanate, which denatures proteins and inactivates ribonucleases (RNases), thereby preserving RNA integrity.[1] Acidic phenol (B47542) is then added; at a low pH, DNA partitions into the organic phase and interphase, while RNA remains in the aqueous phase.[1][2] Chloroform (B151607) enhances the denaturation of proteins and promotes the separation of the organic and aqueous phases.[3][4] Following centrifugation, the RNA-containing upper aqueous phase is collected. The RNA is then precipitated from the aqueous phase using isopropanol (B130326), washed with ethanol (B145695) to remove residual salts, and finally resuspended in an RNase-free solution.
Materials and Reagents
| Reagent | Composition | Storage |
| Lysis Solution (e.g., TRIzol® Reagent) | Guanidinium isothiocyanate, phenol, 8-hydroxyquinoline, and β-mercaptoethanol.[5] | Room Temperature |
| Chloroform | Analytical Grade | Room Temperature |
| Isopropanol | 100%, Molecular Biology Grade | Room Temperature |
| Ethanol | 75% in RNase-free water, Molecular Biology Grade | -20°C |
| RNase-free Water (DEPC-treated) | Diethylpyrocarbonate-treated and autoclaved water.[6] | Room Temperature |
| Phosphate-Buffered Saline (PBS) | pH 7.4, RNase-free | Room Temperature |
Experimental Workflow
Figure 1. A high-level overview of the phenol-chloroform RNA extraction workflow.
Detailed Experimental Protocol
This protocol is optimized for a 6-well plate format with approximately 1 x 10⁵ to 1 x 10⁷ cells per well. Adjust volumes accordingly for different culture vessel sizes.
Cell Harvesting and Lysis
-
For Adherent Cells:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 1-2 mL of ice-cold, sterile PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of TRIzol® Reagent directly to each well.[7]
-
Lyse the cells by repeatedly pipetting the solution up and down over the entire surface of the well to ensure complete cell lysis.[6]
-
-
For Suspension Cells:
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Add 1 mL of TRIzol® Reagent to the cell pellet.
-
Lyse the cells by vortexing or repeatedly pipetting until the pellet is fully resuspended.
-
Homogenization
-
Incubate the cell lysate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[8]
-
Transfer the lysate to a 1.5 mL microcentrifuge tube.
Phase Separation
Figure 2. Phase separation after chloroform addition and centrifugation.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.[8]
-
Securely cap the tube and shake it vigorously by hand for 15 seconds. Do not vortex, as this can lead to genomic DNA shearing and contamination.[5]
-
Incubate the mixture at room temperature for 2-3 minutes.[8]
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[8]
-
Following centrifugation, the mixture will separate into three distinct phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase which contains the RNA.[8]
RNA Precipitation
-
Carefully transfer the upper aqueous phase to a fresh, RNase-free microcentrifuge tube. Be cautious not to disturb the interphase, as it contains DNA and proteins.
-
Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol® Reagent initially used.[8]
-
Mix gently by inverting the tube several times and incubate at room temperature for 10 minutes.[7][8]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[8] The RNA will form a small, often invisible, gel-like pellet on the side or bottom of the tube.
RNA Wash
-
Carefully decant the supernatant without disturbing the RNA pellet.
-
Wash the pellet with 1 mL of 75% ethanol (prepared with RNase-free water).[8]
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[8]
-
Carefully discard the supernatant. It is important to remove as much of the ethanol as possible without disturbing the pellet. A brief, second centrifugation (pulse spin) can help to collect residual liquid for removal.
RNA Solubilization
-
Air-dry the RNA pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.[6][8]
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.
-
To facilitate dissolution, incubate the sample at 55-60°C for 10-15 minutes.[6]
Quality Control and Quantification
The quality and quantity of the extracted RNA should be assessed before downstream applications.
| Parameter | Method | Acceptable Range |
| Concentration | UV Spectrophotometry (A260) | Application-dependent |
| Purity (Protein Contamination) | A260/A280 Ratio | 1.8 - 2.1 |
| Purity (Organic Contamination) | A260/A230 Ratio | > 1.8 |
| Integrity | Denaturing Agarose Gel Electrophoresis or Bioanalyzer | Intact 28S and 18S rRNA bands (ratio ~2:1) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommendation(s) |
| Low RNA Yield | - Incomplete cell lysis or homogenization.- Insufficient starting material.- RNA pellet lost during washing steps. | - Ensure complete cell lysis by visual inspection.- Increase the number of cells used.- Be careful when decanting supernatants; consider using a micropipette to remove the final wash. |
| RNA Degradation | - RNase contamination of reagents or equipment.- Improper sample handling or storage. | - Use certified RNase-free reagents and plasticware.- Work quickly and keep samples on ice whenever possible.- Store RNA at -80°C. |
| Genomic DNA Contamination | - Aspiration of the interphase during phase separation.- Overloading the lysis reagent.[9] | - Carefully remove the aqueous phase, leaving a small amount behind to avoid the interphase.- Use the recommended amount of starting material for the volume of lysis reagent.- Perform an on-column DNase digestion or a DNase treatment in solution followed by re-purification. |
| Low A260/A280 Ratio (<1.8) | - Phenol or protein contamination.[9] | - Ensure no phenol (organic phase) is carried over with the aqueous phase.- Repeat the chloroform extraction step.[10]- Re-precipitate the RNA. |
| Low A260/A230 Ratio (<1.8) | - Guanidinium thiocyanate (B1210189) or phenol contamination. | - Ensure the RNA pellet is properly washed with 75% ethanol.- Perform an additional ethanol wash.[10] |
| RNA Pellet Difficult to Dissolve | - Over-drying the RNA pellet.[8] | - Avoid excessive air-drying.- Heat the resuspended RNA at 55-60°C for 10-15 minutes.[6] |
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 6. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 7. zymoresearch.com [zymoresearch.com]
- 8. health.uconn.edu [health.uconn.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenol-Chloroform in Genomic DNA Isolation: A Detailed Guide for Researchers
Application Notes
Introduction
The phenol-chloroform extraction method is a highly efficient and cost-effective technique for isolating high molecular weight genomic DNA from a wide variety of biological samples. This method remains a cornerstone in molecular biology for its ability to yield pure DNA suitable for a multitude of downstream applications, including PCR, restriction enzyme digestion, sequencing, and library construction. The principle of this technique lies in the differential solubility of nucleic acids, proteins, and lipids in organic and aqueous phases.[1][2] Phenol (B47542) denatures proteins, while chloroform (B151607) denatures proteins and solubilizes lipids.[1] Following centrifugation, these components are partitioned into distinct phases, allowing for the selective recovery of DNA from the aqueous phase.
Principle of the Method
The phenol-chloroform DNA extraction method is a type of liquid-liquid extraction.[3] The process begins with the lysis of cells or tissues to release their contents, including DNA, proteins, and lipids. A mixture of phenol, chloroform, and isoamyl alcohol (typically in a 25:24:1 ratio) is then added to the lysate.
-
Phenol: This organic solvent is the primary denaturant of proteins.[1] It disrupts the secondary and tertiary structures of proteins, causing them to precipitate.
-
Chloroform: Chloroform increases the density of the organic phase, ensuring a sharp interface between the organic and aqueous layers. It also aids in the denaturation of proteins and solubilizes lipids.[3]
-
Isoamyl Alcohol: This component is added to prevent foaming and emulsification during the mixing steps, which helps to maintain the integrity of the interface.[3]
When this mixture is centrifuged, it separates into three distinct layers:
-
Aqueous Phase (Top Layer): This is the upper, less dense layer containing the polar DNA and RNA molecules.
-
Interphase (Middle Layer): A white, flocculent layer forms at the interface, consisting of denatured proteins.
-
Organic Phase (Bottom Layer): This is the lower, denser layer containing the non-polar lipids and other cellular debris dissolved in the phenol-chloroform mixture.
The aqueous phase containing the genomic DNA is carefully collected, and the DNA is then precipitated using ethanol (B145695) or isopropanol. The precipitated DNA is washed to remove residual salts and organic solvents before being resuspended in a suitable buffer.
Applications
The high-quality genomic DNA obtained through phenol-chloroform extraction is suitable for a wide range of molecular biology applications, including:
-
Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR)
-
Next-Generation Sequencing (NGS)
-
Southern blotting
-
Restriction Fragment Length Polymorphism (RFLP) analysis
-
Cloning and subcloning
-
Genomic library construction
Advantages and Disadvantages
The phenol-chloroform method offers several advantages:
-
High Yield and Purity: It is known for yielding a large amount of high-quality DNA.[3]
-
Cost-Effective: Compared to commercial kits, this method is relatively inexpensive.[2]
-
Versatility: It can be adapted for a wide range of sample types, including blood, cultured cells, tissues, and bacteria.[2]
However, there are also notable disadvantages:
-
Hazardous Chemicals: Phenol and chloroform are toxic and corrosive, requiring handling in a fume hood with appropriate personal protective equipment.[4]
-
Time-Consuming and Labor-Intensive: The protocol involves multiple steps and can be more time-consuming than kit-based methods.[3]
-
Potential for Contamination: There is a risk of carryover of phenol or chloroform, which can inhibit downstream enzymatic reactions. Careful technique is required to avoid contamination.
Safety Precautions
Due to the hazardous nature of the reagents, strict safety protocols must be followed:
-
Always work in a certified chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Phenol can cause severe chemical burns. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.
-
Chloroform is a suspected carcinogen and is volatile. Avoid inhalation of vapors.
-
Dispose of all phenol- and chloroform-containing waste in designated hazardous waste containers.
Data Presentation
Table 1: Comparison of Genomic DNA Yield and Purity from Various Sample Types using Phenol-Chloroform Extraction.
| Sample Type | Starting Material | DNA Yield (µg/mL or ng/µL) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Human Blood | Whole Blood | ~308 ng/µL | ~1.89 | - | [5] |
| Human Blood | Whole Blood | 543.27 µg/mL (median) | 1.84 | - | [1] |
| Human Saliva | Saliva | ~64 ng/µL | ~1.87 | - | [5] |
| Animal Tissue (Pig Lymph Node) | 20 mg | 600.6 ng/µl (average) | 1.878–1.903 | 1.860–3.400 | [6] |
| Coagulase-Negative Staphylococci | Bacterial Culture | 87.8 ng/µL (average) | - | 0.66 | [4] |
| Chronic Wound Bacteria | Tissue Debris | 48.65 ± 25.24 ng/µl | - | - | [7] |
Note: The A260/A280 ratio is an indicator of protein contamination, with a value of ~1.8 generally considered pure for DNA.[8] The A260/A230 ratio is a secondary measure of purity, with values between 2.0 and 2.2 indicating minimal contamination from salts and organic solvents.[8]
Experimental Protocols
I. Reagent Preparation
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 100 mM NaCl, 1% SDS.
-
Proteinase K Solution: 20 mg/mL in sterile water.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1): Use equilibrated phenol (pH 7.8-8.0).
-
Chloroform:Isoamyl Alcohol (24:1).
-
3 M Sodium Acetate (pH 5.2).
-
100% Ethanol (ice-cold).
-
70% Ethanol (ice-cold).
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
II. Protocol for Genomic DNA Isolation from Cultured Mammalian Cells
-
Cell Harvesting: Harvest cultured cells by centrifugation. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer. Add 10 µL of Proteinase K solution (20 mg/mL). Incubate at 55°C for 1-3 hours with occasional mixing until the solution is clear.
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume (1 mL) of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Mix by inverting the tube for 5-10 minutes. Do not vortex , as this can shear the genomic DNA.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.
-
Chloroform Extraction (Optional but Recommended):
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.
-
Mix by inversion and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Mix gently by inversion until a white DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour (or overnight for maximum yield).
-
-
DNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
DNA Resuspension:
-
Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of TE buffer.
-
Incubate at 65°C for 10 minutes to aid in dissolution.
-
-
Quantification and Quality Assessment:
-
Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm, 280 nm, and 230 nm.
-
Assess DNA integrity by running an aliquot on a 0.8% agarose (B213101) gel. High molecular weight genomic DNA should appear as a sharp, high-molecular-weight band.
-
Mandatory Visualization
Caption: Experimental workflow for genomic DNA isolation using the phenol-chloroform method.
Caption: Principle of phase separation in phenol-chloroform DNA extraction.
References
- 1. scispace.com [scispace.com]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. EVALUATION OF FOUR DIFFERENT DNA EXTRACTION METHODS IN COAGULASE-NEGATIVE STAPHYLOCOCCI CLINICAL ISOLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.mdpip.com [journal.mdpip.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of the impact of six different DNA extraction methods for the representation of the microbial community associated with human chronic wound infections using a gel-based DNA profiling method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
Phenol-Chloroform Cleanup of DNA: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, obtaining pure, high-quality DNA is a critical first step for a multitude of downstream applications, from PCR and sequencing to cloning and library construction. The phenol-chloroform extraction method remains a robust and cost-effective technique for removing protein contaminants from DNA samples. This document provides a detailed protocol for performing a phenol-chloroform cleanup and summarizes key quantitative data to guide your experimental work.
Principle of the Method
Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids.[1][2] When an aqueous solution containing DNA and proteins is mixed with an equal volume of a phenol-chloroform mixture, two distinct phases are formed upon centrifugation. The hydrophobic proteins are denatured and partitioned into the lower organic phenol (B47542) phase, while the hydrophilic, negatively charged DNA remains in the upper aqueous phase.[1] Chloroform (B151607) is added to the phenol to increase its density, which facilitates a sharp interface between the two phases and helps to prevent the carryover of phenol with the aqueous phase.[2][3] Isoamyl alcohol is often included in the mixture to reduce foaming during the extraction process.[4] Subsequent precipitation with ethanol (B145695) or isopropanol (B130326) concentrates the purified DNA.[1][4]
Quantitative Data Summary
The purity and yield of DNA following phenol-chloroform extraction are critical parameters. The following tables summarize expected values and potential influencing factors.
Table 1: Spectrophotometric Assessment of DNA Purity
| Parameter | "Pure" DNA | Indication of Contamination |
| A260/A280 Ratio | ~1.8[5][6][7] | A ratio significantly lower than 1.8 may indicate the presence of protein or phenol contamination.[6][7] A ratio significantly higher than 1.8 can suggest RNA contamination.[8] |
| A260/A230 Ratio | 2.0 - 2.2[6][8] | A ratio lower than 2.0 can indicate contamination with substances that absorb at 230 nm, such as phenol, guanidine (B92328) salts, or carbohydrates.[6][8] |
Table 2: Comparison of DNA Yield with Other Methods
| Extraction Method | Relative DNA Yield | Reference |
| Phenol-Chloroform | Baseline | [9] |
| SCODA (Synchronous Coefficient of Drag Alteration) | ~50-fold greater than phenol-chloroform | [9] |
| Column-based Kit (QIAGEN Genomic-tip 20/G) | ~6-fold lower than phenol-chloroform | [9] |
| Phenol-Chloroform (from blood) | Median: 543.27 µg/ml | [10] |
| Kit-based Method (from blood) | Median: 32.115 µg/ml | [10] |
Note: DNA yield is highly dependent on the starting material, its quantity, and the specific protocol used.
Experimental Protocol
This protocol is a general guideline for the phenol-chloroform cleanup of a DNA sample. It is essential to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, and to perform all steps involving phenol and chloroform in a certified fume hood.
Materials:
-
DNA sample in an aqueous buffer (e.g., TE buffer)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 7.8-8.0[11]
-
Chloroform:Isoamyl Alcohol (24:1)[11]
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (pH 8.0)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
Sample Preparation: Start with your DNA sample in an aqueous solution (e.g., TE buffer) in a microcentrifuge tube. If the starting volume is less than 200 µL, adjust it to 200 µL with TE buffer.[11]
-
First Extraction (Phenol:Chloroform:Isoamyl Alcohol): a. Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the DNA sample.[11][12] b. Vortex the tube vigorously for 15-30 seconds to create an emulsion.[2][11] c. Centrifuge at maximum speed (e.g., 12,000 x g) for 5 minutes at room temperature to separate the phases.[1][12] d. Carefully transfer the upper aqueous phase containing the DNA to a new, clean microcentrifuge tube.[1] Be extremely careful not to disturb the white protein interface between the two phases. It is better to leave a small amount of the aqueous phase behind to avoid contamination.[13]
-
Second Extraction (Chloroform:Isoamyl Alcohol): a. To the collected aqueous phase, add an equal volume of chloroform:isoamyl alcohol (24:1).[4][14] This step helps to remove any residual phenol.[2] b. Vortex for 15-30 seconds. c. Centrifuge at maximum speed for 2-5 minutes at room temperature.[1][14] d. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, again avoiding the interface.
-
DNA Precipitation: a. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.[14] b. Add 2 to 2.5 volumes of ice-cold 100% ethanol.[1][11] c. Mix by inverting the tube several times until a white DNA precipitate becomes visible.[4][14] d. Incubate at -20°C for at least 30 minutes to overnight to allow the DNA to precipitate completely.[1]
-
Pelleting and Washing the DNA: a. Centrifuge at maximum speed for 15-20 minutes at 4°C to pellet the DNA.[1][11] b. Carefully decant the supernatant without disturbing the DNA pellet. c. Wash the pellet by adding 500 µL to 1 mL of ice-cold 70% ethanol.[1][4] This step removes residual salts. d. Centrifuge at maximum speed for 5 minutes at 4°C. e. Carefully decant the ethanol. Repeat the wash step if necessary.
-
Drying and Resuspension: a. Air-dry the pellet for 5-15 minutes at room temperature or in a vacuum centrifuge. Ensure the pellet is dry but not over-dried, as this can make it difficult to resuspend. b. Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer (pH 8.0).
Experimental Workflow Diagram
Caption: Workflow for Phenol-Chloroform DNA Cleanup.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DNA Yield | Incomplete cell lysis (if starting from cells/tissue). | Ensure complete lysis before starting the extraction. |
| Incomplete precipitation. | Increase incubation time at -20°C or use glycogen (B147801) as a carrier.[11] | |
| Loss of DNA during phase transfer. | Be conservative when pipetting the aqueous phase; it's better to sacrifice some yield for higher purity. | |
| Low A260/A280 Ratio (<1.7) | Protein contamination. | Repeat the phenol:chloroform extraction step. Ensure the protein interface is not disturbed. |
| Phenol contamination. | Perform an additional chloroform extraction. Ensure all of the aqueous phase is transferred without any of the organic phase. | |
| High A260/A280 Ratio (>2.0) | RNA contamination. | Treat the sample with RNase A before starting the phenol-chloroform extraction. |
| Phase Inversion (Aqueous phase at the bottom) | High salt or sucrose (B13894) concentration in the sample.[2][15] | Dilute the sample to reduce the solute concentration. Using a phenol:chloroform mixture helps prevent this.[2][3] |
| DNA is difficult to resuspend | Pellet was over-dried. | Avoid over-drying the pellet. Incubate at 37°C for a short period to aid resuspension. |
By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can effectively purify high-quality DNA suitable for a wide range of molecular biology applications.
References
- 1. microbenotes.com [microbenotes.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. bitesizebio.com [bitesizebio.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. agilent.com [agilent.com]
- 6. dna.uga.edu [dna.uga.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pacb.com [pacb.com]
- 12. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Help with Phenol-Chloroform DNA Extraction - Molecular Biology [protocol-online.org]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasmid DNA Purification Using Phenol-Chloroform Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-chloroform extraction is a robust and cost-effective method for purifying plasmid DNA from bacterial cultures. This technique leverages the principles of liquid-liquid extraction to separate nucleic acids from proteins and other cellular contaminants. When combined with alkaline lysis for the initial clearing of bacterial lysate, it provides a reliable means of obtaining high-quality plasmid DNA suitable for a variety of downstream applications, including cloning, sequencing, and transfection.
This document provides detailed protocols for plasmid DNA purification using the phenol-chloroform method, guidance on assessing the quality and quantity of the purified DNA, and a comparison with commercially available kits.
Principle of Phenol-Chloroform Extraction
The purification process begins with the alkaline lysis of bacterial cells, which selectively denatures chromosomal DNA while leaving the smaller, supercoiled plasmid DNA intact. Following neutralization, the denatured chromosomal DNA, proteins, and cell debris are precipitated. The supernatant, containing the plasmid DNA, is then subjected to phenol-chloroform extraction.
Phenol (B47542) is a powerful protein denaturant, causing proteins to lose their tertiary structure and precipitate out of the aqueous solution.[1] Chloroform (B151607) enhances the denaturing effect of phenol and aids in the separation of the aqueous and organic phases.[1] Isoamyl alcohol is often included in the mixture to prevent foaming.[2]
During centrifugation, the mixture separates into three distinct phases:
-
Aqueous Phase (Top): The upper, less dense layer containing the polar plasmid DNA.
-
Interphase (Middle): A white, flocculent layer composed of precipitated proteins.
-
Organic Phase (Bottom): The lower, denser layer containing lipids and denatured proteins dissolved in the phenol-chloroform mixture.
The plasmid DNA is then recovered from the aqueous phase by ethanol (B145695) precipitation.
Data Presentation: Comparison of Phenol-Chloroform Extraction and Commercial Silica Column Kits
The choice between phenol-chloroform extraction and commercial kits often depends on the specific experimental needs, budget, and desired throughput. Below is a summary of typical quantitative data for plasmid DNA purification from a standard high-copy number plasmid grown in E. coli.
| Parameter | Phenol-Chloroform Extraction | Commercial Silica Column Kit |
| Yield (µg/mL of culture) | 3 - 5 | 2 - 4 |
| Purity (A260/A280 Ratio) | 1.7 - 1.9 | 1.8 - 2.0[3][4] |
| Purity (A260/A230 Ratio) | 1.5 - 2.0 | > 1.8[3][5] |
| Hands-on Time | ~ 2-3 hours | ~ 30-45 minutes |
| Cost per Preparation | Low | Moderate to High |
| Scalability | Easily scalable for larger volumes | Typically designed for mini-, midi-, or maxi-preps |
| Contaminant Concerns | Residual phenol, RNA | Guanidine salts, ethanol |
Experimental Protocols
I. Preparation of Reagents
1. Alkaline Lysis Solution I (Resuspension Buffer)
-
50 mM Tris-HCl (pH 8.0)
-
10 mM EDTA
-
100 µg/mL RNase A (add just before use)
-
Store at 4°C
2. Alkaline Lysis Solution II (Lysis Buffer)
-
0.2 N NaOH
-
1% (w/v) SDS
-
Prepare fresh from stock solutions
3. Alkaline Lysis Solution III (Neutralization Buffer)
-
3 M Potassium Acetate (pH 5.5)
-
Store at 4°C
4. Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Use pre-made, buffered solutions (pH 7.8-8.0 for DNA extraction).
-
Caution: Phenol and chloroform are toxic and corrosive. Handle in a chemical fume hood with appropriate personal protective equipment.
5. 3 M Sodium Acetate (pH 5.2)
-
Store at room temperature.
6. 100% Ethanol (ACS Grade)
-
Store at -20°C.
7. 70% Ethanol
-
Dilute 100% ethanol with sterile, nuclease-free water.
-
Store at -20°C.
8. TE Buffer
-
10 mM Tris-HCl (pH 8.0)
-
1 mM EDTA
-
Store at room temperature.
II. Alkaline Lysis of Bacterial Cells
This protocol is for a standard miniprep from 1.5-3 mL of an overnight bacterial culture.
-
Harvest Cells: Pellet 1.5-3 mL of an overnight bacterial culture in a microcentrifuge tube by centrifuging at >10,000 x g for 1 minute.
-
Discard Supernatant: Carefully decant or aspirate the supernatant, leaving the bacterial pellet as dry as possible.
-
Resuspend Pellet: Add 100 µL of ice-cold Alkaline Lysis Solution I (with RNase A) and completely resuspend the pellet by vortexing or pipetting.
-
Lyse Cells: Add 200 µL of freshly prepared Alkaline Lysis Solution II. Close the tube and gently invert 4-6 times to mix. The solution should become clear and viscous. Do not vortex, as this can shear the genomic DNA, leading to contamination. Incubate at room temperature for no more than 5 minutes.
-
Neutralize Lysate: Add 150 µL of ice-cold Alkaline Lysis Solution III. Close the tube and gently invert 4-6 times. A white, flocculent precipitate of denatured protein, chromosomal DNA, and SDS will form.
-
Clarify Lysate: Centrifuge at maximum speed for 10 minutes at 4°C to pellet the precipitate.
-
Collect Supernatant: Carefully transfer the clear supernatant containing the plasmid DNA to a new microcentrifuge tube. Avoid transferring any of the white precipitate.
III. Phenol-Chloroform Extraction
-
First Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the supernatant.
-
Mix: Vortex for 15-30 seconds to create an emulsion.
-
Phase Separation: Centrifuge at maximum speed for 5 minutes at room temperature.
-
Transfer Aqueous Phase: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be careful not to disturb the interphase containing precipitated proteins.
-
Second Extraction (Optional but Recommended): To remove any residual phenol, add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Mix and Separate: Vortex for 15 seconds and centrifuge at maximum speed for 2 minutes.
-
Transfer Aqueous Phase: Transfer the upper aqueous phase to a new, clean microcentrifuge tube.
IV. Ethanol Precipitation
-
Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix briefly.
-
Add Ethanol: Add 2-2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times until the DNA precipitates.
-
Incubate: To increase the yield, incubate at -20°C for at least 30 minutes or at -80°C for 15 minutes.
-
Pellet DNA: Centrifuge at maximum speed for 15-30 minutes at 4°C. A small white pellet of plasmid DNA should be visible at the bottom of the tube.
-
Wash Pellet: Carefully discard the supernatant. Add 500 µL of cold 70% ethanol to wash the pellet. This step removes residual salts.
-
Centrifuge Again: Centrifuge at maximum speed for 5 minutes at 4°C.
-
Dry Pellet: Carefully discard the supernatant. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to resuspend.
-
Resuspend DNA: Resuspend the DNA pellet in an appropriate volume (e.g., 30-50 µL) of TE buffer or nuclease-free water.
Quality Assessment of Purified Plasmid DNA
The concentration and purity of the extracted plasmid DNA should be determined before use in downstream applications.
-
Spectrophotometry (A260/A280 and A260/A230 Ratios):
-
The absorbance at 260 nm is used to calculate the DNA concentration (an A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA).[6]
-
The A260/A280 ratio is an indicator of protein contamination. A ratio of ~1.8 is generally considered pure for DNA.[5][6] Lower ratios may indicate protein or residual phenol contamination.
-
The A260/A230 ratio is an indicator of contamination by salts (e.g., guanidine) or other organic compounds. A ratio between 2.0 and 2.2 is considered pure.[5][7]
-
-
Agarose (B213101) Gel Electrophoresis:
-
Running a small aliquot of the purified plasmid on an agarose gel allows for the visualization of the DNA and an assessment of its integrity.
-
Supercoiled plasmid DNA will migrate faster than the nicked (open circular) and linear forms. The presence of a single, bright band corresponding to the supercoiled form is indicative of high-quality plasmid DNA.
-
A smear of DNA may indicate degradation, while the presence of a high molecular weight band near the wells could signify genomic DNA contamination.
-
Mandatory Visualizations
Caption: Workflow for Plasmid DNA Purification using Phenol-Chloroform Extraction.
Caption: Phase Separation after Phenol-Chloroform Extraction and Centrifugation.
Safety Precautions
Phenol and chloroform are hazardous chemicals and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves are not sufficient for prolonged contact with phenol-chloroform; thicker gloves or double-gloving is recommended).
-
Fume Hood: All steps involving the handling of phenol and chloroform must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.
-
Waste Disposal: Phenol-chloroform waste is considered hazardous and must be disposed of in a designated, properly labeled waste container. Do not pour down the drain.
-
Spill Cleanup: In case of a spill, follow your institution's established procedures for hazardous chemical spills. Have a spill kit readily available.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Plasmid Yield | Incomplete cell lysis. | Ensure the bacterial pellet is completely resuspended before adding the lysis solution. Do not exceed the 5-minute lysis incubation time. |
| White precipitate (debris) transferred with the supernatant. | Carefully avoid the precipitate when transferring the supernatant after the neutralization step. | |
| Poor DNA precipitation. | Ensure the ethanol is at -20°C. Increase the precipitation time. | |
| Low A260/A280 Ratio (<1.7) | Protein contamination. | Be careful not to transfer any of the interphase during the phenol-chloroform extraction. Repeat the extraction if necessary. |
| Residual phenol. | Perform a second extraction with chloroform:isoamyl alcohol (24:1) to remove residual phenol. | |
| Low A260/A230 Ratio (<1.8) | Salt contamination. | Ensure the DNA pellet is properly washed with 70% ethanol. |
| Carbohydrate carryover from the bacterial culture. | Ensure the pellet is as dry as possible after decanting the culture medium. | |
| Genomic DNA Contamination | Excessive mechanical shearing during lysis. | Do not vortex after adding the lysis solution (Solution II). Mix by gentle inversion only. |
| RNA Contamination | Inactive RNase A. | Ensure RNase A is added to Solution I just before use and that the solution is properly stored. |
Conclusion
Phenol-chloroform extraction remains a valuable and economical technique for the purification of plasmid DNA. When performed with care and adherence to safety protocols, this method yields high-quality DNA suitable for a wide range of molecular biology applications. For applications that are particularly sensitive to contaminants, such as transfection of sensitive cell lines or high-throughput sequencing, the use of commercial kits may be preferred due to their higher purity and consistency. The choice of method should be guided by the specific requirements of the downstream application, as well as considerations of cost, time, and safety.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dna.uga.edu [dna.uga.edu]
- 6. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
- 7. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Total RNA Isolation from Tissues using the Phenol-Chloroform Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of total RNA from animal tissues using the phenol-chloroform extraction method. This method is a robust and widely used technique that yields high-quality RNA suitable for a variety of downstream applications, including RT-PCR, qPCR, Northern blotting, and RNA sequencing.
The protocol is based on the principle of phase separation, where a monophasic solution of phenol (B47542) and guanidine (B92328) isothiocyanate disrupts the cells, denatures proteins, and inactivates RNases. The subsequent addition of chloroform (B151607) separates the mixture into aqueous and organic phases. RNA is selectively retained in the aqueous phase, while DNA and proteins are partitioned into the interphase and organic phase, respectively.
Data Presentation: Expected RNA Yield and Quality
The yield of total RNA can vary significantly depending on the tissue type, its metabolic activity, and the efficiency of the extraction procedure. The following tables summarize typical RNA yields from various mammalian tissues and the expected quality metrics.
Table 1: Expected Total RNA Yield from Various Tissues
| Tissue | Species | Typical RNA Yield (µg per mg of tissue) |
| Liver | Mouse/Rat | 4.0 - 10.0[1] |
| Spleen | Rat | 2.5 - 3.5[2] |
| Kidney | Rat | 1.0 - 2.5[2] |
| Lung | Rat | 0.5 - 1.0[2] |
| Brain | Mouse | ~1.0[1] |
| Heart | Rat | 0.5 - 1.5 |
| Skeletal Muscle | Human | 0.35[3] |
| Adipose | Human | 0.046 |
Note: Yields are approximate and can be influenced by factors such as the age and physiological state of the animal.
Table 2: Quality Control Parameters for Isolated RNA
| Metric | Acceptable Range | Interpretation |
| A260/A280 Ratio | 1.8 - 2.1 | A ratio of ~2.0 is generally considered pure for RNA. Lower ratios may indicate protein or phenol contamination. |
| A260/A230 Ratio | > 1.8 | Lower ratios can indicate contamination with guanidine thiocyanate (B1210189) or other organic compounds. |
| RNA Integrity Number (RIN) | > 7.0 | A measure of RNA integrity, with 10 being the highest quality (intact RNA) and 1 being completely degraded. |
Experimental Protocol: Total RNA Isolation
This protocol is optimized for the isolation of total RNA from 50-100 mg of fresh or frozen tissue using a phenol-chloroform-based reagent such as TRIzol.
Materials and Reagents:
-
Phenol-chloroform-based lysis reagent (e.g., TRIzol)
-
Chloroform
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Homogenizer (rotor-stator or bead mill)
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Pipettes and RNase-free filter tips
-
Microcentrifuge (capable of 12,000 x g and 4°C)
-
Ice
Protocol Steps:
-
Tissue Homogenization:
-
Weigh 50-100 mg of fresh or frozen tissue.
-
Immediately place the tissue in a tube containing 1 mL of cold lysis reagent.
-
Homogenize the tissue on ice using a rotor-stator homogenizer until no visible tissue clumps remain. For tougher tissues, bead homogenization may be necessary.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of lysis reagent used.
-
Cap the tube securely and vortex vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and organic layer.
-
Add 0.5 mL of isopropanol per 1 mL of lysis reagent used.
-
Mix gently by inverting the tube several times and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white pellet at the bottom of the tube.
-
-
RNA Wash:
-
Carefully decant the supernatant without disturbing the RNA pellet.
-
Wash the pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly to dislodge the pellet and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove all of the ethanol. A brief second spin and removal of residual ethanol may be necessary.
-
-
RNA Solubilization:
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet as this can make it difficult to resuspend.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
To aid in dissolution, gently pipette up and down and incubate at 55-60°C for 10-15 minutes.
-
-
RNA Quantification and Quality Assessment:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm.
-
Assess the integrity of the RNA using an Agilent Bioanalyzer or similar instrument to obtain a RIN value.
-
Visualizations
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// Edges start -> homogenization; homogenization -> phase_separation; phase_separation -> aqueous_phase [label="Collect"]; phase_separation -> interphase_organic [label="Discard"]; aqueous_phase -> precipitation; precipitation -> wash; wash -> solubilization; solubilization -> qc; qc -> end; }
References
Phenol-Chloroform Extraction: Application Notes and Protocols for High-Purity Nucleic Acids for Downstream Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to phenol-chloroform extraction, a robust and cost-effective method for isolating high-purity DNA and RNA suitable for sensitive downstream applications such as Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR).
Introduction
Phenol-chloroform extraction is a classic liquid-liquid extraction technique used in molecular biology to separate nucleic acids from proteins and lipids.[1] The method relies on the differential solubility of these macromolecules in organic and aqueous phases to achieve a high degree of purification.[1] When performed correctly, this method yields high-quality nucleic acids with excellent integrity, making it a valuable tool for various research and development applications.
Principle of the Method
The core principle of phenol-chloroform extraction lies in the partitioning of molecules based on their polarity. When a biological sample is lysed and mixed with a phenol-chloroform-isoamyl alcohol solution, two distinct phases are formed upon centrifugation: a lower organic phase and an upper aqueous phase.[1]
-
Aqueous Phase: The highly polar nucleic acids (DNA and RNA) remain in the upper, less dense aqueous phase.[1]
-
Organic Phase: Lipids and other hydrophobic molecules partition into the lower, denser organic phase.[1]
-
Interphase: Denatured proteins are precipitated and collect at the interface between the two phases.[1]
Isoamyl alcohol is included in the mixture to reduce foaming during the extraction process.[2] The pH of the phenol (B47542) solution is a critical factor: a slightly alkaline pH (around 8.0) is used for DNA extraction to ensure it remains in the aqueous phase, while an acidic pH (around 4.7) is used for RNA extraction, which causes DNA to partition into the organic phase, thus separating it from the RNA.[3]
Key Performance Characteristics
Phenol-chloroform extraction is known for its ability to produce high yields of pure nucleic acids. The quality of the extracted DNA or RNA is typically assessed by spectrophotometry, measuring the absorbance at 260 nm, 280 nm, and 230 nm.
-
A260/A280 Ratio: This ratio is a primary indicator of nucleic acid purity with respect to protein contamination. A ratio of ~1.8 is generally considered pure for DNA, while a ratio of ~2.0 is accepted as pure for RNA.[4] Lower ratios may indicate the presence of residual phenol or protein.[4]
-
A260/A230 Ratio: This ratio indicates contamination from residual phenol, guanidine (B92328) salts, or carbohydrates.[5] For pure nucleic acid samples, this ratio should ideally be between 2.0 and 2.2.[5]
Comparative Performance Data
The following tables summarize a comparison of nucleic acid yield and purity obtained by phenol-chloroform extraction versus commercial kit-based methods.
Table 1: DNA Extraction Comparison
| Feature | Phenol-Chloroform Method | Commercial Kit Method | Reference |
| DNA Concentration (µg/ml) | 543.27 (median) | 32.115 (median) | [6] |
| A260/A280 Ratio | 1.84 | 1.81 | [6] |
| Genotyping Success Rate (RT-PCR) | 78% | 98% | [6] |
| DNA Recovery Rate | 96% | 80% | [6] |
Table 2: RNA Extraction Comparison (Hepatitis C and GB Virus-C)
| Feature | Phenol-Chloroform Method | Commercial Kit Method | Reference |
| Sensitivity (PCR Detection) | Higher (approx. 10-fold) | Lower | [7] |
| Time Efficiency | More labor-intensive | More time-efficient | [7] |
Experimental Protocols
DNA Extraction Protocol (from Mammalian Cells)
This protocol is a general guideline and may need optimization for different cell types.
Materials:
-
Cell pellet
-
Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/ml)
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1), pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 ml of Lysis Buffer. Add Proteinase K to a final concentration of 100 µg/ml. Incubate at 55°C for 1-3 hours with gentle agitation.
-
Phenol-Chloroform Extraction: Add an equal volume (1 ml) of phenol:chloroform:isoamyl alcohol to the lysate. Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microfuge tube, avoiding the interphase and organic layer.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes.
-
Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inverting the tube until a DNA precipitate is visible.
-
Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C. A white pellet of DNA should be visible.
-
Washing: Carefully discard the supernatant. Wash the pellet with 1 ml of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
RNA Extraction Protocol (from Tissues)
This protocol utilizes an acidic phenol solution to selectively isolate RNA.
Materials:
-
Tissue sample (up to 100 mg)
-
TRIzol® Reagent or similar acid-guanidinium-phenol solution
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenization: Homogenize the tissue sample in 1 ml of TRIzol® Reagent using a homogenizer.
-
Phase Separation: Add 0.2 ml of chloroform per 1 ml of TRIzol® used. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Aqueous Phase Transfer: The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA. Carefully transfer the upper aqueous phase to a new tube.
-
RNA Precipitation: Add 0.5 ml of isopropanol per 1 ml of TRIzol® used. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Washing: Discard the supernatant. Wash the RNA pellet with at least 1 ml of 75% ethanol per 1 ml of TRIzol® used. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and briefly air-dry the pellet for 5-10 minutes.
-
Resuspension: Resuspend the RNA pellet in an appropriate volume of RNase-free water.
Visualized Workflows
The following diagrams illustrate the key steps in the phenol-chloroform extraction protocols.
Caption: DNA Extraction Workflow using Phenol-Chloroform.
Caption: RNA Extraction Workflow using an Acidic Phenol-based Method.
Troubleshooting
Low A260/280 or A260/230 ratios can inhibit downstream enzymatic reactions like PCR.
-
Low A260/280 Ratio: This often indicates protein or phenol contamination. Ensure complete phase separation and avoid carrying over any of the interphase or organic phase. An additional chloroform extraction step can help remove residual phenol.
-
Low A260/230 Ratio: This suggests contamination with phenol or salts. Ensure the pellet is not disturbed during washing steps. An additional wash with 70% (for DNA) or 75% (for RNA) ethanol can help remove residual salts. Ensure the pellet is sufficiently dry before resuspension to remove all ethanol.
Residual phenol, even in small amounts, can inhibit PCR by denaturing the polymerase.[8][9] If contamination is suspected, re-precipitation of the nucleic acid is recommended.
Conclusion
Phenol-chloroform extraction remains a powerful and versatile method for obtaining high-purity DNA and RNA. While requiring more hands-on time compared to commercial kits, its cost-effectiveness and ability to yield high concentrations of nucleic acids make it an indispensable technique in many molecular biology laboratories. Careful execution of the protocol and attention to purity metrics are crucial for success in downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifescience.roche.com [lifescience.roche.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 6. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A comparison between the phenol-chloroform method of RNA extraction and the QIAamp viral RNA kit in the extraction of hepatitis C and GB virus-C/hepatitis G viral RNA from serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Construction of a Genomic DNA Library
Introduction
A genomic DNA library is a comprehensive collection of cloned DNA fragments that represent the entire genome of an organism.[1] This collection is stored in a population of identical vectors, with each vector carrying a different DNA insert.[2] Unlike cDNA libraries, which only contain expressed gene sequences, genomic libraries encompass the complete set of genetic information, including coding sequences (exons), non-coding sequences (introns), promoter and terminator regions, and regulatory elements.[3][4] The construction of these libraries is a foundational step for numerous applications in genomics, molecular biology, and drug development, allowing researchers to isolate and study specific genes and genomic regions.[3][5]
Principle of Construction
The creation of a genomic library involves a series of core molecular cloning steps. First, high-quality genomic DNA is extracted from the organism of interest.[6] This DNA is then fragmented into manageable pieces, either through mechanical shearing or partial digestion with a restriction enzyme.[7][8] These fragments are subsequently inserted into a suitable cloning vector (e.g., plasmid, BAC, or YAC) that has been cleaved with a compatible restriction enzyme.[4] The enzyme DNA ligase is used to covalently join the DNA fragments to the vectors, creating a large pool of recombinant DNA molecules.[9] This collection of recombinant vectors is then introduced into a host organism, typically E. coli, through a process called transformation.[2] The resulting population of host cells, each containing a different genomic DNA fragment, constitutes the genomic library.
Applications in Research and Drug Development
Genomic libraries are an indispensable resource with a wide array of applications:
-
Whole-Genome Sequencing: They have been instrumental in sequencing the genomes of various organisms, including the human genome, by providing the necessary fragments for sequencing projects.[2][10]
-
Gene Identification and Characterization: Researchers can screen the library to isolate and study specific genes of interest, including those that may be pharmaceutically important or contribute to disease.[1][3]
-
Genomic Structure and Function Studies: Libraries allow for the detailed analysis of genome organization, gene regulation, and the function of non-coding DNA regions.[3][4]
-
Genetic Variation Analysis: They are used for discovering and analyzing genetic variations such as single nucleotide polymorphisms (SNPs), copy number variations (CNVs), and mutations.[3]
-
Functional Genomics: By expressing genes from the library in a host system, researchers can conduct functional screens to identify genes associated with specific phenotypes.[11]
-
Drug Target Identification: Screening genomic libraries can help identify novel genes or pathways that can be targeted for therapeutic intervention.
Experimental Workflow and Protocols
The overall workflow for constructing a genomic DNA library is a multi-step process that requires careful execution and quality control at each stage.
Caption: High-level workflow for genomic DNA library construction.
Protocol 1: High Molecular Weight Genomic DNA Isolation
This protocol describes the extraction of high-quality genomic DNA from cells, a critical first step for library construction.[6]
Materials:
-
Cell sample (e.g., cultured cells, tissue)
-
Lysis Buffer (containing detergent, e.g., SDS)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol (B130326) or absolute ethanol (B145695)
-
70% Ethanol
-
TE Buffer or Nuclease-free water
Methodology:
-
Cell Lysis: Start with an appropriate amount of starting material. For tissues, ensure they are cut into the smallest possible pieces or ground in liquid nitrogen to prevent nuclease activity.[12] Add Proteinase K and RNase A to the sample before adding Cell Lysis Buffer to ensure proper mixing.[12] Incubate the sample with lysis buffer and Proteinase K to release the genomic DNA from protein complexes.[6]
-
Purification: Perform a phenol:chloroform extraction to remove proteins. The aqueous phase, which contains the DNA, is carefully collected.[6]
-
DNA Precipitation: Precipitate the genomic DNA from the aqueous phase by adding isopropanol or absolute ethanol.[6] The DNA will become visible as a white, stringy precipitate.
-
Washing: Gently wash the DNA pellet with 70% ethanol to remove residual salts and impurities.
-
Resuspension: Air-dry the pellet and resuspend the DNA in TE buffer or nuclease-free water. Avoid over-drying, as this can make the DNA difficult to dissolve.
-
Quality Control: Assess the quantity and quality of the extracted DNA.
Table 1: Quality Control Parameters for Genomic DNA
| Parameter | Method | Target Value | Purpose |
| Purity | UV Spectrophotometry (NanoDrop) | A260/280 ratio of ~1.8 | Assesses protein contamination.[3] |
| UV Spectrophotometry (NanoDrop) | A260/230 ratio of 2.0-2.2 | Assesses contamination from salts or organic solvents.[8] | |
| Quantity | Fluorometry (Qubit, PicoGreen) | >100 µg (for large insert libraries) | Ensures sufficient starting material.[3][13] |
| Integrity | Agarose (B213101) Gel Electrophoresis | A single, high molecular weight band | Verifies that DNA is not degraded.[8] |
Protocol 2: Genomic DNA Fragmentation
The goal is to generate a random collection of DNA fragments of a desired size. This can be achieved by partial restriction digestion or mechanical shearing.[7]
A. Partial Restriction Enzyme Digestion
Materials:
-
High-quality genomic DNA
-
Restriction Enzyme (e.g., Sau3AI, a frequent cutter)
-
10X Restriction Buffer
-
Nuclease-free water
Methodology:
-
Optimization: Set up a series of trial digestions with varying concentrations of the restriction enzyme or varying incubation times to find conditions that yield the desired fragment size range.[7]
-
Preparative Digestion: Scale up the reaction using the optimized conditions. For example, digest 100 ng of DNA with 0.01 to 0.1 units of Tsp509I in a 50 µL reaction volume for 1 minute at 65°C.[11]
-
Size Selection: Run the digested DNA on an agarose gel. Excise the gel slice corresponding to the desired fragment size range (e.g., 2-10 kb).
-
Purification: Purify the DNA fragments from the agarose gel slice using a gel extraction kit.
B. Mechanical Shearing
Materials:
-
High-quality genomic DNA
-
g-TUBE (Covaris) or a sonicator
Methodology:
-
Shearing: Fragment the DNA using a g-TUBE by centrifugation or by sonication. These methods generate fragments without sequence bias.[8]
-
End Repair: Mechanically sheared DNA fragments have ragged ends. Treat the DNA with a mixture of T4 DNA polymerase and Klenow fragment to create blunt ends.
-
Size Selection and Purification: Use magnetic beads or gel electrophoresis to select for fragments of the desired size.[8] A typical target range can be between 2.5 kb and 10 kb.[8]
Protocol 3: Vector Selection and Preparation
The choice of vector is critical and depends on the size of the DNA fragments to be cloned.[3]
Table 2: Common Vectors for Genomic DNA Library Construction
| Vector Type | Host Organism | Insert Size Capacity | Common Applications |
| Plasmid | E. coli | Up to 15 kb[3] | Small genomes, specific gene cloning |
| Phage Lambda (λ) | E. coli | 9-23 kb | General purpose genomic libraries |
| Cosmid | E. coli | 30-45 kb | Libraries of moderately complex genomes |
| BAC (Bacterial Artificial Chromosome) | E. coli | 120-300 kb[10] | Large-scale genome sequencing projects |
| YAC (Yeast Artificial Chromosome) | S. cerevisiae | 250-2000 kb[3] | Very large genomes (e.g., human) |
Methodology:
-
Vector Digestion: Digest the chosen vector with the same restriction enzyme used for the genomic DNA (or an enzyme that produces compatible ends). If blunt-end cloning is used, the vector must be prepared to have blunt ends.[5]
-
Dephosphorylation: Treat the digested vector with an alkaline phosphatase (e.g., CIP or SAP) to remove the 5' phosphate (B84403) groups. This prevents the vector from re-ligating to itself, reducing the number of non-recombinant clones.
-
Purification: Purify the prepared vector using a PCR purification kit or gel electrophoresis.
Protocol 4: Ligation of DNA Fragments into Vector
This step uses DNA ligase to create a phosphodiester bond between the vector and the insert DNA.[9]
Materials:
-
Prepared vector DNA
-
Size-selected genomic DNA fragments
-
T4 DNA Ligase
-
5X T4 DNA Ligase Buffer
-
Nuclease-free water
Methodology:
-
Reaction Setup: Set up the ligation reaction in a microcentrifuge tube. It is crucial to optimize the molar ratio of insert to vector, typically ranging from 1:1 to 3:1.
-
Incubation: Incubate the reaction at the optimal temperature for the ligase (e.g., 16°C overnight or room temperature for 1-2 hours).
-
Inactivation: Inactivate the ligase by heating at 65°C for 10 minutes.
Table 3: Example Ligation Reaction Setup
| Component | Volume |
| Prepared Vector (50 ng) | X µL |
| gDNA Fragments (insert:vector ratio 3:1) | Y µL |
| 5X T4 DNA Ligase Buffer | 2 µL |
| T4 DNA Ligase (400 U) | 1 µL |
| Nuclease-free water | to 10 µL |
Protocol 5: Transformation into Host Cells
The ligation mixture is introduced into competent host cells, which will then replicate the recombinant plasmids.
Materials:
-
Ligation mixture
-
High-efficiency competent E. coli cells (e.g., TOP10, DH5α)
-
SOC medium
-
LB agar (B569324) plates with appropriate antibiotic selection
Methodology:
-
Transformation: Add the ligation mixture to a tube of thawed competent cells and incubate on ice.
-
Heat Shock: Briefly heat the cell/DNA mixture (e.g., 42°C for 30-45 seconds) and immediately return to ice. This facilitates DNA uptake.
-
Recovery: Add pre-warmed SOC medium and incubate at 37°C with shaking for 1 hour to allow the cells to recover and express the antibiotic resistance gene.
-
Plating: Spread different volumes of the transformed cells onto LB agar plates containing the appropriate antibiotic.[5] For libraries using blue-white screening, the plates will also contain X-gal and IPTG.[5]
-
Incubation: Incubate the plates overnight at 37°C until colonies appear.[5]
Protocol 6: Library Screening
Once the library is created, the next step is to identify the clone containing the gene of interest. Common methods include colony hybridization and PCR-based screening.[10]
Caption: Workflow for library screening via colony hybridization.
Methodology (Colony Hybridization):
-
Replica Plating: A nitrocellulose or nylon membrane is placed onto the master agar plate to lift a replica of the colonies.[7]
-
Cell Lysis and DNA Denaturation: The membrane is treated with solutions to lyse the bacterial cells and denature the DNA, which then binds to the membrane.[7]
-
Hybridization: The membrane is incubated with a labeled DNA probe that is complementary to the target gene sequence.[7]
-
Washing: The membrane is washed to remove any probe that has not specifically bound to the target DNA.
-
Detection: The position of the bound probe is detected, typically by autoradiography if the probe is radioactively labeled.[1] The signal on the film corresponds to the location of the desired clone on the original master plate.
-
Clone Isolation: The corresponding positive colony is picked from the master plate, cultured, and the recombinant plasmid is isolated for further analysis.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DNA Yield | Incomplete cell lysis.[12] | Ensure thorough mixing with lysis buffer; cut tissue into smaller pieces.[12] |
| Old or degraded starting material. | Use fresh samples whenever possible.[12] | |
| Low DNA Purity | Contamination with protein or salts. | Repeat phenol:chloroform extraction; ensure the pellet is washed properly with 70% ethanol. |
| No/Few Colonies | Inefficient ligation. | Optimize insert:vector ratio; check activity of DNA ligase. Use a dephosphorylated vector to reduce self-ligation.[14] |
| Inefficient transformation. | Use high-efficiency competent cells; verify the heat shock procedure. | |
| Many Non-Recombinant Colonies | Incomplete vector digestion or self-ligation. | Ensure complete digestion of the vector; perform dephosphorylation step effectively. |
| Inconsistent Fragment Size | Inconsistent DNA fragmentation. | Carefully control digestion time/enzyme concentration or shearing conditions. Use a size selection method like gel extraction or beads.[15] |
| Low Library Quality | Presence of adapter/primer dimers. | Perform an extra bead cleanup step after library construction is complete.[16] |
| Nicked or damaged DNA. | Avoid excessive exposure to UV light during gel extraction; use DNA repair enzymes if needed.[16] |
References
- 1. byjus.com [byjus.com]
- 2. Genomic library - Wikipedia [en.wikipedia.org]
- 3. cephamls.com [cephamls.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Genomic Libraries | Gene Cloning Part 1: The Mechanics of Recombinant DNA - passel [passel2.unl.edu]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Plasmid Library Construction From Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the steps to construct a genomic DNA library? | AAT Bioquest [aatbio.com]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. Rapid DNA Library Construction for Functional Genomic and Metagenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. knowledge.illumina.com [knowledge.illumina.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. stackwave.com [stackwave.com]
- 16. DeepSeq Core Labs Troubleshooting - UMass Chan Med School - Worcester [umassmed.edu]
Application Notes and Protocols for High Molecular Weight DNA Isolation using the Phenol-Chloroform Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high molecular weight (HMW) DNA is critical for a variety of advanced molecular biology applications, including long-read sequencing, genome mapping, and the analysis of large structural variations. The phenol-chloroform method, a classic and robust technique, remains a reliable option for obtaining HMW DNA due to its efficacy in removing proteins and other cellular contaminants, which is essential for preserving the integrity of large DNA molecules.[1][2][3][4]
This document provides detailed application notes and a comprehensive protocol for the isolation of HMW DNA using the phenol-chloroform method. Careful adherence to the protocol, particularly the gentle handling steps, is paramount to prevent mechanical shearing of the DNA.
Principle of the Method
The phenol-chloroform DNA extraction method is a liquid-liquid extraction technique that separates nucleic acids from proteins and lipids based on their differential solubility in organic and aqueous phases.[3] The key steps involve:
-
Cell Lysis: Disruption of cell membranes to release the cellular contents, including DNA.
-
Deproteinization: Addition of a phenol-chloroform-isoamyl alcohol mixture. Phenol (B47542) denatures proteins, while chloroform (B151607) enhances the denaturation and separation of lipids.[5][6] Isoamyl alcohol acts as an anti-foaming agent.
-
Phase Separation: Centrifugation separates the mixture into three distinct phases: a lower organic phase containing lipids and denatured proteins, a middle "interphase" containing precipitated proteins, and an upper aqueous phase containing the DNA.
-
DNA Precipitation: The DNA in the aqueous phase is precipitated using cold ethanol (B145695) or isopropanol.
-
Washing and Resuspension: The precipitated DNA is washed with 70% ethanol to remove residual salts and then resuspended in a suitable buffer.
Quantitative Data Summary
The quality and quantity of the isolated HMW DNA can be assessed using various methods. Below is a summary of expected values when using the phenol-chloroform method optimized for HMW DNA.
| Parameter | Starting Material | Expected DNA Yield |
| DNA Yield | Cultured Cells (1-5 million) | 10-30 µg |
| Animal Tissue (e.g., 25 mg) | 10-50 µg | |
| Whole Blood (1 mL) | 5-20 µg |
| Purity Ratio | Expected Value | Interpretation |
| A260/A280 | ~1.8 | A ratio of approximately 1.8 is generally accepted as "pure" for DNA.[7][8] Lower ratios may indicate protein or phenol contamination. |
| A260/A230 | 2.0 - 2.2 | This ratio indicates the presence of organic contaminants like phenol or chaotropic salts. Values in the 2.0-2.2 range are considered indicative of pure nucleic acid.[7] |
| Parameter | Expected Value | Method of Assessment |
| Molecular Weight | >100 kb | Pulsed-Field Gel Electrophoresis (PFGE) or standard agarose (B213101) gel electrophoresis.[1][9][10] |
| (up to ~200 x 10^6 daltons) | [11] |
Experimental Protocols
Materials
-
Lysis Buffer:
-
10 mM Tris-HCl, pH 8.0
-
100 mM EDTA, pH 8.0
-
20 mM NaCl
-
1% Sodium Dodecyl Sulfate (SDS)
-
-
Proteinase K: 20 mg/mL solution
-
RNase A: 10 mg/mL solution
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1): pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
5 M Sodium Chloride (NaCl)
-
Ice-cold 100% Ethanol
-
70% Ethanol
-
TE Buffer: 10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0
-
Wide-bore pipette tips
-
50 mL conical tubes
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Centrifuge with a swinging bucket rotor
-
Water bath or heat block
-
Rocking platform
Protocol for HMW DNA Isolation from Cultured Mammalian Cells
-
Cell Harvesting and Lysis: a. Start with 1-5 million freshly harvested cells. b. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. c. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. d. Centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant. e. Add 10 mL of Lysis Buffer to the cell pellet. f. Add 100 µL of Proteinase K (20 mg/mL) to a final concentration of 200 µg/mL. g. Incubate the lysate at 50°C for 2-3 hours with gentle rocking. The solution should become viscous as the cells lyse and release DNA.
-
RNase Treatment: a. Cool the lysate to room temperature. b. Add 100 µL of RNase A (10 mg/mL) to a final concentration of 100 µg/mL. c. Incubate at 37°C for 30 minutes with gentle rocking.
-
Phenol-Chloroform Extraction: a. Add an equal volume (10 mL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. b. Crucially, do not vortex. Mix by gentle, slow inversion for 10-15 minutes on a rocking platform. This is the most critical step for preserving DNA integrity. c. Centrifuge at 1,200 x g for 10 minutes at room temperature in a swinging bucket rotor to separate the phases. d. Using a wide-bore pipette tip, carefully transfer the upper, viscous aqueous phase to a new 50 mL conical tube. Be extremely careful not to disturb the interphase.
-
Chloroform Extraction: a. Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. b. Mix by gentle, slow inversion for 5 minutes. c. Centrifuge at 1,200 x g for 5 minutes at room temperature. d. Carefully transfer the upper aqueous phase to a new 50 mL conical tube.
-
DNA Precipitation: a. Add 1/10th volume of 5 M NaCl to the aqueous phase and mix gently by inversion. b. Add 2 to 2.5 volumes of ice-cold 100% ethanol. c. Gently invert the tube until the DNA precipitates out as a white, fibrous mass. A visible "spool" of DNA should form. d. Using a sterile glass rod or a sealed pipette tip, gently spool the precipitated DNA.
-
Washing and Resuspension: a. Transfer the spooled DNA to a new tube containing 10 mL of 70% ethanol. b. Gently wash the DNA by inverting the tube a few times. c. Remove the DNA from the 70% ethanol and briefly air-dry for 5-10 minutes. Do not over-dry the pellet, as it will be difficult to redissolve. d. Resuspend the DNA in an appropriate volume (e.g., 200-500 µL) of TE buffer by incubating at 37°C overnight with very gentle rocking.
Visualizations
Caption: Experimental workflow for HMW DNA isolation.
Caption: Phase separation after centrifugation.
References
- 1. Automated phenol-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. microbenotes.com [microbenotes.com]
- 6. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 7. dna.uga.edu [dna.uga.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Automated phenol-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to avoid DNA degradation during phenol chloroform extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid DNA degradation during phenol-chloroform extraction.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to DNA degradation and provides actionable solutions.
Q1: My DNA appears smeared on an agarose (B213101) gel after extraction. What is the likely cause?
A smear on an agarose gel, as opposed to a sharp, high-molecular-weight band, is a classic sign of DNA degradation. The most common cause is mechanical shearing of the DNA molecules into smaller fragments.[1] This can happen during steps that apply strong physical force to the DNA solution.
-
Vigorous Mixing: Vortexing or vigorous shaking of the sample after cell lysis can cause mechanical shearing of long DNA strands.[2]
-
Narrow-bore Pipette Tips: Pipetting high-molecular-weight DNA through standard or narrow-bore pipette tips can create shear forces that fragment the DNA.[3]
Solution:
-
Mix solutions containing genomic DNA by gentle inversion or by slowly rocking the tube on a mixer.[3]
-
Use wide-bore pipette tips for all steps involving the transfer of the DNA solution.
-
If possible, avoid pipetting the genomic DNA altogether and instead pour the aqueous phase into a new tube.
Q2: My DNA yield is very low, or I've lost my DNA pellet. What could have gone wrong?
Low DNA yield can be due to several factors, but a common culprit related to degradation is an incorrect pH of the phenol (B47542) solution.
-
Incorrect pH of Phenol: For DNA extraction, the phenol solution must be buffered to a slightly alkaline pH (around 7.8-8.0).[4] If acidic phenol (pH 4.5-5.0) is used, the DNA will be denatured and will partition into the organic phase and the interphase, leading to its loss from the aqueous phase.[5] Acidic phenol is used for RNA isolation.
Solution:
-
Always use phenol that is equilibrated to pH 7.8-8.0 for DNA extractions.
-
If preparing your own buffered phenol, ensure the pH is correctly adjusted and verified.
-
If you suspect you've used acidic phenol, you can try to back-extract the DNA from the organic phase by adding a buffer at pH 8.0, but yields will likely be compromised.
Q3: My DNA is degraded, and I was careful with my mixing technique. What other factors could be at play?
If you have ruled out mechanical shearing, enzymatic and chemical degradation are other potential causes.
-
DNase Contamination: Contamination with DNases (deoxyribonucleases) will lead to enzymatic degradation of your DNA. DNases can be introduced from various sources, including the sample itself, contaminated reagents, or lab equipment.
-
Oxidized Phenol: Phenol can oxidize over time, turning pink or reddish-brown.[5] Oxidized phenol can cause chemical damage to DNA, leading to nicks and breaks in the DNA strands.[5]
Solution:
-
Preventing DNase Contamination:
-
Work in a clean environment and wear gloves.
-
Use sterile, DNase-free reagents and plasticware.
-
Ensure your lysis buffer contains a chelating agent like EDTA, which inhibits many DNases by sequestering Mg2+ ions, a necessary cofactor for their activity.
-
For samples with high endogenous nuclease activity, ensure complete inactivation with proteinase K during the lysis step.[2]
-
-
Avoiding Oxidized Phenol:
-
Use fresh, high-quality phenol.
-
Store phenol protected from light and air, as recommended by the manufacturer.
-
If your phenol solution is discolored (pink or brown), discard it and use a fresh stock.[5]
-
Data Presentation
Table 1: Qualitative Impact of Handling Techniques on DNA Integrity
| Handling Technique | Expected DNA Integrity | Rationale |
| Gentle Inversion/Rocking | High Molecular Weight | Minimizes mechanical stress on long DNA molecules.[3] |
| Vortexing/Vigorous Shaking | Sheared/Fragmented DNA | Creates strong shear forces that break the phosphodiester backbone of the DNA.[2] |
| Wide-Bore Pipette Tips | High Molecular Weight | Reduces the shear stress as the viscous DNA solution passes through the tip opening.[3] |
| Standard/Narrow-Bore Pipette Tips | Sheared/Fragmented DNA | Forces the long DNA molecules through a small opening, causing them to break.[3] |
| Fresh, pH 8.0 Buffered Phenol | High Integrity | Ensures proper denaturation of proteins while keeping DNA in the aqueous phase without chemical damage.[4] |
| Oxidized or Acidic (pH < 7.0) Phenol | Degraded/Low Yield | Oxidized phenol causes chemical nicks, while acidic pH leads to DNA partitioning into the organic phase.[5] |
Table 2: Typical DNA Yield and Purity from Phenol-Chloroform Extraction
| Sample Type | Starting Amount | Expected DNA Yield | Expected A260/A280 Ratio |
| Mammalian Cultured Cells | 1 x 10^7 cells | 50 - 100 µg | 1.8 - 1.9 |
| Mammalian Blood | 10 mL | 150 - 250 µg | 1.8 - 1.9 |
| Mammalian Tissue (e.g., liver) | 1 gram | 1 - 3 mg | 1.8 - 1.9 |
| Gram-negative Bacteria (e.g., E. coli) | 10^10 cells | 50 - 100 µg | 1.8 - 1.9 |
Note: Yields can vary significantly based on the specific cell or tissue type, its metabolic state, and the precise protocol used. The A260/A280 ratio is a measure of purity, with a value of ~1.8 generally considered pure for DNA.[6][7][8][9][10]
Experimental Protocols
Detailed Methodology for High-Molecular-Weight DNA Extraction
This protocol is designed to minimize DNA degradation during phenol-chloroform extraction.
Materials:
-
Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA pH 8.0, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Wide-bore pipette tips
Procedure:
-
Sample Lysis:
-
For cultured cells, pellet the cells and resuspend in Lysis Buffer.
-
For tissue, flash-freeze in liquid nitrogen and grind to a powder before adding Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 50-55°C for 3 hours to overnight with gentle rocking, until the solution is clear and viscous.[11]
-
-
RNase Treatment:
-
Cool the lysate to room temperature.
-
Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30-60 minutes.
-
-
First Phenol:Chloroform Extraction:
-
Add an equal volume of pH 8.0 buffered phenol:chloroform:isoamyl alcohol.
-
Mix by inverting the tube gently for 5-10 minutes. Do not vortex.
-
Centrifuge at 5,000 x g for 15 minutes at room temperature to separate the phases.
-
-
Aqueous Phase Transfer:
-
Using a wide-bore pipette tip, carefully transfer the upper, viscous aqueous phase to a new tube. Avoid disturbing the white protein layer at the interphase.
-
-
Second Phenol:Chloroform Extraction (Optional, for higher purity):
-
Repeat steps 3 and 4.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol. This step removes residual phenol.
-
Mix by gentle inversion for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
-
Aqueous Phase Transfer:
-
Using a wide-bore pipette tip, transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix by gentle inversion.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Mix by gentle inversion until the DNA precipitates and forms a visible, stringy mass.
-
-
DNA Spooling:
-
The precipitated high-molecular-weight DNA can often be spooled out of the solution using a sealed glass Pasteur pipette.
-
Wash the spooled DNA by dipping it into a tube containing 70% ethanol.
-
-
Pelleting (if DNA is not visible for spooling):
-
Incubate at -20°C for at least 1 hour or overnight.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant and wash the pellet with 1 mL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully remove the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the DNA difficult to dissolve.
-
Resuspend the DNA in an appropriate volume of TE buffer by incubating at 4°C overnight with gentle rocking.
-
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing DNA degradation.
Caption: Primary mechanisms of DNA degradation during extraction.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. DNA degradation from phenol-chloroform - Molecular Biology [protocol-online.org]
- 3. HMW DNA extraction strategies for complex metagenomes – [merenlab.org]
- 4. What is the best DNA extraction method for genomics applications? | AAT Bioquest [aatbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Quantification of DNA [qiagen.com]
- 7. How do I determine the concentration, yield and purity of a DNA sample? [promega.jp]
- 8. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. dna.uga.edu [dna.uga.edu]
- 11. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting low yield in RNA extraction with phenol chloroform.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield and other issues during RNA extraction using the phenol-chloroform method.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during phenol-chloroform RNA extraction in a question-and-answer format.
Q1: My final RNA yield is very low. What are the possible causes and solutions?
A: Low RNA yield is a frequent issue with several potential causes:
-
Incomplete Cell Lysis: The first critical step is the complete disruption of cells or tissues to release the RNA. If lysis is incomplete, the RNA will remain trapped, leading to poor yield.
-
Solution: Ensure thorough homogenization of the tissue or cell pellet in the lysis reagent (e.g., TRIzol). For difficult-to-lyse samples, consider mechanical disruption methods like bead beating or using a rotor-stator homogenizer. Ensure you are using the correct volume of lysis reagent for your starting material.
-
-
Insufficient Starting Material: The amount of RNA recovered is proportional to the amount of starting material.
-
Solution: If feasible, increase the initial amount of tissue or number of cells. Research has shown a strong positive correlation between tissue mass and RNA concentration.[1]
-
-
Suboptimal Phase Separation: Poor separation of the aqueous phase (containing RNA) from the organic phase and interphase can lead to significant loss of RNA.
-
Solution: Ensure vigorous mixing after adding chloroform (B151607) to create a homogenous emulsion. After centrifugation, carefully aspirate the upper aqueous phase without disturbing the interphase, where DNA and proteins are trapped.[2][3] Leaving a small amount of the aqueous phase behind is preferable to aspirating part of the interphase.
-
-
RNA Degradation: RNA is highly susceptible to degradation by RNases, which can be introduced from various sources.
-
Solution: Work in an RNase-free environment. Use certified RNase-free tubes, tips, and reagents. Wear gloves at all times and change them frequently. Process samples quickly or store them appropriately in an RNA stabilization solution or at -80°C.
-
-
Inefficient RNA Precipitation: The precipitation of RNA with isopropanol (B130326) can be inefficient, especially with low RNA concentrations.
-
Solution: Ensure the correct volume of isopropanol is added and mixed thoroughly. Increasing the incubation time at -20°C or 4°C can improve precipitation. Using a carrier like glycogen (B147801) can also help visualize the pellet and improve recovery, especially for low-concentration samples.[4]
-
Q2: My A260/280 ratio is below 1.8. What does this indicate and how can I fix it?
A: An A260/280 ratio below 1.8 typically indicates protein contamination. Phenol (B47542) itself can also contribute to absorbance at 280 nm.
-
Cause: Contamination from the interphase or organic phase during the aqueous phase transfer is a common reason. Incomplete cell lysis can also result in protein carryover.
-
Solution:
Q3: My A260/230 ratio is low. What is the cause and how can I improve it?
A: A low A260/230 ratio suggests contamination with substances that absorb at 230 nm, such as phenol, guanidine (B92328) salts from the lysis buffer, or carbohydrates.[1] This type of contamination can inhibit downstream enzymatic reactions.
-
Solution:
-
Additional Ethanol (B145695) Wash: Performing an extra wash of the RNA pellet with 75% ethanol can effectively remove residual salts and other contaminants, significantly improving the A260/230 ratio.[1][7][8]
-
Careful Supernatant Removal: After the ethanol wash, ensure all residual ethanol is removed before resuspending the RNA pellet, as it can interfere with downstream applications. Be careful not to over-dry the pellet, as this can make it difficult to resuspend.
-
Q4: I suspect my RNA sample is contaminated with genomic DNA. How can I avoid this?
A: DNA contamination is a common issue in phenol-chloroform RNA extraction, as the DNA is located in the interphase and can be accidentally transferred with the aqueous phase.
-
Solution:
-
Careful Aqueous Phase Aspiration: As with preventing protein contamination, be extremely careful when removing the aqueous phase.
-
DNase Treatment: The most effective way to remove DNA contamination is to treat the purified RNA sample with RNase-free DNase I.
-
Acid-Phenol: Using an acidic phenol solution will cause DNA to partition into the organic phase, thus reducing contamination in the aqueous phase.
-
Data Presentation
The following table summarizes the impact of key protocol modifications on RNA purity.
| Protocol Modification | Impact on A260/280 Ratio | Impact on A260/230 Ratio | Reference |
| Additional Chloroform Wash | No significant improvement | Significant decline | [8] |
| Additional 75% Ethanol Wash | No significant improvement | Significant improvement | [1][7][8] |
Experimental Protocols
Below are detailed methodologies for a standard and an optimized phenol-chloroform RNA extraction procedure.
Standard Phenol-Chloroform RNA Extraction Protocol
This protocol is a conventional method for RNA isolation.
-
Homogenization: Homogenize tissue or cells in 1 mL of TRIzol reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in RNase-free water.
-
Optimized Phenol-Chloroform RNA Extraction Protocol
This protocol includes modifications to improve RNA purity.[3][5]
-
Homogenization: Homogenize tissue or cells in 1 mL of TRIzol reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Additional Chloroform Wash:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform.[3]
-
Shake vigorously for 15 seconds.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash (Two Washes):
-
Remove the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Remove the supernatant and repeat the ethanol wash step.[3]
-
-
Resuspension:
-
Discard the final ethanol wash.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in RNase-free water.
-
Visualizations
The following diagrams illustrate the experimental workflows and a troubleshooting decision tree.
Caption: Standard Phenol-Chloroform RNA Extraction Workflow.
Caption: Optimized Phenol-Chloroform RNA Extraction Workflow.
Caption: Troubleshooting Decision Tree for Low RNA Yield.
References
- 1. Optimising total RNA quality and quantity by phenol-chloroform extraction method from human visceral adipose tissue: A standardisation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of phenol-chloroform RNA extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phenol pH for Nucleic Acid Isolation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of pH in phenol-based DNA and RNA isolation protocols. Find answers to frequently asked questions and troubleshooting tips to ensure high-quality nucleic acid yields for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of phenol (B47542) critical for separating DNA and RNA?
The pH of the phenol solution is the determining factor in the differential partitioning of DNA and RNA into the aqueous and organic phases during extraction.[1][2][3] At an acidic pH, DNA is denatured and becomes less polar, causing it to move into the organic phenol phase or the interphase between the layers.[1][4][5] RNA, due to its 2'-hydroxyl group, remains more polar and is retained in the upper aqueous phase.[5] Conversely, at a neutral or slightly alkaline pH, both DNA and RNA have negatively charged phosphate (B84403) backbones, making them soluble in the aqueous phase, leading to their co-extraction.[1][2][5]
Q2: What is the optimal pH of phenol for DNA isolation?
For DNA isolation, the phenol solution should be equilibrated to a pH between 7.5 and 8.0.[4][6] This ensures that the DNA remains in the aqueous phase, while proteins are denatured and extracted into the organic phase.[4][7]
Q3: What is the optimal pH of phenol for RNA isolation?
For RNA isolation, an acidic phenol solution with a pH between 4.5 and 5.5 is recommended.[4][8][9] This acidic condition is crucial for selectively partitioning DNA into the organic phase, thus preventing DNA contamination in the final RNA sample.[1][4][10][11]
Q4: Can I use the same phenol solution for both DNA and RNA extraction?
No, it is not advisable to use the same phenol solution for both DNA and RNA extractions due to the opposing pH requirements for effective separation. Using acidic phenol for DNA isolation will result in the loss of DNA to the organic phase, and using neutral or alkaline phenol for RNA isolation will lead to significant DNA contamination.[12]
Q5: What is the role of chloroform (B151607) and isoamyl alcohol in the extraction mixture?
Chloroform is mixed with phenol to increase the density of the organic phase, which facilitates a sharper separation between the aqueous and organic layers.[4][13] It also aids in denaturing proteins and solubilizing lipids.[5][7][13] Isoamyl alcohol is added as an anti-foaming agent.[12][13]
Data Presentation
Table 1: Optimal pH of Phenol for DNA vs. RNA Isolation
| Nucleic Acid | Optimal pH Range | Rationale |
| DNA | 7.5 - 8.0 | Maintains the negative charge of the phosphate backbone, ensuring solubility in the aqueous phase.[4][6] |
| RNA | 4.5 - 5.5 | Protonates the phosphate groups of DNA, reducing its polarity and causing it to partition into the organic phase, while RNA remains in the aqueous phase.[4][8][9] |
Experimental Protocols
Protocol 1: DNA Isolation using Phenol:Chloroform:Isoamyl Alcohol (pH 8.0)
-
Sample Lysis: Homogenize cells or tissues in a suitable lysis buffer.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to the lysate.[6][7]
-
Phase Separation: Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at room temperature to separate the phases.[7]
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase containing the DNA to a new tube.
-
Ethanol (B145695) Precipitation: Add 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of cold 100% ethanol to precipitate the DNA.[14]
-
Pelleting and Washing: Centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol.[14]
-
Resuspension: Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).[14]
Protocol 2: RNA Isolation using Acid Phenol:Chloroform (pH 4.7)
-
Sample Lysis: Homogenize cells or tissues in a denaturing solution such as one containing guanidinium (B1211019) thiocyanate.[10][15]
-
Acid Phenol-Chloroform Extraction: Add an equal volume of acid phenol:chloroform (e.g., 5:1, pH 4.7) to the homogenate.[8][16]
-
Phase Separation: Vortex vigorously and centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[8][17]
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Isopropanol (B130326) Precipitation: Add an equal volume of isopropanol to precipitate the RNA.[11][17]
-
Pelleting and Washing: Centrifuge at high speed to pellet the RNA. Wash the pellet with 75% ethanol.[17][18]
-
Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.[17]
Mandatory Visualization
Caption: DNA Isolation Workflow using Phenol-Chloroform.
Caption: RNA Isolation Workflow using Acid Phenol-Chloroform.
Caption: Effect of pH on Nucleic Acid Partitioning.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low DNA Yield | Incorrect pH of phenol: Using acidic phenol will cause DNA to partition into the organic phase.[12] Incomplete cell lysis: Insufficient homogenization or lysis buffer volume.[19] Incomplete phase separation: Inadequate mixing with phenol:chloroform or incorrect centrifugation speed/time.[19][20] | Verify phenol pH: Ensure the phenol solution is buffered to pH 7.5-8.0. Optimize lysis: Ensure complete homogenization of the sample.[19] Ensure proper mixing: Vortex the sample vigorously after adding phenol:chloroform.[7] Centrifuge as recommended in the protocol. |
| DNA Contamination in RNA Sample | Incorrect pH of phenol: Using neutral or alkaline phenol will cause DNA to co-extract with RNA in the aqueous phase.[1][2][5] Incomplete phase separation: Pipetting some of the interphase along with the aqueous phase. | Use acidic phenol: Ensure the phenol solution has a pH between 4.5 and 5.5.[4][8][9] Careful pipetting: When collecting the aqueous phase, avoid disturbing the interphase. Leave a small amount of the aqueous phase behind to ensure purity. |
| RNA Degradation | RNase contamination: RNases are ubiquitous and can degrade RNA. Improper sample handling: Not keeping samples on ice or using non-RNase-free reagents and equipment.[21][22] Incorrect pH: Highly acidic conditions (e.g., pH below 4.0) can lead to RNA degradation.[9] | Use RNase inhibitors: Add RNase inhibitors to the lysis buffer.[23] Maintain an RNase-free environment: Use certified RNase-free tubes, tips, and reagents. Wear gloves at all times.[21][22] Verify phenol pH: Ensure the pH is within the optimal range of 4.5-5.5.[9] |
| Phenol Contamination in Final Sample | Incomplete removal of the aqueous phase: Carrying over some of the phenol phase during pipetting. Insufficient washing: Not performing a chloroform wash after the phenol extraction. | Perform a chloroform back-extraction: After the initial phenol extraction, add an equal volume of chloroform to the aqueous phase, vortex, and centrifuge again.[4] Additional ethanol wash: Perform an extra wash with 70-75% ethanol after precipitation.[23] |
| No Visible Pellet After Precipitation | Low concentration of nucleic acids: The amount of starting material was insufficient.[24] Incomplete precipitation: Incubation time at low temperature was too short. | Use a carrier: Add glycogen (B147801) or linear polyacrylamide to the solution before precipitation to help visualize the pellet.[24] Increase incubation time: Extend the precipitation step at -20°C or -80°C.[7][24] |
References
- 1. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pacb.com [pacb.com]
- 7. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu [bu.edu]
- 11. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Total RNA Preparation Protocol [younglab.wi.mit.edu]
- 17. Protocol for Phenol/Chloroform RNA Extraction | EpigenTek [epigentek.com]
- 18. Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 21. m.youtube.com [m.youtube.com]
- 22. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 23. mpbio.com [mpbio.com]
- 24. yeasenbio.com [yeasenbio.com]
How to remove residual phenol from a DNA sample.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual phenol (B47542) from DNA samples.
Troubleshooting Guide
Issue: Low A260/A280 ratio after DNA extraction, suggesting phenol contamination.
A low A260/A280 ratio is a common indicator of contamination by substances that absorb light at or near 280 nm, such as phenol or proteins.[1][2] An ideal A260/A280 ratio for pure DNA is approximately 1.8.[1][2][3] Ratios significantly lower than this may indicate the presence of contaminants that can inhibit downstream enzymatic reactions.[4][5]
Possible Causes and Solutions:
-
Incomplete phase separation during phenol-chloroform extraction: The aqueous phase containing the DNA may have been contaminated with the phenol or interphase.
-
Solution: Repeat the chloroform (B151607) extraction to remove residual phenol.
-
-
Insufficient washing during ethanol (B145695) precipitation: Salts and other contaminants may not have been adequately removed.
-
Solution: Perform an additional wash with 70% ethanol.
-
-
Use of acidic phenol: For DNA extraction, the phenol solution should be buffered to a pH of 7.5-8.0.[6][7] Acidic phenol will cause the DNA to partition into the organic phase, leading to low yield and potential contamination.[8]
-
Solution: Ensure the phenol used is properly buffered for DNA extraction.
-
Issue: Low A260/A230 ratio, suggesting contamination with organic compounds or salts.
The A260/A230 ratio is a secondary measure of nucleic acid purity, with expected values for "pure" nucleic acid typically in the range of 2.0-2.2.[1][3] A low A260/A230 ratio can indicate the presence of contaminants that absorb at 230 nm, such as phenol, EDTA, or guanidine (B92328) salts.[1]
Possible Causes and Solutions:
-
Carryover of phenol: Phenol has a strong absorbance around 230 nm and 270 nm.[1]
-
Solution: Perform an additional chloroform extraction followed by ethanol precipitation.
-
-
Presence of chaotropic salts: Guanidine HCl and guanidine isothiocyanate, often used in column-based purification kits, absorb at approximately 230 nm and 260 nm, respectively.[1]
-
Solution: Ensure that the wash steps in the column purification protocol are performed correctly and that no residual wash buffer remains in the final eluted DNA. An additional ethanol precipitation step can also help remove these salts.
-
Frequently Asked Questions (FAQs)
1. What is the best method to remove residual phenol from my DNA sample?
Several methods can be used to remove residual phenol, each with its own advantages and disadvantages. The most common methods include:
-
Chloroform Extraction: This is a standard procedure following phenol extraction. Chloroform is used to extract phenol from the aqueous DNA solution.[6] This is often followed by ethanol precipitation to concentrate the DNA and remove any remaining organic solvents and salts.[9]
-
Ethanol Precipitation: This method is effective for concentrating DNA and removing residual phenol and salts.[4] By adding salt and ethanol, the DNA is precipitated out of the solution and can then be washed with 70% ethanol to remove contaminants.
-
Silica (B1680970) Spin Column-Based Kits: These kits provide a rapid and efficient way to clean up DNA samples.[4] The DNA binds to the silica membrane under high salt conditions, allowing contaminants to be washed away. The purified DNA is then eluted in a low-salt buffer. This method avoids the use of hazardous organic solvents like phenol and chloroform.[10]
2. How can I tell if my DNA sample is contaminated with phenol?
Spectrophotometric analysis is the most common method to assess DNA purity. The A260/A280 and A260/A230 ratios are key indicators:
-
Low A260/A280 ratio: A ratio below ~1.7 suggests the presence of protein or phenol.[2][11]
-
Low A260/A230 ratio: A ratio below 2.0 can indicate contamination with phenol, chaotropic salts, or other organic compounds.[1][11]
-
Abnormal spectral shape: A shift in the absorbance peak away from 260 nm or a distorted spectral curve can also signify contamination.[3]
3. Can I use my DNA sample for downstream applications if it has a low A260/A280 ratio?
While a low A260/A280 ratio indicates contamination, it doesn't necessarily mean the DNA is unusable for all applications.[11] However, residual phenol can inhibit enzymatic reactions such as PCR, restriction digests, and ligation.[4][5] Therefore, it is highly recommended to clean up the DNA sample to improve its purity before proceeding with sensitive downstream applications.
4. What should I do if I accidentally carry over some of the interphase during phenol-chloroform extraction?
The interphase contains denatured proteins and can lead to significant contamination of your DNA sample. If you accidentally transfer some of the interphase, it is best to re-extract the aqueous phase with phenol:chloroform:isoamyl alcohol, followed by a chloroform extraction to ensure all residual phenol is removed.
5. Is it necessary to perform a chloroform extraction after a phenol extraction?
Yes, it is a crucial step. A chloroform extraction is performed after the phenol extraction to remove any remaining phenol that is dissolved in the aqueous phase.[6] This is because phenol is partially soluble in water, and this residual phenol can inhibit downstream enzymatic reactions.
Data Presentation
Table 1: Spectrophotometric Ratios for DNA Purity Assessment
| Ratio | Ideal Value for "Pure" DNA | Interpretation of Low Ratio | Potential Contaminants |
| A260/A280 | ~1.8[1][2][3] | Potential contamination | Proteins, Phenol[1][12] |
| A260/A230 | 2.0 - 2.2[1][3] | Potential contamination | Phenol, EDTA, Carbohydrates, Guanidine salts[1] |
Experimental Protocols
Protocol 1: Chloroform Extraction and Ethanol Precipitation
This protocol is designed to remove residual phenol and concentrate the DNA sample.
Materials:
-
DNA sample in aqueous solution
-
Chloroform:isoamyl alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, room temperature
-
Nuclease-free water or TE buffer
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the DNA sample in a microcentrifuge tube.
-
Vortex the tube for 10-15 seconds to create an emulsion.
-
Centrifuge at 14,000 rpm for 5 minutes at room temperature to separate the phases.[9]
-
Carefully transfer the upper aqueous layer to a new, clean microcentrifuge tube. Be cautious not to disturb the interphase or the lower organic layer.
-
To precipitate the DNA, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).[9]
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.[9]
-
Mix gently by inverting the tube several times until the DNA precipitates.
-
Incubate at -20°C for at least 30 minutes or overnight.[9]
-
Centrifuge at 15,000 rpm for 30 minutes at 4°C to pellet the DNA.[9]
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 1 mL of room temperature 70% ethanol.[13]
-
Centrifuge at 15,000 rpm for 5 minutes at 4°C.[9]
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 5-15 minutes to remove any residual ethanol. Do not over-dry the pellet as it can be difficult to resuspend.[5]
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: Silica Spin Column DNA Cleanup
This protocol provides a general guideline for using a commercial silica spin column kit to purify DNA and remove contaminants. Always refer to the manufacturer's specific protocol.
Materials:
-
Commercial DNA cleanup spin column kit (containing binding buffer, wash buffer, and elution buffer)
-
DNA sample
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add the volume of binding buffer specified by the kit manufacturer to your DNA sample. This buffer typically contains a high concentration of chaotropic salts.
-
Mix the solution thoroughly.
-
Transfer the mixture to the provided spin column, which is placed in a collection tube.
-
Centrifuge according to the manufacturer's instructions (e.g., 1 minute at >10,000 x g). This step binds the DNA to the silica membrane.
-
Discard the flow-through from the collection tube.
-
Add the specified volume of wash buffer to the spin column.
-
Centrifuge as instructed and discard the flow-through. This step removes salts and other contaminants.
-
Repeat the wash step if recommended by the manufacturer.
-
After the final wash, centrifuge the empty spin column for an additional minute to remove any residual ethanol from the wash buffer.
-
Place the spin column in a new, clean 1.5 mL microcentrifuge tube.
-
Add the specified volume of elution buffer (or nuclease-free water) directly to the center of the silica membrane.
-
Incubate for 1-5 minutes at room temperature.
-
Centrifuge for 1 minute to elute the purified DNA. The collected liquid in the microcentrifuge tube is your purified DNA sample.
Visualizations
Caption: Workflow for removing residual phenol using chloroform extraction and ethanol precipitation.
Caption: Workflow for DNA cleanup using a silica spin column.
References
- 1. dna.uga.edu [dna.uga.edu]
- 2. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Phenol extraction - Wikipedia [en.wikipedia.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 10. lunanano.com [lunanano.com]
- 11. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. stockingerlab.osu.edu [stockingerlab.osu.edu]
Common mistakes in phenol chloroform extraction and how to fix them.
Welcome to the technical support center for phenol-chloroform extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their extraction protocols for optimal results.
Troubleshooting Guides
This section addresses specific problems you may encounter during phenol-chloroform extraction in a question-and-answer format.
Issue 1: Low or No Nucleic Acid Yield
Q: I've completed the extraction, but my final nucleic acid concentration is very low or undetectable. What could have gone wrong?
A: Low nucleic acid yield is a frequent issue with several potential causes. Here’s a breakdown of the common culprits and how to address them:
-
Incomplete Cell Lysis: If cells are not thoroughly lysed, the nucleic acids will not be released, leading to poor yield.[1][2]
-
Solution: Ensure your lysis buffer is appropriate for your sample type and that you are using a sufficient volume. For tissues, mechanical disruption (e.g., grinding in liquid nitrogen or using a homogenizer) is crucial for effective cell breakdown.[3][4] For tough-to-lyse samples, increasing the incubation time with lysis buffer can also help.[5]
-
-
Incorrect pH of Phenol (B47542): The pH of the phenol solution is critical for partitioning.
-
For DNA extraction: Use a phenol solution equilibrated to a slightly alkaline pH (around 7.8 to 8.0).[6][7] If the phenol is acidic, the DNA will be denatured and partition into the organic phase, resulting in a complete loss of your sample from the aqueous phase.[8]
-
For RNA extraction: An acidic phenol solution (around pH 4.5) is used to retain RNA in the aqueous phase while the DNA moves to the organic phase.[7]
-
Solution: Always verify the pH of your buffered phenol before starting the extraction.[8]
-
-
Poor Phase Separation: A blurry or indistinct interphase can lead to the loss of the aqueous phase and, consequently, your nucleic acids.[3]
-
Aqueous Phase Pipetting Error: Being too cautious and leaving a significant amount of the aqueous phase behind to avoid the interphase will reduce your yield.
-
Solution: To maximize yield, you can perform a "back-extraction." After removing the initial aqueous phase, add more buffer to the remaining organic phase and interphase, re-centrifuge, and collect the new aqueous phase, pooling it with the first.[7]
-
-
Inefficient Precipitation: The final ethanol (B145695) precipitation step is critical for recovering your nucleic acids.
-
Solution: Ensure you are using a sufficient volume of ice-cold ethanol (typically 2-2.5 volumes) and an appropriate salt concentration (e.g., sodium acetate).[4] Incubation at -20°C or -80°C can improve precipitation efficiency.[4] For very low concentrations of nucleic acids, adding a carrier like glycogen (B147801) can help visualize the pellet.[4][9]
-
Issue 2: Poor Purity - Contamination Issues
Q: My 260/280 and/or 260/230 ratios are low, indicating contamination. How can I improve the purity of my sample?
A: Contamination with proteins, phenol, or other organic solvents is a common problem that can inhibit downstream applications.
-
Protein Contamination (Low 260/280 ratio): This is often indicated by a thick, white, flocculent interphase.[10]
-
Cause: Incomplete denaturation of proteins or carryover of the interphase during pipetting.
-
Solution 1: Repeat the phenol-chloroform extraction on the aqueous phase until no interphase is visible.[7]
-
Solution 2: Ensure that proteinase K digestion (if used) is complete.[8][11]
-
Solution 3: When pipetting the aqueous phase, angle the pipette tip away from the interphase and leave a small amount of the aqueous layer behind to ensure no protein is carried over.[4]
-
-
Phenol Contamination (Affects 260/280 and 260/230 ratios): Phenol has an absorbance maximum around 270 nm, which can skew your purity ratios and inhibit enzymatic reactions.[12][13]
-
Cause: Carryover of the organic phase during pipetting. The aqueous phase can contain up to 7% dissolved phenol even with perfect pipetting.[8][13]
-
Solution: Perform an additional extraction with one volume of chloroform (B151607).[13] Chloroform will extract the residual phenol from the aqueous phase.[8][13] This step is highly recommended for sensitive downstream applications.
-
-
Guanidinium (B1211019) Salt Contamination (Low 260/230 ratio): If using a lysis solution containing guanidinium salts (e.g., TRIzol), carryover can inhibit downstream enzymes.
-
Solution: Ensure the ethanol wash step after precipitation is performed correctly. Use 70-80% ethanol to wash the pellet, as this will remove salts while the nucleic acid remains precipitated.[9] A second ethanol wash can further improve purity.
-
| Contaminant | Typical A260/A280 Ratio | Typical A260/A230 Ratio | Solution |
| Pure DNA | ~1.8 | >2.0 | N/A |
| Pure RNA | ~2.0 | >2.0 | N/A |
| Protein Contamination | < 1.8 | Variable | Repeat phenol-chloroform extraction; ensure complete proteinase K digestion. |
| Phenol Contamination | Can be > 1.8 | < 2.0 | Perform an additional chloroform extraction; ensure careful pipetting of the aqueous phase. |
| Guanidinium Salts | ~1.8 (if no other contaminants) | < 2.0 | Ensure proper 70% ethanol washes of the nucleic acid pellet. |
Issue 3: Degraded Nucleic Acids
Q: I ran my sample on a gel, and it appears as a smear rather than a distinct band. What caused this degradation?
A: Nucleic acid degradation can occur at several stages of the extraction process.
-
Nuclease Activity: If your sample contains high levels of endogenous nucleases (DNases or RNases), these enzymes can degrade the nucleic acids before they are denatured.
-
Mechanical Shearing: High molecular weight DNA is particularly susceptible to shearing from physical forces.
-
Oxidized Phenol: Old or improperly stored phenol can oxidize, turning pink or brown. These oxidation products can cause nicking and degradation of nucleic acids.[8][11]
-
Solution: Use fresh, high-quality phenol. Store it protected from light and air. Do not use phenol that has changed color.[8]
-
Issue 4: Problems with Phase Separation
Q: After centrifugation, I don't see a clear separation between the aqueous and organic phases, or the phases are inverted. What should I do?
A: Proper phase separation is essential for a clean extraction.
-
No Clear Separation/Milky Phases: This can occur if the sample was not mixed sufficiently with the phenol-chloroform or if the centrifugation was inadequate.[3][17] It can also be caused by the presence of certain detergents or organic solvents in the initial sample.[18]
-
Solution: Repeat the mixing and centrifugation steps, possibly increasing the centrifugation time or speed.[18]
-
-
Phase Inversion: The aqueous phase is denser than the organic phase and appears at the bottom.
-
Cause: This is usually due to a high concentration of salts or other solutes in the aqueous phase, which increases its density.[8][11][19][20]
-
Solution: If this happens, you can still carefully collect the aqueous phase from the bottom.[19] To prevent this, you can dilute your sample to reduce the salt concentration before extraction. The addition of chloroform to phenol increases the density of the organic phase and helps prevent phase inversion.[8][11]
-
Experimental Protocols
Standard Protocol for Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction of Genomic DNA
This protocol is a general guideline and may need optimization for specific sample types.
-
Sample Preparation and Lysis:
-
Homogenize tissue samples in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS). For cultured cells, they can be directly lysed in the buffer.
-
Incubate the lysate with Proteinase K at 55°C for 1-3 hours, or overnight, to digest proteins.[4]
-
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0).[4]
-
Mix by gentle inversion for 10-15 minutes to avoid shearing the DNA. For smaller DNA fragments, vortexing for 30-60 seconds is acceptable.[7][9]
-
Centrifuge at 12,000 x g for 10-15 minutes at room temperature to separate the phases.[15]
-
-
Aqueous Phase Transfer:
-
Carefully transfer the upper aqueous phase to a new tube using a wide-bore pipette tip. Be cautious not to disturb the white interphase.[4]
-
-
Chloroform Extraction (Optional but Recommended):
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Mix by gentle inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10 volume of 3M sodium acetate (B1210297) (pH 5.2) and mix.
-
Add 2-2.5 volumes of ice-cold 100% ethanol and mix by inverting the tube until the DNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour or overnight to precipitate the DNA.[4]
-
-
Pelleting and Washing:
-
Resuspension:
-
Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).[4]
-
Mandatory Visualizations
Frequently Asked Questions (FAQs)
Q1: What is the purpose of isoamyl alcohol in the phenol:chloroform:isoamyl alcohol mixture? A: Isoamyl alcohol is added as an anti-foaming agent.[18] It helps to prevent the formation of an emulsion, making the separation of the aqueous and organic phases cleaner and easier.
Q2: Can I perform a phenol-chloroform extraction without a fume hood? A: No. Phenol is highly corrosive and can cause severe skin burns, and chloroform is a suspected carcinogen.[2] All steps involving the handling of phenol and chloroform must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Q3: My DNA pellet is invisible after precipitation. What should I do? A: An invisible pellet is common when working with low concentrations of nucleic acids.
-
Mark the location: Before the final centrifugation to pellet the DNA, note the orientation of the tube in the centrifuge. The pellet will form on a specific side of the tube wall.
-
Use a carrier: Adding an inert carrier like glycogen before precipitation can help co-precipitate the nucleic acids and form a visible pellet.[4]
-
Be careful when decanting: When pouring off the supernatant, do so in one smooth motion to avoid dislodging the pellet. You can also use a pipette to carefully remove the remaining supernatant.
Q4: What is the difference between using phenol-chloroform and a commercial extraction kit? A: Phenol-chloroform extraction is a classic, cost-effective method that can yield high-quality nucleic acids.[4] However, it is more labor-intensive, involves hazardous chemicals, and has a higher risk of user error and contamination.[4] Commercial kits, often based on spin columns or magnetic beads, are generally faster, safer, and provide more consistent results, but they can be more expensive.[4]
Q5: How do I properly dispose of phenol-chloroform waste? A: Phenol-chloroform waste is considered hazardous chemical waste. It should be collected in a designated, properly labeled, leak-proof container. Never pour it down the drain. Follow your institution's specific guidelines for hazardous waste disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 4. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. bitesizebio.com [bitesizebio.com]
- 9. pacb.com [pacb.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Clean up your act: DNA and RNA purity — BioEcho Life Sciences [bioecho.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Protocol for Phenol/Chloroform RNA Extraction | EpigenTek [epigentek.com]
- 15. Phenol/Chloroform Genomic DNA extraction from Tissue Culture cells [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. inverted phenol and water phase during DNA isolation? - Molecular Biology [protocol-online.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of RNA Isolated by Phenol-Chloroform
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during phenol-chloroform RNA isolation. Our goal is to help you achieve high-purity RNA suitable for all downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the indicators of low RNA purity after phenol-chloroform extraction?
A1: Low RNA purity is primarily assessed using spectrophotometry, typically by measuring the absorbance at 260, 280, and 230 nm. The key indicators are:
-
Low A260/A280 ratio (<1.8): A ratio of ~2.0 is generally accepted as "pure" for RNA.[1] A low ratio often indicates contamination with proteins or residual phenol (B47542).[1][2]
-
Low A260/A230 ratio (<2.0): This is a sensitive indicator of contamination with organic compounds and salts, such as phenol, guanidinium (B1211019) thiocyanate, and ethanol (B145695).[2][3] An ideal A260/A230 ratio is in the range of 2.0-2.2.[3]
-
Visible contamination: A discolored RNA pellet (e.g., yellow or brown) can indicate contamination.
-
Poor performance in downstream applications: Contaminants can inhibit enzymatic reactions like reverse transcription and PCR, leading to failed experiments.[4][5]
Q2: What causes a low A260/A280 ratio and how can I fix it?
A2: A low A260/A280 ratio is most commonly due to protein contamination or, in cases of significant contamination, residual phenol.[2] This can happen if the interphase, which contains denatured proteins, is accidentally pipetted along with the aqueous phase.[4][5] The pH of the solution used for spectrophotometric measurement can also influence the ratio.[6]
Solutions:
-
Careful pipetting: When transferring the aqueous phase, leave a small amount behind to avoid aspirating the interphase.
-
Use of Phase Lock Gel: These gels create a solid barrier between the aqueous and organic phases, simplifying the removal of the aqueous phase without contamination.[7][8]
-
Re-extraction: If you suspect protein contamination, you can perform an additional phenol-chloroform extraction on the isolated RNA.
Q3: My A260/A230 ratio is low. What are the likely contaminants and how do I remove them?
A3: A low A260/A230 ratio is a common issue and typically points to contamination by substances that absorb light at 230 nm. These include:
-
Phenol: Residual phenol from the extraction is a frequent culprit.[7][9]
-
Guanidine salts: Guanidinium thiocyanate, present in reagents like TRIzol, is a strong absorbent at 230 nm.[2][10]
-
Ethanol: Incomplete removal of ethanol from the final wash steps.
-
Carbohydrates: Polysaccharides, especially from plant or bacterial samples, can co-precipitate with RNA.[11]
Solutions:
-
Additional Chloroform (B151607) Wash: An extra wash with chloroform can help remove residual phenol.[4][5][12]
-
Increased Ethanol Washes: Increasing the number of 75% ethanol washes (from one to two or three) can effectively remove salts and residual phenol.[4][5][13]
-
RNA Reprecipitation: Precipitating the RNA again can help to wash away contaminants.[14]
Q4: How can I prevent genomic DNA (gDNA) contamination in my RNA samples?
A4: Genomic DNA contamination is a common problem in phenol-chloroform RNA extraction, especially if the sample is overloaded or not properly homogenized.[2][15]
Solutions:
-
Proper Homogenization: Ensure thorough homogenization of the sample to shear the gDNA.[2]
-
Acidic Phenol: Use phenol with an acidic pH, which helps to retain DNA in the organic phase and interphase.[2]
-
DNase Treatment: Treat the RNA sample with RNase-free DNase to degrade any contaminating gDNA. This can be followed by a cleanup step to remove the DNase.[16]
-
Careful Phase Separation: Avoid taking the interphase, as it can be rich in gDNA.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your RNA isolation workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low A260/A280 Ratio (<1.8) | 1. Protein contamination from the interphase.[2] 2. Significant phenol carryover.[1] 3. Incorrect pH of the measurement solution (if using water instead of a buffer).[6] | 1. Be meticulous when pipetting the aqueous phase; leave a small amount behind. 2. Use Phase Lock Gel to create a barrier between phases.[8] 3. Perform an additional chloroform extraction followed by ethanol precipitation.[12] 4. Ensure spectrophotometer blank and sample diluent are the same buffered solution (e.g., 10 mM Tris-HCl, pH 7.5).[6] |
| Low A260/A230 Ratio (<2.0) | 1. Residual phenol contamination.[7] 2. Guanidine salt carryover from lysis reagent.[2][10] 3. Incomplete removal of ethanol after washing. 4. Polysaccharide or carbohydrate contamination.[11] | 1. Perform an additional chloroform extraction to remove phenol.[4][5] 2. Increase the number of 75% ethanol washes to two or three to remove salts.[4][5] 3. Ensure the RNA pellet is properly dried before resuspension, but do not over-dry. 4. For problematic samples, consider a cleanup protocol using a silica-based column. |
| Genomic DNA Contamination | 1. Incomplete homogenization of the sample.[2] 2. Overloading the extraction with too much starting material.[2] 3. Aspiration of the interphase.[5] 4. Incorrect pH of the phenol solution.[2] | 1. Ensure thorough and rapid homogenization. 2. Reduce the amount of starting material. 3. Treat the final RNA sample with RNase-free DNase. 4. Use acidic phenol to retain DNA in the organic phase.[2] |
| Low RNA Yield | 1. Incomplete cell lysis and homogenization. 2. RNA degradation by RNases.[17] 3. Over-drying the RNA pellet, making it difficult to resuspend.[18] 4. Incorrect precipitation conditions. | 1. Ensure complete disruption of cells or tissues. 2. Work quickly and in an RNase-free environment. Use RNase inhibitors if necessary. 3. Air-dry the pellet briefly; do not use a vacuum centrifuge for extended periods. 4. Ensure the correct amounts of isopropanol (B130326)/ethanol and salt are used for precipitation and that incubation is sufficient. |
| RNA Degradation | 1. Endogenous RNases released during homogenization. 2. Introduction of RNases from equipment or solutions. 3. Excessive vortexing or mechanical shearing.[17] | 1. Use a lysis buffer containing a strong denaturant (e.g., guanidinium thiocyanate). 2. Use certified RNase-free tubes, tips, and reagents. Wear gloves at all times. 3. Mix by gentle inversion or flicking instead of vigorous vortexing, especially for the precipitation steps. |
Experimental Protocols
Modified Phenol-Chloroform RNA Extraction for Improved Purity
This protocol incorporates an additional chloroform wash and multiple ethanol washes to enhance RNA purity.[4][5][13]
-
Homogenization: Homogenize sample in 1 mL of a phenol-based lysis reagent (e.g., TRIzol) per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase.
-
Additional Chloroform Wash:
-
Add an equal volume of chloroform to the transferred aqueous phase.
-
Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
-
RNA Precipitation:
-
Add 0.5 mL of isopropanol to the aqueous phase.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash (3x):
-
Remove the supernatant.
-
Wash the pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Repeat the ethanol wash two more times for a total of three washes.
-
-
Drying and Resuspension:
-
Carefully remove all residual ethanol.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
RNA Cleanup by Reprecipitation
This protocol is useful for cleaning up RNA samples with suspected salt or minor phenol contamination.[18]
-
Volume Adjustment: Adjust the volume of your RNA sample to 100 µL with RNase-free water.
-
Add Salt: Add 0.1 volumes (10 µL) of 3 M Sodium Acetate (pH 5.2).
-
Add Ethanol: Add 2.5 volumes (275 µL) of ice-cold 100% ethanol.
-
Precipitate: Mix by inverting and incubate at -20°C for at least 30 minutes.
-
Pellet RNA: Centrifuge at >12,000 x g for 15-20 minutes at 4°C.
-
Wash Pellet: Carefully discard the supernatant and wash the pellet with 1 mL of ice-cold 75% ethanol.
-
Centrifuge Again: Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Dry and Resuspend: Remove all ethanol, air-dry the pellet, and resuspend in RNase-free water.
Visualizations
Caption: Standard and modified workflow for phenol-chloroform RNA extraction.
Caption: Troubleshooting logic for common RNA purity issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Optimization of phenol-chloroform RNA extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why does my isolated RNA have a low OD 260/280 ratio? [qiagen.com]
- 7. molecular biology - How do I clean phenol contaminated RNA without losing any of the sample? - Biology Stack Exchange [biology.stackexchange.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. molecular biology - How can I clean phenol extracted RNA? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Removing phenol contamination from total RNA - Molecular Biology [protocol-online.org]
- 13. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 18. benchchem.com [benchchem.com]
What to do if the interphase is not compact in phenol chloroform.
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with phenol-chloroform extraction, specifically focusing on the problem of a non-compact or diffuse interphase.
Troubleshooting Guide: Non-Compact Interphase
Issue: After centrifugation, the interphase between the aqueous and organic layers is not sharp, compact, or is diffuse, making it difficult to collect the aqueous phase without contamination.
A non-compact interphase is a common issue that can significantly impact the purity and yield of your nucleic acid preparation. The interphase is where denatured proteins and lipids accumulate during extraction.[1] A fuzzy or thick interphase indicates that the separation of these components from your aqueous sample is incomplete.[2]
Below is a step-by-step guide to diagnose and resolve this problem.
Question: What are the primary causes of a non-compact interphase and how can I fix it?
Answer: A diffuse interphase can stem from several factors related to your sample, reagents, or protocol execution. Here are the most common causes and their solutions:
| Potential Cause | Explanation & Solution |
| Incomplete Cell Lysis or Homogenization | If cells or tissues are not completely disrupted, large complexes of protein and nucleic acid can get trapped in the interphase. Ensure your lysis buffer is effective and that homogenization is complete before adding the phenol-chloroform mixture.[3] For tough tissues, grinding in liquid nitrogen is recommended.[4] |
| Excessive Starting Material | Overloading the extraction with too much tissue or too many cells leads to a high concentration of proteins and lipids, which can overwhelm the capacity of the organic phase to separate them cleanly. This results in a thick, gelatinous interphase. Solution: Reduce the amount of starting material or increase the volume of lysis buffer and phenol-chloroform. |
| Inadequate Mixing | For efficient partitioning of proteins into the organic phase, the aqueous and organic phases must be thoroughly mixed to create a fine emulsion, maximizing the surface area between them.[2] Solution: Vortex the mixture vigorously for at least 30-60 seconds, unless you are working with high molecular weight DNA that is sensitive to shearing.[5] In that case, gentle but prolonged inversion is necessary.[2] |
| Incorrect Centrifugation | Suboptimal centrifugation speed, time, or temperature can lead to poor phase separation.[3] Solution: Ensure you are centrifuging at a sufficiently high speed (e.g., >12,000 x g) for an adequate duration (5-15 minutes) at the correct temperature (4°C or room temperature, as per the protocol).[4][5] |
| Incorrect pH of Phenol (B47542) | For DNA extraction, the phenol solution must be buffered to a pH of ~8.0. If the pH is acidic, the DNA will be denatured and partition into the organic phase or the interphase, leading to low yield and a messy interphase.[5] For RNA extraction, an acidic pH is required to retain RNA in the aqueous phase while DNA moves to the organic phase.[1] Solution: Always use phenol equilibrated to the correct pH for your application. You can check the pH of the aqueous buffer overlaying the phenol.[2] |
| High Salt or Solute Concentration | A very high concentration of salts or other solutes in the aqueous phase can increase its density, which may interfere with clean phase separation and in extreme cases, cause phase inversion (where the aqueous phase is at the bottom).[2] Solution: If possible, dilute the sample or perform a buffer exchange before extraction. |
Frequently Asked Questions (FAQs)
Q1: What does the interphase in a phenol-chloroform extraction contain?
The interphase is the layer that forms between the upper aqueous phase and the lower organic phase after centrifugation.[1] It primarily consists of denatured proteins.[2] Depending on the sample and the pH of the phenol, it can also contain lipids and, in the case of RNA extractions using acidic phenol, genomic DNA.[1]
Q2: What are the consequences of carrying over interphase material?
Pipetting material from the interphase along with the aqueous phase will contaminate your nucleic acid sample with proteins and phenol.[2] This contamination can inhibit downstream enzymatic reactions like PCR, ligation, or reverse transcription and will lead to inaccurate spectrophotometric quantification (low A260/A280 and A260/A230 ratios).[6] While being cautious to avoid the interphase may slightly reduce your yield, it is critical for ensuring the purity of your sample.[2]
Q3: How can I make the interphase more compact?
-
Ensure complete protein denaturation: Pre-incubating your sample with Proteinase K can help digest proteins before extraction, reducing the amount that ends up in the interphase.[2][4]
-
Use Chloroform (B151607): The addition of chloroform to phenol increases the density of the organic phase, which helps to create a sharper, more defined separation between the layers.[1]
-
Use Phase Lock Gels: These are inert, high-density gels that are added to the tube before centrifugation. The gel migrates to form a stable barrier between the aqueous and organic phases, making it much easier to decant or pipette the aqueous phase without contamination.[2]
Q4: My interphase is not visible. What should I do?
This can happen when the amount of starting material is very low, resulting in a minimal amount of protein to form a visible layer. Proceed with the extraction, but be extra careful when removing the aqueous phase. Leave a small amount of the aqueous layer behind to avoid aspirating the organic phase.
Q5: Can I re-extract my sample if the interphase is messy?
Yes. If the first extraction results in a diffuse interphase, you can carefully transfer the aqueous phase to a new tube and perform a second extraction with an equal volume of phenol:chloroform:isoamyl alcohol. This will help to remove the remaining proteins.[7] Following this with a chloroform-only extraction will help remove residual phenol.[8]
Data Presentation
A clean extraction is critical for obtaining pure nucleic acids. The tables below summarize the expected composition of the different phases and the impact of common contaminants on purity assessment.
Table 1: Composition of Phases in Phenol-Chloroform Extraction (for DNA, pH 8.0)
| Phase | Composition |
| Aqueous Phase (Top) | DNA, RNA, salts, sugars, and other hydrophilic molecules.[1] |
| Interphase | Denatured proteins and some lipids.[1] |
| Organic Phase (Bottom) | Phenol, chloroform, lipids, and denatured proteins with exposed hydrophobic residues.[1] |
Table 2: Effect of Common Contaminants on Spectrophotometric Ratios
| Contaminant | Effect on A260/A280 Ratio | Effect on A260/A230 Ratio |
| Protein | Ratio < 1.8 | Can increase the ratio, but A260/A280 is a better indicator.[6] |
| Phenol | Ratio < 1.8[6] | Ratio < 1.8[6] |
| RNA (in DNA prep) | Ratio > 2.0[6] | Generally unaffected. |
| Guanidine Salts | Unaffected | Ratio < 1.8[6] |
Note: Pure DNA typically has an A260/A280 ratio of ~1.8 and an A260/A230 ratio between 1.8-2.2.[6]
Experimental Protocols
Standard Protocol for Phenol-Chloroform DNA Extraction
This protocol is a general guideline for extracting genomic DNA from mammalian cells.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., TE buffer with 0.5% SDS, Proteinase K)[4]
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0[4]
-
Chloroform:Isoamyl Alcohol (24:1)[5]
-
3M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE Buffer (pH 8.0)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 55°C for 1-2 hours or until the lysate is clear.[4]
-
First Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.[7]
-
Mixing: Vortex vigorously for 30-60 seconds to form a milky emulsion.
-
Phase Separation: Centrifuge at ≥12,000 x g for 5 minutes at room temperature.[4] Three distinct layers should be visible.
-
Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a new microfuge tube. Be extremely careful not to disturb the white interphase. It is better to leave a small amount of the aqueous phase behind than to risk contamination.[7]
-
Second Extraction (Optional but Recommended): Repeat steps 2-5 to improve purity.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase. This step removes residual phenol.[7]
-
Mixing and Phase Separation: Vortex for 30 seconds and centrifuge at ≥12,000 x g for 2 minutes.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10th volume of 3M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol.
-
Incubation: Mix by inversion until a white DNA precipitate is visible. Incubate at -20°C for at least 1 hour or overnight.[9]
-
Pelleting DNA: Centrifuge at maximum speed for 20-30 minutes at 4°C.[5] A small white pellet should be visible.
-
Washing: Carefully decant the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol to remove salts.
-
Final Spin: Centrifuge for 5 minutes at 4°C. Carefully remove all residual ethanol with a pipette.
-
Drying and Resuspension: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry. Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.[7]
Mandatory Visualization
Below is a workflow diagram to guide the troubleshooting process when faced with a non-compact interphase during phenol-chloroform extraction.
A troubleshooting workflow for a non-compact interphase.
References
- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 4. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. pacb.com [pacb.com]
- 6. berthold.com [berthold.com]
- 7. microbenotes.com [microbenotes.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
Technical Support Center: Optimization of Phenol-Chloroform Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for phenol-chloroform extraction of nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Proteinase K digestion in phenol-chloroform extraction?
A1: The optimal incubation time for Proteinase K digestion depends on the sample type, tissue complexity, and the desired balance between yield and purity. Shorter incubation times may be sufficient for simple samples like cultured cells, while more complex tissues may require longer digestion. For many applications, an incubation of 1-3 hours at 50-55°C is effective. However, for tissues that are difficult to lyse, extending the incubation time can significantly improve DNA yield. It is important to note that excessively long incubations can sometimes lead to a decrease in DNA purity.
Q2: Can I perform the Proteinase K digestion overnight?
A2: Yes, overnight digestion with Proteinase K is a common practice, particularly for tissues that are difficult to lyse completely. This is often performed at a lower temperature, such as 37°C, to minimize potential nuclease activity. While an extended incubation can increase the yield from challenging samples, it's important to be aware that it may also decrease the purity of the extracted DNA by allowing for the solubilization of more contaminants.
Q3: How does the incubation time after adding phenol (B47542):chloroform (B151607):isoamyl alcohol affect the extraction?
A3: The "incubation" after adding the phenol:chloroform:isoamyl alcohol is primarily for phase separation, which is achieved through centrifugation. The critical factor is not a passive incubation time but rather the thoroughness of the mixing (emulsification) followed by a clean separation of the aqueous and organic phases. Inadequate mixing will result in incomplete partitioning of proteins into the organic phase, leading to lower purity. Most protocols recommend vigorous vortexing for 10-30 seconds to create a fine emulsion, which maximizes the surface area for extraction.[1] For high molecular weight DNA, gentle inversion is recommended to prevent shearing.
Q4: What is the recommended centrifugation time for phase separation?
A4: Centrifugation time for phase separation typically ranges from 5 to 15 minutes.[1][2] A 5-minute centrifugation at high speed (e.g., 16,000 x g) is often sufficient for a clear separation in standard applications.[1] Longer centrifugation, up to 15 minutes, can be beneficial if the interface between the aqueous and organic layers is not distinct.
Troubleshooting Guides
Issue 1: Low DNA/RNA Yield
Q: I performed a phenol-chloroform extraction, but my final DNA/RNA yield is very low. How can I optimize the incubation times to improve this?
A: Low yield is a common issue that can often be traced back to incomplete cell lysis and protein digestion. Consider the following adjustments to your incubation protocol:
-
Extend Proteinase K Digestion Time: If you are working with complex tissues, a short incubation may not be sufficient to release the nucleic acids. As shown in the tables below, extending the Proteinase K digestion from 1 hour to 24 hours or even longer can dramatically increase DNA yield.
-
Optimize Digestion Temperature: Ensure your Proteinase K digestion is performed within its optimal temperature range, typically 50-60°C.
-
Ensure Complete Homogenization: Before incubation, make sure your tissue is thoroughly homogenized. Incomplete disruption of the tissue will prevent efficient lysis and result in lower yields.
Issue 2: Poor Purity (Low A260/A280 Ratio)
Q: My extracted DNA has a low A260/A280 ratio, indicating protein contamination. How can incubation times affect this?
A: A low A260/A280 ratio is a classic sign of protein contamination. Here’s how you can troubleshoot this with respect to incubation and related steps:
-
Sufficient Proteinase K Digestion: Ensure your Proteinase K digestion is complete. Undigested proteins will not efficiently partition into the organic phase.
-
Avoid Excessively Long Lysis Incubation: While longer lysis can improve yield, some studies have shown it can decrease purity. For example, extending lysis from 30 minutes to 180 minutes or overnight can lead to a lower A260/A280 ratio.
-
Thorough Emulsification: After adding the phenol:chloroform, ensure you are vortexing or inverting the tube sufficiently to create a milky emulsion. This is crucial for proteins to move into the organic phase. Insufficient mixing is a common cause of protein carryover.
-
Clean Phase Separation: After centrifugation, carefully aspirate the upper aqueous phase without disturbing the white protein layer at the interface. Rushing this step can lead to significant protein contamination.
Issue 3: Incomplete Phase Separation
Q: After centrifugation, I don't see a clear separation between the aqueous and organic layers. What could be the cause and how do I fix it?
A: Incomplete phase separation can be frustrating and is often due to issues with the composition of your mixture or the centrifugation step.
-
Check Reagent Ratios: Ensure you are adding an equal volume of the phenol:chloroform:isoamyl alcohol mixture to your aqueous sample.
-
Sufficient Centrifugation: If the phases are not well-separated, you can try increasing the centrifugation time (e.g., from 5 to 15 minutes) or the centrifugation speed.
-
Sample Composition: High amounts of lipids or other cellular debris can sometimes make the interface less distinct. If this is a recurring issue, you may need to perform an additional chloroform extraction to remove residual phenol and further clean up the aqueous phase.
Data Presentation
Table 1: Effect of Proteinase K Incubation Time on DNA Yield from FFPE Samples
| Incubation Protocol | Average DNA Concentration (ng/µL) |
| 1 hour at 56°C | 6.46 ± 1.97 |
| 24 hours at 56°C | 59.46 ± 30.32 |
| 48 hours at room temp + 4 hours at 56°C | 107.74 ± 41.92 |
Data adapted from a study on Oral Squamous Cell Carcinoma FFPE samples.
Table 2: Impact of Lysis Duration on gDNA Yield and Purity
| Lysis Duration (at 50°C) | Average gDNA Yield (ng/mg) | Average A260/A280 Ratio |
| 30 minutes | 74.5 | ~1.85 |
| 180 minutes | 78.4 | ~1.75 |
| Overnight | 79.6 | ~1.70 |
This table summarizes findings on the effect of prolonged lysis on genomic DNA extraction.
Experimental Protocols
Optimized Phenol-Chloroform DNA Extraction Protocol
This protocol is optimized for the extraction of high-quality genomic DNA from mammalian tissues.
-
Sample Preparation:
-
Weigh approximately 20-25 mg of tissue.
-
Mince the tissue thoroughly on a sterile surface.
-
Place the minced tissue in a 1.5 mL microcentrifuge tube.
-
-
Lysis and Proteinase K Digestion:
-
Add 500 µL of cell lysis buffer to the tube.
-
Add 25 µL of Proteinase K (20 mg/mL stock).
-
Vortex briefly and incubate at 55°C in a water bath or heat block. For standard tissues, incubate for 3 hours. For more complex or difficult-to-lyse tissues, extend the incubation to overnight at 37°C.
-
-
Phenol-Chloroform Extraction:
-
Cool the sample to room temperature.
-
Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Vortex vigorously for 20-30 seconds until the phases are fully emulsified, creating a milky appearance.
-
Centrifuge at 16,000 x g for 10 minutes at room temperature to separate the phases.[1]
-
-
Aqueous Phase Transfer:
-
Carefully aspirate the upper, clear aqueous phase and transfer it to a new sterile 1.5 mL microcentrifuge tube.
-
Be extremely careful not to disturb the white protein layer at the interface.
-
-
Chloroform Wash (Optional but Recommended):
-
Add an equal volume of chloroform to the transferred aqueous phase.
-
Vortex for 10 seconds and centrifuge at 16,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 2.5 volumes of ice-cold 100% ethanol (B145695).
-
Invert the tube gently several times to mix. A white, stringy precipitate of DNA should become visible.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA. For low DNA concentrations, an overnight incubation is recommended.
-
-
Pelleting and Washing:
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of 70% ethanol.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully decant the ethanol wash.
-
Air dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of TE buffer or nuclease-free water.
-
Mandatory Visualization
Caption: Experimental workflow for phenol-chloroform DNA extraction.
Caption: Troubleshooting decision tree for phenol-chloroform extraction.
References
Technical Support Center: Preventing RNA Contamination in DNA Phenol-Chloroform Preps
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent RNA contamination during DNA phenol-chloroform extractions. It provides clear, actionable solutions in a question-and-answer format to address common issues encountered in the lab.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your DNA phenol-chloroform preparation, leading to RNA contamination.
| Problem | Possible Cause | Solution |
| High A260/A280 ratio (>1.9) and/or a visible smear at the bottom of an agarose (B213101) gel. | The final DNA sample is contaminated with RNA. | 1. Incorporate an RNase A treatment step. This can be performed during cell lysis or on the purified DNA sample.[1][2] 2. Confirm the use of acidic phenol (B47542) (pH ~4-5). Acidic conditions help to retain RNA in the aqueous phase, separating it from the DNA.[3][4] 3. Refine the extraction technique. Ensure complete phase separation before carefully transferring the upper aqueous phase containing the DNA.[3][5] |
| Inconsistent or low DNA yield with suspected RNA contamination. | The purification system was overloaded with too much starting material. | Reduce the initial volume of bacterial culture or tissue to prevent overloading the lysis and purification capacity.[2][6] |
| Incomplete cell lysis. | Ensure the cell pellet is thoroughly resuspended before adding the lysis buffer. Use appropriate buffers and gentle but complete mixing.[2] | |
| Inactive RNase A. | Use a fresh stock of RNase A and ensure it has been stored properly at -20°C.[7] | |
| RNA contamination persists after RNase treatment. | The concentration or incubation time for RNase A was insufficient. | Increase the RNase A concentration (up to 400 µg/mL may be necessary for low-copy plasmids) or prolong the incubation period.[6] |
| RNase A was not properly dissolved. | Make sure that lyophilized RNase A is completely dissolved in the buffer before adding it to your sample.[2] | |
| DNA appears degraded following RNase treatment and cleanup. | Harsh methods were used to inactivate the RNase. | If using heat inactivation, add EDTA to a final concentration of 5mM to prevent chemical damage to the DNA.[8] Alternatively, remove RNase A via a subsequent phenol-chloroform extraction.[8] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention of RNA contamination.
Q1: What is the primary source of RNA contamination in DNA phenol-chloroform preps?
The main cause is the co-extraction of RNA with DNA from the initial cell lysate. Since both are nucleic acids, RNA will be carried through the purification process unless specific removal steps are included.[4]
Q2: How can I proactively prevent RNA contamination during my extraction?
The most effective preventative measure is to include an RNase A digestion step early in your protocol, typically during or right after cell lysis.[2] Additionally, using acidic phenol (pH 4-5) is critical as it causes RNA to remain in the aqueous phase while DNA partitions into the organic phase.[3]
Q3: I forgot to add RNase A during lysis. Can I still salvage my DNA sample?
Yes, you can treat your purified DNA sample with RNase A post-extraction. After incubating your DNA with RNase A at 37°C, you must remove the enzyme to prevent issues in downstream applications.[1] This can be accomplished with another round of phenol-chloroform extraction or by using a column-based DNA cleanup kit.[1]
Q4: How can I detect RNA contamination in my final DNA sample?
There are several methods to check for RNA contamination:
-
Agarose Gel Electrophoresis: RNA will appear as a diffuse smear or distinct bands near the bottom of the gel, well below the high molecular weight DNA.[7]
-
Spectrophotometry (A260/A280 ratio): A pure DNA sample typically has an A260/A280 ratio of ~1.8. A ratio significantly above this suggests the presence of RNA, which has a ratio of ~2.0.[9] However, this measurement alone is not definitive.[7]
-
Fluorometric Quantification: Using a DNA-specific fluorescent dye (e.g., Qubit) provides a more accurate DNA concentration that is not skewed by RNA. A large discrepancy between the concentration measured by a UV spectrophotometer and a fluorometer is indicative of RNA contamination.[10]
Q5: How does RNA contamination affect my downstream experiments?
RNA contamination can significantly interfere with subsequent applications by causing an overestimation of the actual DNA concentration. This can lead to incorrect input amounts for experiments like PCR, qPCR, and sequencing, resulting in failed reactions or unreliable data.[11][12]
Experimental Protocols
Protocol 1: Standard Phenol-Chloroform DNA Extraction with Integrated RNase Treatment
This protocol outlines the extraction of genomic or plasmid DNA, incorporating an essential RNA removal step.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., TE buffer with SDS)
-
RNase A (10 mg/mL stock solution)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
Procedure:
-
Resuspend Cells: Resuspend the cell pellet in an appropriate volume of Lysis Buffer.
-
RNase Treatment: Add RNase A to a final concentration of 20-100 µg/mL. Mix by inverting the tube and incubate at 37°C for 30-60 minutes.[1]
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge the mixture at 12,000 x g for 10-15 minutes at 4°C.[13]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microfuge tube, avoiding the protein layer at the interface and the lower organic phase.
-
Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 4.
-
Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2 to 2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until the DNA precipitates.
-
Incubation: Incubate at -20°C for at least one hour or at -80°C for 30 minutes.
-
Pellet DNA: Centrifuge at 12,000 x g for 20-30 minutes at 4°C. Carefully discard the supernatant.
-
Wash Pellet: Add 500 µL of ice-cold 70% ethanol and centrifuge at 12,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Dry Pellet: Air dry the pellet for 5-10 minutes. Avoid over-drying, as this can make the DNA difficult to resuspend.
-
Resuspend DNA: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Protocol 2: Post-Purification RNase Treatment of a DNA Sample
This protocol is for removing RNA from a previously purified DNA sample.
Materials:
-
Purified DNA sample
-
RNase A (10 mg/mL stock solution)
-
Nuclease-free water or TE buffer
Procedure:
-
Prepare DNA Sample: Ensure your DNA is resuspended in a suitable buffer such as TE.
-
Add RNase A: Add RNase A to a final concentration of 20-100 µg/mL. For a 20 µL DNA sample, adding 2 µL of a 10 mg/mL RNase A stock is a good starting point.[1]
-
Incubate: Incubate the sample at 37°C for 30-60 minutes.
-
Inactivate and Remove RNase A: It is crucial to remove the RNase A before proceeding. This can be achieved by:
-
Phenol-Chloroform Extraction: Follow steps 3-13 of Protocol 1.
-
Column Purification: Use a commercial DNA clean-up kit following the manufacturer's instructions.
-
Quantitative Data Summary
The presence of RNA can significantly affect the accuracy of DNA quantification.
| Quantification Method | Effect of RNA Contamination | Notes |
| UV-Vis Spectrophotometry (e.g., NanoDrop) | Leads to a significant overestimation of DNA concentration. [10][11] | DNA and RNA both absorb light at 260 nm, causing inflated readings. A DNA sample at 38 ng/µl can be erroneously measured at over 60 ng/µl when contaminated with an equal amount of RNA.[10] |
| Fluorometry (e.g., Qubit) | Results in minimal overestimation of DNA concentration. [10] | This method uses dyes that are specific to double-stranded DNA, providing a more accurate measurement in the presence of RNA. The same 38 ng/µl DNA sample with RNA contamination measures close to its true concentration with a fluorometric assay.[10] |
Visualizations
Caption: Workflow for DNA phenol-chloroform extraction highlighting the RNase treatment step.
Caption: Troubleshooting logic for addressing RNA contamination in DNA preps.
References
- 1. researchgate.net [researchgate.net]
- 2. go.zageno.com [go.zageno.com]
- 3. youtube.com [youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. How important is the RNA purification process, for obtaining reliable qRT-PCR results? [qiagen.com]
- 13. Protocol for Phenol/Chloroform RNA Extraction | EpigenTek [epigentek.com]
Technical Support Center: Refinements to the Traditional Phenol-Chloroform Protocol
Welcome to the technical support center for phenol-chloroform nucleic acid extraction. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the quality and yield of their DNA and RNA extractions.
Troubleshooting Guide
This section addresses specific issues that may arise during the phenol-chloroform extraction protocol.
| Problem | Potential Cause | Recommended Solution |
| Low Nucleic Acid Yield | Incomplete cell lysis. | Ensure complete homogenization of the tissue or cell pellet. For tissues, grinding in liquid nitrogen is effective. Use appropriate lysis buffers and consider adding Proteinase K to digest proteins.[1][2] |
| Interphase trapping of nucleic acids. | The interphase between the aqueous and organic layers can trap nucleic acids. To minimize this, ensure thorough mixing to create a fine emulsion, which increases the surface area for extraction.[3] Using a Phase Lock Gel™ can create a solid barrier between the phases, making it easier to collect the aqueous phase without interphase contamination.[3][4] | |
| Small, invisible pellet after precipitation. | For low concentrations of nucleic acids, the pellet may be difficult to see. Using a carrier like linear polyacrylamide or glycogen (B147801) can help visualize the pellet and improve recovery.[1][5][6] | |
| Loss of nucleic acids during phase separation. | When pipetting the aqueous phase, it's easy to leave some behind to avoid the interphase. A "back-extraction" can be performed by adding buffer to the remaining organic phase and interphase, re-centrifuging, and pooling the aqueous phases.[7] | |
| Low A260/280 Ratio (<1.8 for DNA, <2.0 for RNA) | Protein contamination. | This is often due to carryover of the interphase. Be careful during the aspiration of the aqueous phase. An additional extraction with chloroform (B151607) alone can help remove residual proteins.[8][9] Pre-digesting with Proteinase K can also reduce protein contamination.[3] |
| Phenol (B47542) contamination. | Phenol has an absorbance maximum at 270-275 nm, which can lower the A260/280 ratio.[10][11] An additional chloroform extraction and/or multiple 70% ethanol (B145695) washes of the final pellet can help remove residual phenol.[8][9][12] | |
| Low A260/230 Ratio (<1.8) | Guanidinium (B1211019) salt contamination. | Lysis buffers often contain guanidinium salts which absorb strongly at 230 nm.[7][13][14] Ensure thorough washing of the nucleic acid pellet with 70-80% ethanol to remove these salts.[12][14] |
| Phenol contamination. | Phenol also absorbs at 230 nm.[11][15] Perform an additional chloroform wash and ensure thorough ethanol washes of the pellet.[8][9] | |
| Carbohydrate carryover. | This is a common issue with plant samples. Specialized protocols using CTAB (cetyltrimethylammonium bromide) in conjunction with phenol-chloroform can help remove polysaccharides.[16][17] | |
| Degraded DNA/RNA | Nuclease activity. | Use fresh samples or properly store them at -80°C or in a stabilizing solution like RNAlater.[18][19] Work quickly and on ice. Use RNase-free reagents and plastics for RNA work.[18] |
| Oxidized phenol. | Phenol that has turned pink or brown is oxidized and can cause nucleic acid degradation.[3] Use fresh, high-quality, buffered phenol. | |
| Genomic DNA Contamination in RNA Samples | Incorrect pH of phenol. | For RNA isolation, the phenol solution should be acidic (pH 4-5).[3] This causes DNA to partition into the organic phase and interphase, while RNA remains in the aqueous phase.[3] |
| Incomplete removal of interphase. | Genomic DNA can accumulate at the interphase. Careful pipetting of the aqueous phase is crucial.[19] | |
| Phases Do Not Separate Properly | Incorrect ratio of phenol:chloroform to aqueous phase. | Ensure a 1:1 ratio of the phenol:chloroform mixture to your aqueous sample. |
| Insufficient centrifugation. | Centrifuge at a sufficient speed and for an adequate duration to ensure proper phase separation.[2] | |
| High salt or sucrose (B13894) concentration in the aqueous phase. | This can cause phase inversion. Using a phenol:chloroform mixture, where the denser chloroform helps maintain the correct phase separation, can prevent this.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each component in the phenol:chloroform:isoamyl alcohol mixture?
-
Phenol: Denatures proteins, causing them to precipitate out of the aqueous solution.[20] The pH of the phenol is critical: for DNA isolation, a slightly alkaline pH (~7.9) is used to keep DNA in the aqueous phase, while for RNA isolation, an acidic pH (~4.5) is used to move DNA into the organic phase.[3]
-
Chloroform: Increases the density of the organic phase, which aids in a sharp separation from the aqueous phase and helps to prevent phase inversion.[3][7][14] It also helps to solubilize lipids and further denature proteins.
-
Isoamyl Alcohol: Acts as an anti-foaming agent.[3]
Q2: My DNA/RNA pellet won't dissolve after ethanol precipitation. What should I do?
This can happen if the pellet was over-dried.[18] To dissolve the pellet, add your resuspension buffer (e.g., TE buffer or nuclease-free water) and incubate at a slightly elevated temperature (e.g., 55-60°C for RNA) for 10-15 minutes, with occasional gentle vortexing or flicking.[10]
Q3: How can I improve the yield of very small amounts of nucleic acids?
Using a co-precipitant or carrier is highly recommended. Linear polyacrylamide is an inert carrier that can efficiently precipitate picogram amounts of nucleic acids without interfering with downstream enzymatic reactions.[1][2][6][21] Glycogen is another commonly used carrier.[22]
Q4: What is Phase Lock Gel™ and how does it work?
Phase Lock Gel™ is a dense, inert gel that is added to the tube before the phenol-chloroform extraction.[3] During centrifugation, the gel migrates to form a stable barrier between the aqueous and organic phases.[3][4][23] This simplifies the removal of the aqueous phase and prevents contamination from the interphase, which can improve both the yield and purity of the nucleic acid preparation.[24][25]
Q5: Can I use my phenol-chloroform extracted DNA/RNA for downstream applications like PCR, qPCR, or sequencing?
Yes, provided the sample is of high purity. Contaminants like phenol and guanidinium salts can inhibit enzymatic reactions.[26][27] It is crucial to have good A260/280 and A260/230 ratios. If you suspect contamination, it is advisable to perform an additional cleanup step, such as a second chloroform extraction followed by re-precipitation.[12][14]
Quantitative Data Summary
The following table summarizes a comparison of DNA extraction methods from a study on triatomine bugs, illustrating the trade-offs between yield and purity.
| Extraction Method | Bloodmeal Source | Mean DNA Concentration (ng/µL) ± SD | Purity (A260/A280 between 1.8-2.0) |
| Commercial Kit | Gallus gallus | 25.12 ± 10.33 | 80% of samples |
| Phenol-Chloroform | Gallus gallus | 85.75 ± 17.99 | 26.7% of samples |
| Commercial Kit | Mus musculus | 11.23 ± 5.96 | 80% of samples |
| Phenol-Chloroform | Mus musculus | 22.01 ± 11.14 | 26.7% of samples |
| Commercial Kit | Columba sp. | 62.75 ± 30.01 | 80% of samples |
| Phenol-Chloroform | Columba sp. | 13.06 ± 8.01 | 26.7% of samples |
| Data adapted from a study comparing a commercial kit to the phenol-chloroform method for extracting DNA from bloodmeals of Triatoma brasiliensis.[8][28] |
This data indicates that while the phenol-chloroform method can yield higher concentrations of DNA in some cases, commercial kits often provide higher purity as indicated by the A260/A280 ratio.[8][28]
Experimental Protocols
Refined Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction Protocol
This protocol incorporates refinements to improve yield and purity.
Materials:
-
Lysis Buffer (e.g., TE buffer with SDS and Proteinase K)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0 for DNA, pH 4.5 for RNA
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
-
Optional: Linear Polyacrylamide (10 mg/mL) or Glycogen (20 µg/µL)
-
Optional: Phase Lock Gel™ tubes
Procedure:
-
Sample Lysis: Homogenize cells or tissue in an appropriate volume of Lysis Buffer. Incubate at 55°C for 1-2 hours or until the sample is completely lysed.[22]
-
First Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol to the lysed sample. If using Phase Lock Gel™, add the lysate to the pre-spun gel tube, then add the PCI. Vortex vigorously for 15-30 seconds to form a milky emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase. With Phase Lock Gel™, you can simply pour off the aqueous phase.
-
Second (Chloroform) Extraction: Add an equal volume of Chloroform:Isoamyl Alcohol to the recovered aqueous phase. Vortex for 15 seconds.
-
Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Aqueous Phase Recovery: Transfer the upper aqueous phase to a new, clean tube.
-
Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate.
-
(Optional) Add 1 µL of linear polyacrylamide or glycogen.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
-
Incubation: Mix gently by inversion and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Pelleting: Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C. A white pellet should be visible.
-
Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at ≥12,000 x g for 5 minutes at 4°C. Repeat this wash step for a total of two washes.
-
Drying: Decant the ethanol and briefly spin the tube to collect any remaining liquid, then remove it with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.
Visualizations
Caption: Refined phenol-chloroform extraction workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ethanol precipitation of DNA with linear polyacrylamide as carrier. | Semantic Scholar [semanticscholar.org]
- 3. Phenol-chloroform extraction for museum hides using Phase lock gel [protocols.io]
- 4. bitesizebio.com [bitesizebio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Linear Polyacrylamide as a Carrier Molecule during Alcohol Precipitation [biosyn.com]
- 7. qiagen.com [qiagen.com]
- 8. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dna.uga.edu [dna.uga.edu]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Knowledge - Contaminants [community.nanoporetech.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. Silica based DNA purification [herpesvirus.tripod.com]
- 19. reddit.com [reddit.com]
- 20. pacb.com [pacb.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - IN [thermofisher.com]
- 23. med.upenn.edu [med.upenn.edu]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Phenol-Chloroform Extraction vs. Commercial DNA Extraction Kits
For decades, the reliable phenol-chloroform method has been a cornerstone of DNA extraction in molecular biology. However, the rise of commercial kits has offered a convenient and often safer alternative. This guide provides an objective comparison of these two approaches, supported by experimental data, to help researchers, scientists, and drug development professionals make informed decisions for their specific needs.
Experimental Protocols
Phenol-Chloroform DNA Extraction Protocol
The phenol-chloroform method is a liquid-liquid extraction technique that separates nucleic acids from proteins and lipids based on their differential solubility in organic solvents.[1] The process involves cell lysis, extraction with a phenol-chloroform-isoamyl alcohol mixture, and subsequent precipitation of DNA.
Materials:
-
Lysis buffer (containing detergents like SDS and enzymes such as proteinase K)
-
Phenol (B47542):chloroform (B151607):isoamyl alcohol (25:24:1)[2]
-
Chloroform:isoamyl alcohol (24:1)[3]
-
Isopropanol (B130326) or cold ethanol[4]
-
70% ethanol[4]
-
TE buffer or nuclease-free water[4]
Procedure:
-
Cell Lysis: The sample (cells, tissue, etc.) is first treated with a lysis buffer to break open the cells and release the cellular contents.[2] Proteinase K is often included to digest proteins.[1]
-
Organic Extraction: An equal volume of phenol:chloroform:isoamyl alcohol is added to the lysate.[2] Phenol denatures proteins, while chloroform denatures lipids.[1][5] Isoamyl alcohol helps to reduce foaming during mixing.[5]
-
Phase Separation: The mixture is centrifuged, resulting in the separation of three layers: an upper aqueous phase containing the DNA and RNA, a lower organic phase containing lipids, and an interphase containing denatured proteins.[4]
-
Aqueous Phase Collection: The upper aqueous phase is carefully transferred to a new tube.[4]
-
Second Extraction (Optional but Recommended): To remove any residual phenol, a chloroform:isoamyl alcohol extraction is performed on the collected aqueous phase.[6]
-
DNA Precipitation: The DNA is precipitated from the aqueous solution by adding isopropanol or cold ethanol (B145695).[4]
-
Washing: The DNA pellet is washed with 70% ethanol to remove any remaining salts and organic solvents.[4]
-
Resuspension: The air-dried DNA pellet is resuspended in TE buffer or nuclease-free water for storage and downstream applications.[4]
Commercial DNA Extraction Kit Protocol (Represented by Qiagen DNeasy Blood & Tissue Kit)
Commercial kits, such as the Qiagen DNeasy Blood & Tissue Kit, typically utilize a silica-based membrane in a spin-column format to purify DNA.[7] The principle relies on the ability of DNA to bind to the silica (B1680970) membrane under specific salt and pH conditions.
Materials (provided in the kit):
-
Lysis Buffer (e.g., Buffer ATL)
-
Proteinase K
-
Binding Buffer (e.g., Buffer AL)
-
96-100% Ethanol
-
Wash Buffers (e.g., Buffer AW1 and Buffer AW2)
-
Elution Buffer (e.g., Buffer AE) or nuclease-free water
Procedure:
-
Lysis: The sample is lysed using the provided lysis buffer and Proteinase K.[7][8]
-
Binding: Binding buffer and ethanol are added to the lysate to create conditions that promote DNA binding to the silica membrane.[7]
-
Loading: The lysate is loaded onto the DNeasy Mini spin column.[8]
-
Centrifugation: The column is centrifuged, and the DNA binds to the membrane while contaminants pass through into the collection tube.[7][8]
-
Washing: The membrane is washed with two different wash buffers to remove any remaining impurities and enzyme inhibitors.[7]
-
Drying: The membrane is dried by centrifugation to remove any residual ethanol.
-
Elution: The purified DNA is eluted from the membrane using an elution buffer or nuclease-free water.[7]
Performance Comparison: Quantitative Data
The performance of DNA extraction methods is primarily assessed by the yield, purity, and integrity of the extracted DNA. The following table summarizes experimental data comparing the phenol-chloroform method with commercial kits.
| Parameter | Phenol-Chloroform | Commercial Kits (e.g., Qiagen DNeasy) | Key Observations |
| DNA Yield | Can be higher, but is highly dependent on user technique and sample type.[5][9] | Generally provides consistent and reproducible yields.[10] Some studies report higher yields with kits for certain samples.[11][12] | Phenol-chloroform has the potential for very high yields, but kits often offer more reliable results, especially for less experienced users.[5][10] |
| DNA Purity (A260/A280) | Often lower, with ratios sometimes falling below the ideal 1.8.[11] | Typically yields high-purity DNA with A260/A280 ratios between 1.8 and 2.0.[11][13] | Commercial kits are generally more effective at removing protein contamination, leading to purer DNA.[11] |
| DNA Purity (A260/A230) | Can be variable, with potential for phenol and other organic solvent contamination. | Generally provides good A260/A230 ratios, indicating minimal contamination from salts and organic compounds. | The multiple wash steps in kit protocols are effective at removing contaminants that can inhibit downstream applications. |
| DNA Integrity | Prone to shearing of high molecular weight DNA due to vigorous vortexing.[14] However, with gentle handling, it can yield high molecular weight DNA. | Spin-column based methods can sometimes lead to some DNA shearing, though kits are generally designed to minimize this. | For applications requiring very high molecular weight DNA, such as long-read sequencing, the phenol-chloroform method, when performed carefully, can be advantageous.[14] |
| Time Efficiency | More time-consuming and labor-intensive.[5][15] | Significantly faster and more convenient, with pre-packaged reagents and streamlined protocols.[10][16] | Commercial kits offer a significant time-saving advantage, which is crucial for high-throughput applications.[10] |
| Cost | Relatively inexpensive in terms of reagent costs.[2] | Higher cost per sample compared to the phenol-chloroform method.[10] | The trade-off for the convenience and consistency of kits is a higher per-sample cost. |
| Safety | Involves the use of hazardous and toxic chemicals like phenol and chloroform, requiring a fume hood and careful handling.[2][5] | Generally safer, as they avoid the use of toxic organic solvents. | The enhanced safety profile of commercial kits is a major advantage, particularly in teaching labs and facilities with stringent safety regulations. |
Experimental Workflows
Caption: Workflow of the phenol-chloroform DNA extraction method.
Caption: Workflow of a typical commercial DNA extraction kit.
Conclusion
The choice between phenol-chloroform extraction and a commercial DNA extraction kit depends on the specific requirements of the experiment, the available resources, and the technical expertise of the user.
Phenol-chloroform extraction remains a viable and cost-effective option, capable of producing high yields of DNA.[2][5] However, it is a more technically demanding and time-consuming procedure that involves hazardous chemicals.[5][15] The quality of the extracted DNA can be more variable and is highly dependent on the skill of the operator.
Commercial DNA extraction kits offer a convenient, rapid, and safer alternative that provides consistent and high-purity DNA.[10][11] While the cost per sample is higher, the time savings and reproducibility can be significant advantages, especially in high-throughput settings.[10] For most standard downstream applications, such as PCR and sequencing, the quality of DNA obtained from commercial kits is excellent and often superior in terms of purity.[11][16]
For researchers prioritizing safety, convenience, and reproducibility, commercial kits are the clear choice. For labs with limited budgets or those requiring very large quantities of DNA from specific sample types where the protocol has been highly optimized, the phenol-chloroform method may still be a suitable option, provided the necessary safety precautions are strictly followed.
References
- 1. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pacb.com [pacb.com]
- 4. microbenotes.com [microbenotes.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. qiagen.com [qiagen.com]
- 8. ag.purdue.edu [ag.purdue.edu]
- 9. Comparison of DNA Extraction and Amplification Techniques for Use with Engorged Hard-Bodied Ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forensicscijournal.com [forensicscijournal.com]
- 11. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Comparison of Commercial DNA Extraction Kits with That of Organic Extr" by Denise Nicole Dent [aquila.usm.edu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Automated phenol-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
Validating DNA Integrity Post-Phenol-Chloroform Extraction: A Comparative Guide
The extraction of high-quality deoxyribonucleic acid (DNA) is a critical first step for a multitude of downstream molecular biology applications, from polymerase chain reaction (PCR) to next-generation sequencing (NGS).[1] Phenol-chloroform extraction remains a widely utilized and robust method, particularly for challenging samples or when high molecular weight DNA is required.[2] However, this technique is labor-intensive and involves hazardous chemicals that can co-precipitate with the DNA, potentially compromising its integrity and purity.[3][4] Therefore, rigorous validation of DNA integrity after extraction is paramount to ensure the reliability and success of subsequent experiments.
This guide provides a comparative overview of common methods for assessing DNA integrity following phenol-chloroform extraction, alongside alternative extraction techniques. Detailed experimental protocols and troubleshooting advice are included to assist researchers in obtaining high-quality DNA suitable for their specific research needs.
Comparison of DNA Integrity Validation Methods
Several techniques are available to assess the quantity, purity, and integrity of extracted DNA. Each method offers distinct advantages and provides complementary information regarding the quality of the DNA sample.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Agarose (B213101) Gel Electrophoresis | Separation of DNA fragments by size in an agarose matrix under an electric field.[5][6] | Integrity (presence of high molecular weight bands vs. smearing), semi-quantitative concentration estimation, and detection of RNA contamination.[5][7] | Visual assessment of DNA degradation; relatively inexpensive.[8] | Low sensitivity; not highly quantitative; time-consuming. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at specific wavelengths (260 nm for nucleic acids, 280 nm for proteins, and 230 nm for organic compounds).[3][9] | Concentration (A260) and purity (A260/A280 and A260/A230 ratios).[1] | Rapid and requires a small sample volume with instruments like the NanoDrop. | Can overestimate DNA concentration in the presence of RNA or other contaminants that absorb at 260 nm.[1][9] |
| Fluorometric Quantification | Use of fluorescent dyes that specifically bind to double-stranded DNA (dsDNA).[1] | Accurate concentration of dsDNA. | Highly sensitive and specific for dsDNA, minimizing interference from RNA and proteins.[1][10][11] | Does not provide information on DNA integrity or purity from other contaminants; requires specific instrumentation and reagents. |
Comparative Analysis of DNA Extraction Methods
While phenol-chloroform extraction is a gold standard for many applications, several alternative methods are available, each with its own set of advantages and disadvantages.
| Method | Principle | Typical DNA Yield | Typical DNA Purity (A260/A280) | Time & Labor | Toxicity |
| Phenol-Chloroform Extraction | Differential solubility of macromolecules in organic and aqueous phases.[3][4] | High.[12] | 1.7-1.9.[1][3] | Labor-intensive and time-consuming.[3][4] | High (toxic organic solvents).[13] |
| Silica-Based Spin Column Kits | Adsorption of DNA to a silica (B1680970) membrane in the presence of chaotropic salts.[3] | Moderate to high. | 1.7-1.9. | Rapid and straightforward. | Low (less hazardous reagents). |
| Salting Out | Precipitation of proteins using a high concentration of salt, leaving DNA in the supernatant.[3] | Moderate. | Generally good, can be variable. | Relatively simple and less time-consuming than phenol-chloroform. | Low (non-toxic reagents).[13] |
Experimental Protocols
Agarose Gel Electrophoresis for DNA Integrity
This protocol allows for the visual assessment of genomic DNA integrity.[14] High molecular weight DNA should appear as a sharp, distinct band, while degraded DNA will present as a smear.[1]
Materials:
-
Agarose
-
1x TAE or TBE buffer
-
DNA loading dye (6x)
-
Ethidium bromide or a safer alternative DNA stain (e.g., SYBR® Safe)[14]
-
DNA ladder (e.g., 1 kb ladder)
-
Extracted DNA sample
Procedure:
-
Prepare a 1% agarose gel by dissolving 1 g of agarose in 100 mL of 1x electrophoresis buffer.
-
Heat the solution in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 60°C and add the DNA stain to the desired concentration.
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
Once solidified, place the gel in an electrophoresis tank and cover it with 1x electrophoresis buffer.
-
Mix 5 µL of your DNA sample with 1 µL of 6x loading dye.
-
Load the DNA ladder and your samples into the wells of the gel.[6]
-
Run the gel at 100-120 volts for 60-90 minutes, or until the dye front has migrated an adequate distance.[14]
-
Visualize the DNA under UV light and document the results.[15]
UV-Vis Spectrophotometry for DNA Purity and Concentration
This method provides a rapid assessment of DNA concentration and purity by measuring absorbance at 260 nm, 280 nm, and 230 nm.[9]
Materials:
-
UV-Vis spectrophotometer (e.g., NanoDrop)
-
TE buffer (10 mM Tris-Cl, 1 mM EDTA, pH 8.0) or nuclease-free water[16]
-
Extracted DNA sample
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Select the nucleic acid measurement mode.
-
Blank the instrument using the same buffer in which your DNA is dissolved (e.g., TE buffer).[16][17]
-
Pipette 1-2 µL of your DNA sample onto the measurement pedestal and initiate the reading.
-
Record the DNA concentration (ng/µL), the A260/A280 ratio, and the A260/A230 ratio.[15]
Interpretation of Results:
-
A260/A280 ratio: A ratio of ~1.8 is generally considered pure for dsDNA.[3] Lower ratios may indicate protein or phenol (B47542) contamination, while higher ratios can suggest RNA contamination.[1][18]
-
A260/A230 ratio: This ratio should ideally be between 2.0 and 2.2.[16] Lower values can indicate contamination with organic compounds like phenol, or chaotropic salts.[9][16]
Fluorometric Quantification of DNA
Fluorometry offers a more accurate measurement of dsDNA concentration, especially for low-concentration samples or in the presence of contaminants.[1][10]
Materials:
-
Fluorometer (e.g., Qubit)
-
Fluorescent DNA binding dye assay kit (e.g., Qubit dsDNA HS Assay Kit)
-
Assay tubes
-
Extracted DNA sample and standards provided in the kit
Procedure:
-
Prepare the working solution by diluting the fluorescent dye in the provided buffer as per the manufacturer's instructions.[15]
-
Set up the required number of assay tubes for your samples and the standards.
-
Add the specified volume of the working solution to each tube.
-
Add the DNA standards and your extracted DNA samples to the appropriate tubes. The final volume in each tube should be 200 µL.[15]
-
Vortex all tubes for 2-3 seconds and incubate at room temperature for the time specified in the kit protocol (typically 2 minutes).[15]
-
Calibrate the fluorometer using the prepared standards.[15]
-
Measure the fluorescence of your samples to determine the dsDNA concentration.[15]
Visualizing the Workflow and Logic
Caption: Workflow for DNA integrity validation after phenol-chloroform extraction.
Caption: Interrelationship of DNA quality assessment methods.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low A260/A280 ratio (<1.7) | Residual phenol or protein contamination.[1] | Re-extract the aqueous phase with chloroform to remove residual phenol.[19] Perform an additional ethanol precipitation.[20] Ensure complete removal of the interphase during the initial extraction. |
| Low A260/A230 ratio (<2.0) | Contamination with phenol, chaotropic salts, or carbohydrates.[1][16] | Ensure the DNA pellet is washed thoroughly with 70% ethanol. Perform a second ethanol precipitation. |
| Smearing of DNA on agarose gel | DNA degradation by nucleases or excessive mechanical shearing.[21] | Minimize vortexing or vigorous pipetting.[19] Ensure all solutions and equipment are nuclease-free. Store samples properly to prevent degradation. |
| No or very low DNA yield | Incomplete cell lysis or homogenization.[20] Incomplete precipitation of DNA. | Ensure complete lysis of the starting material.[20] Increase incubation time for ethanol precipitation, possibly overnight at -20°C.[4] |
| DNA pellet difficult to dissolve | Over-drying of the DNA pellet.[20] | Do not over-dry the pellet; air-dry for 5-10 minutes.[4][20] Resuspend in a slightly alkaline buffer (e.g., TE buffer, pH 8.0) and incubate at 37-55°C to aid dissolution.[20] |
References
- 1. cambrianbioworks.com [cambrianbioworks.com]
- 2. What is the best DNA extraction method for genomics applications? | AAT Bioquest [aatbio.com]
- 3. DNA Extraction and Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. dnatech.ucdavis.edu [dnatech.ucdavis.edu]
- 9. How do I determine the concentration, yield and purity of a DNA sample? [promega.sg]
- 10. Comparison of Fluorometric and UV Spectrophotometric Findings for DNA Isolated From Formalin-Fixed Paraffin-Embedded Blocks, Fine Needle Aspiration Cytology Smears, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA & RNA Quantification via Fluorometric Analysis [denovix.com]
- 12. Comparison of DNA Extraction and Amplification Techniques for Use with Engorged Hard-Bodied Ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualification Study of Two Genomic DNA Extraction Methods in Different Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1000.fungalgenomes.org [1000.fungalgenomes.org]
- 15. DNA quantification, Purity and Integrity [protocols.io]
- 16. hinotek.com [hinotek.com]
- 17. Quantification of DNA [qiagen.com]
- 18. Comprehensive Nucleic Acid Quality Control-Total Solutions for Molecular Experiment Issues-Blue-Ray Biotech [blue-raybio.com]
- 19. reddit.com [reddit.com]
- 20. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Phenol-Chloroform and Trizol for RNA Isolation
For researchers, scientists, and drug development professionals, the isolation of high-quality RNA is a critical first step for a multitude of downstream applications, from gene expression analysis to next-generation sequencing. The choice of RNA isolation method can significantly impact the yield, purity, and integrity of the extracted RNA. Two of the most common and historically significant methods are the classic phenol-chloroform extraction and the commercially available Trizol reagent. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Principle of the Methods
Phenol-chloroform extraction is a liquid-liquid extraction technique that separates nucleic acids from proteins and other cellular components based on their differential solubility in organic and aqueous phases.[1] In this method, a sample is homogenized in an aqueous buffer and then mixed with a phenol-chloroform-isoamyl alcohol solution. At an acidic pH, DNA partitions into the organic phase, while RNA remains in the aqueous phase.[2] Centrifugation separates the mixture into a lower organic phase, an interphase containing denatured proteins and DNA, and an upper aqueous phase containing RNA. The RNA is then precipitated from the aqueous phase using alcohol.
Trizol is a commercially available, ready-to-use reagent that is a monophasic solution of phenol (B47542) and guanidinium (B1211019) isothiocyanate.[3] The guanidinium isothiocyanate is a potent chaotropic agent that denatures proteins, including RNases, thereby protecting the RNA from degradation.[4] Similar to the classic phenol-chloroform method, the addition of chloroform (B151607) to the Trizol homogenate induces phase separation.[3] The RNA remains in the upper aqueous phase, while DNA and proteins are partitioned to the interphase and organic phase. The RNA is then recovered by precipitation with isopropanol (B130326).
Performance Comparison: Phenol-Chloroform vs. Trizol
The choice between Phenol-Chloroform and Trizol often depends on the specific requirements of the downstream application, the starting material, and the desired balance between yield, purity, and hands-on time. The following table summarizes quantitative data from various studies comparing the performance of these two methods.
| Performance Metric | Phenol-Chloroform | Trizol | Key Considerations |
| RNA Yield | Generally high, but can be variable depending on the protocol and user experience. | Consistently high yields are often reported, particularly from small amounts of tissue or cells.[5][6] | Trizol's potent lysis solution can be more effective at disrupting certain cell and tissue types, leading to higher recovery. |
| RNA Purity (A260/A280) | Typically ranges from 1.8 to 2.0. Can be prone to protein contamination if the interphase is disturbed during aspiration of the aqueous phase. | Generally yields A260/A280 ratios between 1.8 and 2.1.[4] | A ratio of ~2.0 is generally considered pure for RNA. Lower ratios may indicate protein contamination.[2] |
| RNA Purity (A260/A230) | Can be lower due to potential contamination with phenol or other organic compounds. | Often provides good A260/A230 ratios (ideally >1.8), indicating minimal contamination from guanidinium isothiocyanate and other salts. | Low A260/A230 ratios can indicate contamination with chaotropic salts or phenol, which can inhibit downstream enzymatic reactions.[2] |
| RNA Integrity (RIN) | Can yield high RIN values (>9) with careful technique. However, the multi-step nature of the protocol can increase the risk of RNA degradation. | Generally provides high RIN values, as the guanidinium isothiocyanate effectively inactivates RNases from the outset of the procedure.[4] | RIN is a critical measure of RNA quality, with higher values indicating less degradation. A RIN of >8 is often recommended for sensitive applications like RNA-seq. |
Experimental Protocols
Below are detailed methodologies for RNA isolation using the classic Phenol-Chloroform method and the Trizol reagent.
Phenol-Chloroform RNA Isolation Protocol
This protocol is a standard method for isolating RNA from cultured cells.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.5% SDS)
-
Acid Phenol:Chloroform:Isoamyl Alcohol (125:24:1, pH 4.5)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (B145695) (ice-cold)
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes, pipettes, and tips (all RNase-free)
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer.
-
Phenol-Chloroform Extraction: Add an equal volume of acid phenol:chloroform:isoamyl alcohol. Vortex vigorously for 15 seconds and incubate at room temperature for 5 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and organic phase.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase. Vortex for 15 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.
-
RNA Precipitation: Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour.
-
Pellet RNA: Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Wash RNA: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge and Dry: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove all of the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of RNase-free water.
Trizol RNA Isolation Protocol
This protocol is a standard method for isolating RNA from tissues using Trizol reagent.
Materials:
-
Tissue sample (50-100 mg)
-
Trizol Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer
-
Microcentrifuge tubes, pipettes, and tips (all RNase-free)
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue sample in 1 mL of Trizol Reagent using a homogenizer.
-
Incubation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of Trizol Reagent used. Cap the tube securely and shake vigorously by hand for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.
-
Aqueous Phase Transfer: Transfer the upper aqueous phase to a fresh tube.
-
RNA Precipitation: Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of Trizol Reagent used. Incubate at room temperature for 10 minutes.
-
Pellet RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Wash RNA: Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of Trizol Reagent used.
-
Centrifuge and Dry: Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the supernatant. Air-dry the pellet for 5-10 minutes.
-
Resuspend RNA: Resuspend the RNA in an appropriate volume of RNase-free water.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the key steps in each RNA isolation method.
Caption: Phenol-Chloroform RNA Isolation Workflow.
Caption: Trizol RNA Isolation Workflow.
Conclusion
Both Phenol-Chloroform and Trizol-based methods are effective for isolating high-quality RNA. The traditional Phenol-Chloroform method is a cost-effective and well-established technique that can yield high-quality RNA when performed with care.[6] However, it is more laborious and involves the handling of hazardous organic solvents in multiple steps.
Trizol offers a more streamlined and often faster protocol, with the significant advantage of potent RNase inhibition from the initial homogenization step, which can lead to more consistent results and higher RNA integrity.[3] While commercially available, the cost per sample may be higher than the traditional method.
The ultimate choice between these two methods will depend on the specific needs of the experiment, available resources, and the technical expertise of the researcher. For applications demanding the highest RNA integrity and consistency, particularly with precious or challenging samples, Trizol is often the preferred method. For routine applications where cost is a major consideration and experienced personnel are available, the classic Phenol-Chloroform method remains a viable option.
References
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
A Comparative Guide to Spectrophotometric Validation of Nucleic Acid Purity Post-Extraction
For researchers, scientists, and drug development professionals, the accurate assessment of nucleic acid purity is a critical checkpoint following extraction. The quality of DNA and RNA samples directly impacts the reliability and reproducibility of downstream applications, from PCR and qPCR to next-generation sequencing (NGS) and cloning. While spectrophotometry has long been a staple for this purpose, alternative methods offer distinct advantages in sensitivity and specificity. This guide provides an objective comparison of spectrophotometric validation with fluorescence-based quantification and microfluidic electrophoresis, supported by experimental data and detailed protocols.
Core Principles of Spectrophotometric Purity Assessment
Spectrophotometry is a widely used method that relies on the principle that molecules absorb light at specific wavelengths. For nucleic acids, the key absorbance measurements are at 260 nm, 280 nm, and 230 nm.
-
A260: Nucleic acids (both DNA and RNA) exhibit maximum absorbance at 260 nm. This reading is used to calculate the concentration of the nucleic acid in the sample.
-
A280: Proteins, particularly those with aromatic amino acids (tryptophan and tyrosine), absorb light at 280 nm.
-
A230: This wavelength is sensitive to contamination by substances like phenol (B47542), guanidine (B92328) salts (often used in extraction kits), and carbohydrates.[1]
From these absorbance values, two critical ratios are calculated to assess purity:
-
A260/A280 Ratio: This ratio is a primary indicator of protein contamination. A ratio of ~1.8 is generally considered "pure" for DNA, while a ratio of ~2.0 is accepted for "pure" RNA.[2] Lower ratios suggest the presence of protein or other contaminants that absorb at 280 nm.[2]
-
A260/A230 Ratio: This ratio serves as a secondary measure of purity, indicating the presence of residual chemical contaminants from the extraction process.[2] Expected A260/A230 values for pure nucleic acids are typically in the range of 2.0-2.2.[3] Lower ratios can point to contamination with phenol, guanidine salts, or carbohydrates.[2]
Alternative Methods for Nucleic Acid Quality Control
While spectrophotometry is rapid and requires no special reagents, it has limitations in sensitivity and specificity.[4] Two prominent alternative methods address these shortcomings:
-
Fluorescence-Based Quantification: This method utilizes fluorescent dyes that specifically bind to the nucleic acid of interest (e.g., double-stranded DNA, single-stranded DNA, or RNA).[5] The intensity of the fluorescence emitted upon excitation is directly proportional to the concentration of the target nucleic acid. This high specificity means that the measurement is not affected by the presence of other nucleic acid types or common contaminants that can interfere with absorbance readings.[4]
-
Microfluidic Electrophoresis: This technique automates traditional gel electrophoresis in a chip-based format. It separates nucleic acid fragments based on their size as they move through microchannels under the influence of an electric field.[6] This method provides not only quantification but also crucial information about the integrity and size distribution of the nucleic acid sample, which is particularly important for applications like NGS.
Quantitative Data Comparison
The choice of method can significantly impact the determined concentration and assessment of purity. The following table summarizes performance characteristics based on aggregated data from multiple studies.
| Feature | Spectrophotometry (e.g., NanoDrop) | Fluorescence-Based Quantification (e.g., Qubit) | Microfluidic Electrophoresis (e.g., Bioanalyzer/TapeStation) |
| Principle | UV-Vis Absorbance | Fluorescence of specific dyes | Capillary electrophoresis |
| Measurement | Concentration and Purity (A260/A280, A260/A230) | Concentration | Size, Integrity (RIN/DIN), and Concentration |
| Specificity | Low (measures all nucleic acids and some contaminants) | High (specific to the target nucleic acid type) | High (separates by size) |
| Sensitivity | Lower (ng/µL range) | High (pg/µL range) | High (pg/µL to ng/µL range) |
| Accuracy | Can overestimate concentration, especially at low concentrations and with contaminants | High | High |
| Sample Volume | 1-2 µL | 1-20 µL | 1-4 µL |
| Throughput | High (single sample) | Moderate (requires assay setup) | Moderate to High (can run multiple samples per chip) |
| Cost per Sample | Low | Moderate | High |
| Information Provided | Concentration, Purity Ratios | Concentration | Concentration, Size Distribution, Integrity Score |
Data compiled from multiple sources indicating general performance characteristics.[4][7][8][9]
Impact of Common Contaminants on Spectrophotometric Ratios
Understanding how common laboratory reagents used in nucleic acid extraction affect absorbance readings is crucial for accurate interpretation of spectrophotometric data.
| Contaminant | Source | Effect on A260/A280 Ratio | Effect on A260/A230 Ratio | Spectral Profile Notes |
| Protein | Incomplete cell lysis, carryover from extraction | Lower | Lower | Absorbance peak around 280 nm. |
| Phenol | Organic extraction methods | Lower | Lower | Absorbance peak around 270 nm. |
| Guanidine HCl | Chaotropic salt in lysis/binding buffers | Unchanged | Lower | Strong absorbance at <230 nm. |
| Guanidine Isothiocyanate | Chaotropic salt in lysis/binding buffers | Lower | Lower | Strong absorbance at ~260 nm, leading to overestimation of concentration. |
| Ethanol (B145695) | Wash steps in purification kits | Lower (in water) | Unchanged | Can cause scattering, affecting the baseline. |
| RNA (in DNA prep) | Co-purification | Higher | Unchanged | Increases the A260 reading, leading to an overestimation of DNA concentration. |
| ssDNA (in dsDNA prep) | Denaturation | Unchanged | Unchanged | Can affect quantification if dsDNA-specific dyes are not used in alternative methods. |
This table summarizes general trends observed in the presence of contaminants.[1][2][3][10][11][12][13][14][15][16]
Experimental Protocols
Spectrophotometric Analysis (Microvolume Spectrophotometer)
-
Instrument Preparation: Turn on the spectrophotometer and select the nucleic acid quantification program.
-
Blank Measurement: Pipette 1-2 µL of the blanking solution (the same buffer your nucleic acid is dissolved in) onto the lower pedestal. Close the arm and initiate the blank measurement.
-
Cleaning: After the blank measurement is complete, lift the arm and wipe both the upper and lower pedestals with a clean, lint-free lab wipe.
-
Sample Measurement: Pipette 1-2 µL of your nucleic acid sample onto the lower pedestal. Close the arm and initiate the sample measurement.
-
Data Recording: Record the concentration (ng/µL), A260/A280 ratio, and A260/A230 ratio.
-
Post-Measurement Cleaning: Clean the pedestals thoroughly with a lint-free lab wipe.
Fluorescence-Based Quantification (Qubit Fluorometer)
-
Reagent Preparation: Allow the Qubit buffer and dye to equilibrate to room temperature. Prepare the working solution by diluting the dye in the buffer according to the manufacturer's protocol. Protect the working solution from light.
-
Standard Preparation: Prepare the two standards provided with the kit by adding the specified volume of each standard to separate assay tubes containing the working solution.
-
Sample Preparation: Add 1-20 µL of your sample to an assay tube containing the appropriate volume of working solution to achieve a final volume of 200 µL.
-
Incubation: Vortex all tubes for 2-3 seconds and incubate at room temperature for the time specified in the protocol (typically 2 minutes).
-
Measurement: On the Qubit fluorometer, select the appropriate assay. Measure the standards first to generate a standard curve, then measure your samples.
-
Data Analysis: The instrument will report the concentration of your sample based on the standard curve.
Microfluidic Electrophoresis (Agilent Bioanalyzer/TapeStation)
-
Chip and Reagent Preparation: Allow all reagents and the chip to equilibrate to room temperature. Prepare the gel-dye mix and prime the chip according to the manufacturer's instructions.
-
Loading the Ladder and Samples: Load the appropriate ladder and your prepared samples into the designated wells on the chip.
-
Instrument Setup: Place the prepared chip into the instrument.
-
Run Execution: Start the run using the instrument's software. The instrument will automatically perform the electrophoresis, detection, and data analysis.
-
Data Analysis: The software will generate an electropherogram and a gel-like image, providing data on the size distribution, concentration, and an integrity score (RIN for RNA, DIN for DNA) for each sample.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and highlight the key differences between these methods, the following diagrams are provided.
References
- 1. bu.edu [bu.edu]
- 2. dna.uga.edu [dna.uga.edu]
- 3. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 4. Several good reasons why Qubit is better than Nanodrop when quantifying your samples for NGS library prep [seqme.eu]
- 5. Spectrophotometers vs. Fluorometers: Choosing the Right Tool for DNA/RNA Quantification-Blue-Ray Biotech [blue-raybio.com]
- 6. eppendorf.com [eppendorf.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Knowledge - Contaminants [community.nanoporetech.com]
- 11. Contaminants in Your Nucleic Acid Sample? [bionordika.fi]
- 12. neb.com [neb.com]
- 13. Genomic DNA Purification and Assessment [sigmaaldrich.com]
- 14. Detecting Phenol in Nucleic Acid Samples with the Nanodrop One Spectrophotometer [fishersci.ca]
- 15. Phenol, guanidinium and ethanol affect PCR or NGS analysis - European Biotechnology Magazine [european-biotechnology.com]
- 16. Analysis of current and alternative phenol based RNA extraction methodologies for cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Phenel Chloroform Ratios in Nucleic Acid Extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
The isolation of high-quality nucleic acids is a cornerstone of molecular biology, underpinning a vast array of downstream applications from PCR and sequencing to gene expression analysis. Phenol-chloroform extraction remains a robust and widely utilized method for this purpose, prized for its efficacy in removing proteins and other contaminants. This guide provides a comparative analysis of the commonly employed phenol-chloroform ratios, detailing their applications, performance, and the principles governing their use in DNA and RNA purification.
Principle of Phenol-Chloroform Extraction
Phenol-chloroform extraction is a liquid-liquid extraction technique that separates molecules based on their differential solubility in aqueous and organic phases. The key components of this method each play a crucial role:
-
Phenol (B47542): The primary function of phenol is to denature proteins.[1][2][3] Due to its ability to form an environment that accommodates both polar and non-polar residues, proteins unfold and partition into the organic phenol phase.[1]
-
Chloroform (B151607): Chloroform enhances the protein-denaturing activity of phenol and increases the density of the organic phase, ensuring a sharp and stable interface between the organic and aqueous layers.[4] This prevents the phase inversion that can occur when the aqueous phase has a high salt concentration.[1] Chloroform also helps to dissolve lipids.[4]
-
Isoamyl Alcohol: Added in a small volume, isoamyl alcohol acts as an anti-foaming agent, preventing the formation of an emulsion during the mixing of the aqueous and organic phases.[1][5]
The separation of DNA and RNA is critically dependent on the pH of the phenol solution.[1][6]
-
Alkaline pH (around 8.0): At a neutral to alkaline pH, the phosphodiester backbone of both DNA and RNA is negatively charged, making them highly soluble in the aqueous phase. This condition is optimal for the isolation of DNA.[6]
-
Acidic pH (around 4.5): In an acidic environment, DNA becomes denatured and partitions into the organic phase, while RNA, which is more stable at acidic pH, remains in the aqueous phase.[2][6] This allows for the selective isolation of RNA.
Performance Data of Standard Phenol-Chloroform Ratios
The following tables summarize quantitative data on the performance of the standard phenol-chloroform extraction methods for DNA and RNA, primarily utilizing a 25:24:1 or similar ratio. The data is compiled from studies comparing this method with other extraction techniques.
Table 1: Performance of Phenol-Chloroform for DNA Extraction
| Sample Type | Phenol:Chloroform Ratio | Average DNA Yield (ng/µL) | Average A260/A280 Ratio | Average A260/A230 Ratio | Reference |
| Triatomine gut contents (blood meal) | Not specified | Higher than commercial kit | ~1.67 - 1.78 | Not Reported | [7] |
| Human blood | Not specified | ~308 | ~1.89 | Higher than salting-out | [8] |
| Human saliva | Not specified | ~64 | ~1.87 | Higher than salting-out | [8] |
Table 2: Performance of Phenol-Chloroform for RNA Extraction
| Sample Type | Phenol:Chloroform Ratio | Average RNA Yield (ng/µL) | Average A260/A280 Ratio | Average A260/A230 Ratio | Reference |
| Cyanobacteria | PGTX (phenol-based) | ~1.70 | ~2.0 | ~1.6-1.9 | [9] |
| Human Blood | Modified AGPC | ~114.4 | <1.8 | Not Reported | [10] |
| Human Oral Swabs | Modified AGPC | Slightly lower than blood | Slightly lower than blood | Not Reported | [10] |
Note on Purity Ratios:
-
An A260/A280 ratio of ~1.8 is generally considered "pure" for DNA, while a ratio of ~2.0 is considered "pure" for RNA.[11] Lower ratios may indicate protein or phenol contamination.[11][12]
-
The A260/A230 ratio is an indicator of contamination by substances like phenol, guanidine (B92328) salts, and carbohydrates.[11][13] A ratio between 2.0 and 2.2 is considered optimal.[11][13]
Experimental Protocols
Below are detailed methodologies for DNA and RNA extraction using the standard phenol-chloroform ratios.
Protocol 1: DNA Extraction using Phenol:Chloroform:Isoamyl Alcohol (25:24:1) at Alkaline pH
This protocol is suitable for the isolation of high molecular weight genomic DNA from a variety of cell and tissue samples.
Materials:
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS, 20 µg/mL RNase A)
-
Proteinase K solution (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Sample Lysis: Homogenize the sample and resuspend in lysis buffer. For tissues, mechanical disruption or enzymatic digestion may be necessary.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 1-3 hours, or overnight, until the solution is clear.
-
First Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Mix by inverting the tube for 5-10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube, avoiding the white protein interface.
-
Second Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the recovered aqueous phase. Mix and centrifuge as in steps 3 and 4. This step removes residual phenol.[12]
-
DNA Precipitation: Transfer the aqueous phase to a new tube. Add 1/10th volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a DNA precipitate is visible.
-
Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: RNA Extraction using Acid Phenol:Chloroform
This protocol is designed for the isolation of total RNA. The use of an acidic phenol solution is crucial for retaining DNA in the organic phase.
Materials:
-
TRIzol Reagent or a similar acid guanidinium (B1211019) thiocyanate-phenol solution
-
Chloroform
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
Homogenization: Homogenize the sample in 1 mL of TRIzol reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing RNA.
-
Aqueous Phase Recovery: Transfer the upper aqueous phase to a fresh tube. Be careful not to disturb the interphase.
-
RNA Precipitation: Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially. Mix by inversion and incubate at room temperature for 10 minutes.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Washing: Discard the supernatant and wash the pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol.
-
Recentrifugation: Vortex the sample briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Resuspend the RNA in nuclease-free water.
Visualizing the Workflow and Principles
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principles of nucleic acid separation.
Caption: Experimental workflow for phenol-chloroform nucleic acid extraction.
Caption: Effect of pH on DNA and RNA separation during phenol extraction.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. lunanano.com [lunanano.com]
- 3. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.mdpip.com [journal.mdpip.com]
- 9. Analysis of current and alternative phenol based RNA extraction methodologies for cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dna.uga.edu [dna.uga.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Enduring Legacy vs. Modern Rivals: Is Phenol-Chloroform Still the Gold Standard for Nucleic Acid Isolation?
For decades, phenol-chloroform extraction has been a cornerstone of molecular biology, the established "gold standard" for purifying DNA and RNA. However, the advent of faster, safer, and more automatable methods has called its reign into question. This guide provides a comprehensive comparison of phenol-chloroform extraction with its two main commercial competitors: silica-based spin columns and magnetic beads, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal method for their specific needs.
The choice of nucleic acid isolation method is a critical first step in a multitude of downstream applications, from PCR and qPCR to next-generation sequencing (NGS) and microarray analysis. The ideal method should consistently deliver high yields of pure, intact nucleic acids, free from inhibitors that can compromise subsequent enzymatic reactions. While phenol-chloroform has historically been lauded for its ability to yield high-quality nucleic acids from a variety of sample types, its use of hazardous organic solvents, labor-intensive protocol, and susceptibility to carryover contamination have paved the way for the widespread adoption of solid-phase extraction technologies.
Performance Metrics: A Head-to-Head Comparison
To provide a clear and objective comparison, the following tables summarize quantitative data from various studies, evaluating the performance of phenol-chloroform, silica (B1680970) spin columns, and magnetic beads across key metrics: yield, purity (as determined by A260/280 and A260/230 ratios), and integrity (RIN for RNA, DIN for DNA).
DNA Isolation Performance
| Method | Sample Type | DNA Yield (µg/mg tissue) | A260/280 Ratio (Purity) | A260/230 Ratio (Purity) | DNA Integrity (DIN) |
| Phenol-Chloroform | Animal Tissue | High | ~1.8 - 1.9 | Variable (often lower due to phenol (B47542) carryover) | High |
| Silica Spin Column | Animal Tissue | Moderate to High | ~1.8 - 2.0 | >1.8 | High |
| Magnetic Beads | Animal Tissue | Moderate to High | ~1.8 - 2.0 | >1.8 | High |
| Phenol-Chloroform | Plant Tissue (difficult) | High | ~1.7 - 1.9 | Variable | High |
| Silica Spin Column | Plant Tissue (difficult) | Moderate | ~1.8 | >1.5 | Moderate to High |
| Magnetic Beads | Plant Tissue (difficult) | Moderate | ~1.8 | >1.5 | Moderate to High |
Note: Yield and purity can vary significantly depending on the specific kit, protocol modifications, and the nature of the starting material.
RNA Isolation Performance
| Method | Sample Type | RNA Yield (µg/10^6 cells) | A260/280 Ratio (Purity) | A260/230 Ratio (Purity) | RNA Integrity (RIN) |
| Phenol-Chloroform (TRIzol) | Cultured Cells | High[1] | ~1.9 - 2.1 | Variable (can be <1.8) | High (>9.0)[1] |
| Silica Spin Column | Cultured Cells | Moderate to High[1] | ~2.0 - 2.1 | >2.0[1] | High (>9.0)[1] |
| Magnetic Beads | Cultured Cells | Moderate to High[1] | ~2.1 | >2.0[1] | High (>9.0)[1] |
| Phenol-Chloroform (TRIzol) | Animal Tissue | High[2] | ~1.8 - 2.0 | Low to Moderate[2] | High |
| Silica Spin Column | Animal Tissue | Moderate[2] | ~2.0 - 2.1 | High (>1.8)[2] | High |
| Magnetic Beads | Animal Tissue | Moderate | ~2.0 - 2.1 | High (>1.8) | High |
The Verdict: A Matter of Application
The data suggests that while phenol-chloroform can provide high yields, particularly from challenging samples, its purity can be less consistent, especially concerning the A260/230 ratio, which is a critical indicator of contamination from salts and organic solvents.[2] Modern kit-based methods, such as silica spin columns and magnetic beads, generally offer comparable or slightly lower yields but consistently deliver high-purity nucleic acids with excellent integrity.
Phenol-chloroform remains a viable, cost-effective option, especially in laboratories with established protocols and when working with difficult-to-lyse samples where maximizing yield is the primary concern. Its ability to generate high molecular weight DNA is also a significant advantage for long-read sequencing applications.
Silica-based spin columns represent a significant improvement in terms of speed, safety, and ease of use. They are well-suited for routine applications with a moderate number of samples and consistently produce high-quality nucleic acids for downstream applications like PCR and qPCR.
Magnetic beads offer the highest level of convenience and are readily adaptable to high-throughput automation. While the initial investment in magnetic racks or automated platforms may be higher, the hands-off time and scalability make them an attractive choice for large-scale studies and clinical applications.
Ultimately, the "gold standard" is not a one-size-fits-all designation. The optimal method depends on the specific requirements of the experiment, including the sample type, the desired downstream application, throughput needs, and budget constraints. For many modern molecular biology workflows, the convenience, safety, and consistent performance of silica-based and magnetic bead technologies have effectively dethroned phenol-chloroform as the go-to method. However, the classic phenol-chloroform extraction remains a powerful and relevant technique in the molecular biologist's toolkit.
Experimental Protocols
Key Experiment 1: Phenol-Chloroform DNA Extraction
Methodology:
-
Homogenization: Tissue samples are homogenized in a lysis buffer containing a detergent (e.g., SDS) and Proteinase K to digest proteins.
-
Organic Extraction: An equal volume of phenol:chloroform (B151607):isoamyl alcohol (25:24:1) is added to the lysate. The mixture is vortexed and centrifuged to separate the aqueous and organic phases.
-
Phase Separation: The upper aqueous phase, containing the DNA, is carefully transferred to a new tube.
-
Second Extraction (Optional): A chloroform extraction is performed on the aqueous phase to remove residual phenol.
-
Precipitation: DNA is precipitated from the aqueous phase by adding salt (e.g., sodium acetate) and ice-cold ethanol (B145695) or isopropanol.
-
Washing: The DNA pellet is washed with 70% ethanol to remove salts.
-
Resuspension: The air-dried DNA pellet is resuspended in a suitable buffer (e.g., TE buffer or nuclease-free water).
Key Experiment 2: Silica Spin Column DNA Extraction
Methodology:
-
Lysis: The sample is lysed in a buffer containing chaotropic salts, which denature proteins and promote DNA binding to the silica membrane.
-
Binding: The lysate is applied to a spin column containing a silica membrane. The column is centrifuged, and the DNA binds to the membrane while contaminants pass through into the collection tube.
-
Washing: The membrane is washed with one or more wash buffers to remove any remaining impurities.
-
Elution: A low-salt elution buffer or nuclease-free water is added to the center of the membrane. After a short incubation, the column is centrifuged to elute the purified DNA.
Key Experiment 3: Magnetic Bead RNA Isolation
Methodology:
-
Lysis: Cells or tissues are lysed in a buffer that inactivates RNases and promotes RNA binding to the magnetic beads.
-
Binding: Magnetic beads with a silica or other functionalized surface are added to the lysate. The mixture is incubated to allow RNA to bind to the beads.
-
Magnetic Separation: The tube is placed on a magnetic rack, causing the beads (with bound RNA) to pellet against the side of the tube. The supernatant containing contaminants is discarded.
-
Washing: The beads are washed several times with wash buffers by resuspending them, placing the tube back on the magnetic rack, and discarding the supernatant.
-
Elution: The beads are resuspended in an elution buffer, which releases the RNA. The tube is placed back on the magnetic rack, and the eluate containing the purified RNA is transferred to a new tube.
Visualizing the Workflows
To further illustrate the procedural differences, the following diagrams, generated using Graphviz, depict the experimental workflows for phenol-chloroform extraction and a generic solid-phase extraction method (representative of both spin columns and magnetic beads).
References
Navigating Nucleic Acid Extraction: A Comparative Guide to Phenol-Chloroform and Non-Toxic Alternatives
For researchers, scientists, and drug development professionals, the isolation of high-quality nucleic acids is the critical first step for a multitude of downstream applications. The chosen extraction method can significantly impact the yield, purity, and integrity of the DNA or RNA, ultimately influencing the reliability of experimental results. This guide provides an objective comparison of the traditional phenol-chloroform extraction method with modern, non-toxic alternatives, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
The landscape of nucleic acid purification has evolved from hazardous, labor-intensive organic extractions to safer, more streamlined methods. While the conventional phenol-chloroform technique has been a laboratory staple for decades due to its perceived high recovery rates, growing concerns over its toxicity and the advent of user-friendly commercial kits have prompted a shift towards non-toxic alternatives. This comparison delves into the performance of phenol-chloroform extraction versus two prominent non-toxic methods: salting-out and magnetic bead-based purification.
Performance Comparison: Yield and Purity
The efficacy of a nucleic acid extraction method is primarily judged by the yield and purity of the isolated DNA or RNA. The following tables summarize quantitative data from various studies, offering a comparative overview of what researchers can expect from each technique across different sample types.
DNA Extraction Comparison
| Method | Sample Type | Mean DNA Yield (ng/µL) | Mean A260/A280 Purity | Reference |
| Phenol-Chloroform | Human Blood | ~308 | ~1.89 | [1][2] |
| Human Saliva | ~64 | ~1.87 | [1][2] | |
| Triatomine intestinal contents (bloodmeal) | Higher than commercial kit (for G. gallus and M. musculus bloodmeals) | 1.67 - 1.78 | [3] | |
| Salting-Out | Human Blood | ~18 | ~1.82 | [1][2] |
| Human Saliva | ~38 | ~1.75 | [1][2] | |
| Paraffin-Embedded Tissues | > 3 µg (total) | Not specified | [4] | |
| Commercial Kits (Silica Column/Magnetic Beads) | Human Blood | 13.7 - 55.5 | 1.03 - 2.0 | [5] |
| Triatomine intestinal contents (bloodmeal) | Lower than phenol-chloroform (for G. gallus and M. musculus bloodmeals) | 1.76 - 1.84 | [3] | |
| Paraffin-Embedded Tissues | > 3 µg (total) | Not specified | [4] |
RNA Extraction Comparison
| Method | Sample Type | Mean RNA Yield | Mean A260/A280 Purity | RNA Integrity (RIN) | Reference |
| TRIzol (Phenol-based) | Equine Gastric Biopsies | Higher than spin column | Lower than spin column | Not specified | [6] |
| Tough-to-lyse Gram-Positive Bacteria | Higher than column-based | Lower than column-based | Not specified | [7] | |
| Mouse Cerebral Cortex | 1673.08 ± 86.39 ng/mg | 2.013 ± 0.041 | Not specified | [8] | |
| Spin Column-based Kits | Equine Gastric Biopsies | Lower than TRIzol | Higher than TRIzol | Not specified | [6] |
| Tough-to-lyse Gram-Positive Bacteria | Lower than TRIzol | Higher than TRIzol | Not specified | [7] | |
| Magnetic Bead-based Kits | Tissue and Whole Blood | Higher than spin column | Equivalent to spin column | Not specified | [9] |
The Methods at a Glance: Workflows and Principles
Understanding the underlying principles and procedural steps of each extraction method is crucial for troubleshooting and optimization. The following diagrams illustrate the typical workflows for phenol-chloroform, salting-out, and magnetic bead-based nucleic acid extraction.
Phenol-Chloroform Extraction Workflow
The phenol-chloroform method relies on liquid-liquid extraction to separate nucleic acids from proteins and other cellular components.[10][11] Phenol denatures proteins, which are then partitioned into the organic phase, while the polar nucleic acids remain in the aqueous phase.[11]
Salting-Out Extraction Workflow
The salting-out method is a non-toxic approach that utilizes a high concentration of salt to precipitate proteins, leaving the DNA in solution.[12] This is a safer and more cost-effective alternative to phenol-chloroform extraction.
Magnetic Bead-Based Purification Workflow
Magnetic bead-based methods utilize silica-coated paramagnetic beads that bind nucleic acids under specific buffer conditions.[13] A magnet is used to immobilize the beads during washing and elution steps, allowing for easy and automatable purification.[14]
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies are essential. The following are representative protocols for each of the discussed extraction methods.
Phenol-Chloroform DNA Extraction Protocol (from Cells)
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing SDS and Proteinase K) and incubate until the solution is clear.
-
Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Vortex thoroughly for 15-20 seconds.
-
Phase Separation: Centrifuge at high speed (e.g., 12,000 x g) for 5-15 minutes at 4°C. Three layers will form: the upper aqueous phase containing DNA, a white interphase with precipitated protein, and the lower organic phase.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and organic phase.
-
DNA Precipitation: Add 0.1 volumes of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol (B145695) to the aqueous phase. Invert the tube gently to mix. A white precipitate of DNA should become visible.
-
Pelleting: Incubate at -20°C for at least one hour (or overnight) and then centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant and wash the DNA pellet with 70% ethanol. Centrifuge again for 5 minutes.
-
Drying and Resuspension: Remove the ethanol and air-dry the pellet. Resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
Salting-Out DNA Extraction Protocol (from Blood)
-
Red Blood Cell Lysis: Mix whole blood with a red blood cell lysis buffer and centrifuge to pellet the white blood cells.
-
White Blood Cell Lysis: Resuspend the white blood cell pellet in a nuclei lysis buffer containing a detergent (e.g., SDS) and Proteinase K. Incubate at 37°C overnight.
-
Protein Precipitation: Add a saturated salt solution (e.g., 6M NaCl) to the lysate and shake vigorously for 15 seconds. Centrifuge at a moderate speed (e.g., 2,500 rpm) for 15 minutes to pellet the precipitated proteins.
-
DNA Precipitation: Carefully transfer the supernatant containing the DNA to a new tube. Add two volumes of room temperature absolute ethanol and invert the tube several times until the DNA precipitates.
-
DNA Recovery: Remove the precipitated DNA strands with a sterile pipette tip or by centrifugation.
-
Washing and Resuspension: Wash the DNA with 70% ethanol, air-dry, and resuspend in TE buffer.
Magnetic Bead-Based Nucleic Acid Purification Protocol (General)
-
Lysis: Lyse the sample in a specialized lysis/binding buffer.
-
Binding: Add the magnetic beads to the lysate and incubate to allow the nucleic acids to bind to the silica (B1680970) surface of the beads.
-
Capture: Place the tube on a magnetic stand to pellet the beads against the side of the tube. Carefully aspirate and discard the supernatant.
-
Washing: Remove the tube from the magnetic stand, add a wash buffer, and resuspend the beads. Place the tube back on the magnetic stand and discard the supernatant. Repeat this step as recommended by the manufacturer.
-
Drying: Briefly air-dry the beads after the final wash to remove any residual ethanol.
-
Elution: Add an elution buffer (typically nuclease-free water or a low-salt buffer) and incubate to release the nucleic acids from the beads.
-
Collection: Place the tube on the magnetic stand and carefully transfer the supernatant containing the purified nucleic acids to a new, clean tube.
Safety and Toxicity Considerations
A critical factor in choosing an extraction method is the safety of the laboratory personnel. Phenol-chloroform is a highly toxic, corrosive, and volatile substance that poses significant health risks.
-
Phenol: Is readily absorbed through the skin and can cause severe chemical burns.[15] It is also toxic if inhaled or ingested and can cause systemic damage to the liver and kidneys.[15]
-
Chloroform: Is a suspected human carcinogen and reproductive hazard.[15] It is also an irritant to the skin, eyes, and respiratory system.
Due to these hazards, phenol-chloroform extractions must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
In contrast, salting-out and magnetic bead-based methods do not use these hazardous organic solvents, making them significantly safer for routine laboratory use.
Conclusion: Choosing the Right Method for Your Application
The choice between phenol-chloroform and non-toxic extraction methods depends on a balance of factors including the specific research application, required yield and purity, sample type and volume, available equipment, budget, and safety considerations.
-
Phenol-Chloroform: While it can provide high yields, especially from challenging samples, its significant toxicity, labor-intensive nature, and potential for organic solvent contamination of the final product make it a less desirable option in many modern laboratories. It may still be considered for applications where maximizing yield from a limited sample is the absolute priority, and the necessary safety infrastructure is in place.
-
Salting-Out: This method offers a safe and cost-effective alternative to phenol-chloroform, particularly for DNA extraction.[12] While yields may be lower than with phenol-chloroform, the quality of the DNA is often sufficient for many downstream applications like PCR.[4]
-
Magnetic Bead-Based and Silica Column Kits: These non-toxic methods provide a rapid, reliable, and often automatable solution for nucleic acid purification.[14] While the cost per sample may be higher than traditional methods, the time savings, high purity, and increased safety often justify the expense, especially in high-throughput settings.[11] Commercial kits are continuously being optimized for various sample types, offering researchers a wide array of choices to suit their specific needs.
For most routine molecular biology applications, the advantages of non-toxic extraction methods in terms of safety, speed, and ease of use outweigh the potential for slightly higher yields with phenol-chloroform. As technology continues to advance, the performance of these safer alternatives is expected to further improve, solidifying their place as the standard in modern molecular biology research.
References
- 1. journal.mdpip.com [journal.mdpip.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lunanano.com [lunanano.com]
- 11. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifescience.roche.com [lifescience.roche.com]
- 14. biocompare.com [biocompare.com]
- 15. Comparative evaluation of various DNA extraction methods and analysis of DNA degradation levels in commercially marketed Chestnut rose juices and beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Purity: Automated Nucleic Acid Extraction vs. the Manual Phenol-Chloroform Method
In the realm of molecular biology, the isolation of high-quality nucleic acids is the critical first step for a multitude of downstream applications, from PCR and next-generation sequencing to clinical diagnostics.[1] For decades, the manual phenol-chloroform method has been a laboratory workhorse for this purpose. However, the rise of automated extraction systems has presented a compelling alternative, promising increased efficiency, reproducibility, and scalability. This guide provides an objective comparison of these two methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
At a Glance: Key Differences
| Feature | Manual Phenol-Chloroform Extraction | Automated Extraction |
| Principle | Liquid-liquid extraction using organic solvents to separate nucleic acids from proteins and lipids.[2] | Typically utilizes solid-phase extraction with magnetic beads or silica (B1680970) columns to bind and purify nucleic acids.[1] |
| Throughput | Low; samples are processed individually or in small batches. | High; capable of processing multiple samples simultaneously (from 1 to over 96).[1][3] |
| Hands-on Time | High; requires constant user attention and manual pipetting.[1] | Low; "walk-away" automation reduces manual intervention.[3][4] |
| Risk of Contamination | Higher risk of cross-contamination due to manual handling and multiple tube transfers.[2] | Minimized risk of contamination due to a closed system and reduced manual handling.[1][4] |
| Safety | Involves the use of hazardous and toxic reagents like phenol (B47542) and chloroform (B151607).[2][5] | Generally uses non-toxic reagents, improving laboratory safety.[6] |
| Consistency | Prone to user-to-user variability, which can impact reproducibility.[7] | High consistency and reproducibility due to standardized protocols and robotic precision.[3][4] |
| Cost | Lower initial cost for reagents, but can be more labor-intensive.[6] | Higher initial investment for instrumentation, but can reduce long-term labor costs.[1][8] |
Performance Metrics: A Quantitative Comparison
The ultimate measure of any extraction method lies in the yield and purity of the isolated nucleic acids. The following tables summarize representative data from comparative studies.
Table 1: DNA Yield Comparison
| Extraction Method | Sample Type | Average DNA Yield (µg) | Reference |
| Manual Phenol-Chloroform | Loa loa microfilariae | Lower than salting-out and Qiagen kit | [9] |
| Automated (Magnetic Bead) | Clostridium perfringens | 4.53 ± 0.51 | [10] |
| Automated (Spin Column - QIAamp) | Human Blood | 5.6 | [11] |
| Automated (Spin Column - AccuPrep) | Human Blood | 2.74 | [11] |
| Automated (Spin Column - ZR Genomic) | Human Blood | 2.39 | [11] |
Table 2: DNA Purity Comparison (A260/280 Ratio)
An A260/280 ratio of ~1.8 is generally considered pure for DNA.
| Extraction Method | Sample Type | Average A260/280 Ratio | Reference |
| Manual Phenol-Chloroform | Loa loa microfilariae | Not specified, but of "good quality" | [9] |
| Automated (Magnetic Bead) | Clostridium perfringens | ~1.9 | [10] |
| Automated (Spin Column - QIAamp) | Human Blood | 1.85 | [11] |
| Automated (Spin Column - AccuPrep) | Human Blood | 1.03 | [11] |
| Automated (Spin Column - ZR Genomic) | Human Blood | 2.0 | [11] |
Table 3: RNA Purity Comparison (A260/280 Ratio)
An A260/280 ratio of ~2.0 is generally considered pure for RNA.
| Extraction Method | Sample Type | Average A260/280 Ratio | Reference |
| Manual (AGPC) | Blood | Significantly lower than commercial kits | [9] |
| Commercial Kits (Automated) | Blood | Not specified, but significantly higher than manual | [9] |
Experimental Workflows and Protocols
To understand the practical differences between these two approaches, it is essential to examine their respective workflows.
Manual Phenol-Chloroform Extraction Workflow
The manual phenol-chloroform method is a multi-step process that relies on the differential solubility of molecules in aqueous and organic phases.
-
Sample Lysis: Start with the sample in an appropriate lysis buffer. This may involve enzymatic digestion (e.g., with Proteinase K) to break down cellular structures and release nucleic acids.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysed sample. Vortex vigorously for at least one minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 16,000 x g) for 5 minutes at room temperature. This will separate the mixture into three phases: a lower organic phase (containing lipids and proteins), an interphase (containing denatured proteins), and an upper aqueous phase (containing nucleic acids).[2]
-
Aqueous Phase Collection: Carefully pipette the upper aqueous phase into a new, clean tube, being cautious not to disturb the interphase or organic phase.
-
Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform to the collected aqueous phase, vortex, and centrifuge again. This step helps to remove any residual phenol. Transfer the upper aqueous phase to a new tube.
-
Precipitation: To precipitate the nucleic acids, add 1/10th volume of a salt solution (e.g., 3 M sodium acetate) and 2-2.5 volumes of ice-cold 100% ethanol or an equal volume of isopropanol.
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes to allow the nucleic acids to precipitate. For very small amounts of DNA, overnight incubation may be necessary.
-
Pelleting: Centrifuge at high speed in a cold centrifuge (4°C) for 10-30 minutes to pellet the precipitated nucleic acids.
-
Washing: Carefully decant the supernatant and wash the pellet with 70% ethanol to remove residual salts.
-
Drying: Air-dry the pellet to remove any remaining ethanol.
-
Resuspension: Resuspend the purified nucleic acid pellet in a suitable buffer (e.g., TE buffer) or nuclease-free water.
Automated Extraction Workflow (Magnetic Bead-Based)
Automated systems, such as those utilizing magnetic beads, streamline the extraction process into a "bind-wash-elute" procedure.[7]
Note: Specific protocols will vary depending on the automated platform and kit used. This is a generalized procedure.
-
Sample Lysis: The biological sample is first lysed according to the kit's instructions to release the nucleic acids. This step may be performed manually or can be integrated into the automated platform.
-
Binding: The lysate is combined with magnetic beads that have a high affinity for nucleic acids. This mixture is incubated to allow the nucleic acids to bind to the surface of the beads.
-
Washing: The automated system then applies a magnetic field, which immobilizes the nucleic acid-bound beads. The supernatant, containing contaminants, is aspirated and discarded. The beads are then washed one or more times with wash buffers to remove any remaining impurities.
-
Elution: Finally, the beads are resuspended in an elution buffer, which causes the purified nucleic acids to be released from the beads. The magnetic field is reapplied, and the eluate containing the pure nucleic acids is collected.
Conclusion: Choosing the Right Method
The choice between automated extraction and the manual phenol-chloroform method depends heavily on the specific needs of the laboratory and the downstream applications.
The manual phenol-chloroform method , while being cost-effective in terms of reagents, is labor-intensive, time-consuming, and carries significant safety risks due to the use of hazardous chemicals.[2][5] It is also more susceptible to human error and contamination, which can lead to variability in results.[2][7] However, for labs with low throughput and budget constraints, it can still be a viable option, capable of producing high-quality nucleic acids when performed by an experienced user.
Automated extraction systems offer a clear advantage in terms of efficiency, throughput, reproducibility, and safety.[1][4] By minimizing manual intervention, they reduce the risk of human error and cross-contamination, leading to more consistent and reliable results.[3][7] While the initial investment in instrumentation is higher, the long-term savings in labor and the ability to process large numbers of samples make automated systems a cost-effective solution for high-throughput laboratories.[1][8] The improved safety profile is another significant benefit for any modern laboratory.
For researchers, scientists, and drug development professionals, the trend is undeniably moving towards automation. The enhanced data quality, improved workflow efficiency, and increased safety make automated nucleic acid extraction the superior choice for most modern molecular biology applications.
References
- 1. blog.invitek.com [blog.invitek.com]
- 2. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 3. Automated DNA Extraction | Maxwell Instruments | Automated RNA Extraction [promega.com]
- 4. opentrons.com [opentrons.com]
- 5. researchgate.net [researchgate.net]
- 6. lunanano.com [lunanano.com]
- 7. Automated Extraction for DNA, RNA, Protein, & Cells | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
A Researcher's Guide to Confirming Protein Absence Post Phenol-Chloroform Extraction
For researchers, scientists, and drug development professionals, ensuring the purity of nucleic acid preparations is a critical step that influences the reliability of downstream applications. The traditional phenol-chloroform extraction method, while robust, can leave behind residual protein contaminants. This guide provides a comparative analysis of three common methods for detecting and quantifying such contamination, offering detailed protocols and performance data to aid in selecting the most appropriate technique for your needs.
The complete removal of proteins from DNA and RNA samples is paramount for the success of sensitive molecular biology techniques such as sequencing, PCR, and transfection. Phenol-chloroform extraction is a widely used method for purifying nucleic acids, but it is crucial to validate the removal of proteins. This guide compares three prevalent methods for this purpose: UV-Visible (UV-Vis) Spectroscopy (A260/A280 ratio), the Bicinchoninic Acid (BCA) Assay, and Silver Staining of proteins separated by polyacrylamide gel electrophoresis (SDS-PAGE).
Comparative Analysis of Protein Detection Methods
The choice of method for detecting protein contamination depends on the required sensitivity, the expected level of contamination, and the available equipment. The following table summarizes the key performance characteristics of the three methods.
| Feature | UV-Vis (A260/A280 Ratio) | BCA Assay | Silver Staining (SDS-PAGE) |
| Principle | Differential absorbance of nucleic acids (260 nm) and proteins (280 nm). | Reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by colorimetric detection with BCA. | Reduction of silver ions to metallic silver by proteins within a polyacrylamide gel matrix, resulting in visible bands. |
| Detection Limit | Low sensitivity; a ratio of 1.75 can indicate ~50% protein contamination.[1] | High sensitivity; as low as 0.5 µg/mL.[2] | Very high sensitivity; low nanogram (ng) to sub-nanogram range.[3][4] |
| Quantitative? | Semi-quantitative indicator of purity. | Yes, with a standard curve. | Semi-quantitative; can be quantitative with densitometry. |
| Throughput | High | High (microplate format) | Low |
| Interfering Substances | Phenol (B47542), other UV-absorbing compounds.[5] | Reducing agents, chelating agents, detergents (at high concentrations).[2] | N/A (after electrophoresis) |
| Advantages | Quick, simple, non-destructive. | High sensitivity, good for dilute samples, compatible with some detergents.[2] | Extremely sensitive, visualizes specific protein contaminants. |
| Disadvantages | Insensitive to low levels of protein contamination.[1] | Susceptible to interference, requires a standard curve. | Labor-intensive, multi-step process. |
Experimental Workflows
To aid in understanding the practical application of these methods, the following diagrams illustrate the key steps involved in each workflow.
Caption: Workflow for Phenol-Chloroform Extraction and Subsequent Purity Assessment.
Caption: Bicinchoninic Acid (BCA) Assay Workflow.
Caption: SDS-PAGE and Silver Staining Workflow.
Detailed Experimental Protocols
UV-Visible Spectroscopy (A260/A280 Ratio)
Principle: This method relies on the differential absorption of ultraviolet light by nucleic acids and proteins. Nucleic acids have a maximum absorbance at approximately 260 nm, while the aromatic amino acids in proteins (tryptophan and tyrosine) lead to a maximum absorbance at around 280 nm. The ratio of the absorbance at 260 nm to that at 280 nm provides a rough estimate of the purity of a nucleic acid sample.
Protocol:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes.
-
Select the nucleic acid quantification program.
-
Blank the instrument using the same buffer in which the nucleic acid sample is dissolved (e.g., TE buffer).
-
Measure the absorbance of the nucleic acid sample at 260 nm and 280 nm.
-
The instrument will automatically calculate the A260/A280 ratio.
Interpretation of Results:
-
Pure DNA: An A260/A280 ratio of ~1.8 is generally accepted as "pure".[6]
-
Pure RNA: An A260/A280 ratio of ~2.0 is generally accepted as "pure".[6]
-
Protein Contamination: A ratio significantly lower than 1.8 for DNA or 2.0 for RNA suggests the presence of protein or other contaminants that absorb at 280 nm.[6]
-
Phenol Contamination: Residual phenol from the extraction can absorb at 270-275 nm, leading to an artificially high A260/A280 ratio and an overestimation of nucleic acid concentration.[5]
Bicinchoninic Acid (BCA) Assay
Principle: The BCA assay is a colorimetric method for quantifying total protein. In an alkaline environment, peptide bonds in proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). Two molecules of bicinchoninic acid then chelate with each cuprous ion, forming a purple-colored complex that exhibits strong absorbance at 562 nm. The intensity of the color is directly proportional to the protein concentration.
Protocol (Microplate Format):
-
Prepare Protein Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) ranging from 25 to 2000 µg/mL. Also include a blank (0 µg/mL protein) using the same buffer as the standards.
-
Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B. The resulting solution should be a clear, apple-green color.
-
Sample and Standard Plating: Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add Working Reagent: Add 200 µL of the BCA Working Reagent to each well.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Read Absorbance: After cooling the plate to room temperature, measure the absorbance at 562 nm using a microplate reader.[7]
-
Data Analysis: Subtract the average absorbance of the blank from the absorbance of all other standards and samples. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the protein concentration in the unknown samples.
Silver Staining of Proteins (SDS-PAGE)
Principle: This method involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following electrophoresis, the gel is treated with a series of solutions that result in the deposition of metallic silver at the location of the protein bands. Silver staining is significantly more sensitive than traditional Coomassie Brilliant Blue staining.
Protocol:
-
Sample Preparation: Mix an aliquot of the nucleic acid sample with an equal volume of 2X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured samples and a protein molecular weight marker onto a polyacrylamide gel. Run the gel according to standard procedures until the dye front reaches the bottom.
-
Fixation: After electrophoresis, place the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 30 minutes to immobilize the proteins.[4]
-
Sensitization: Rinse the gel with water and then incubate in a sensitizing solution (e.g., 0.02% sodium thiosulfate) for 1-2 minutes. This step increases the sensitivity of the stain.[4]
-
Silver Incubation: Rinse the gel with water and then incubate in a cold 0.1% silver nitrate (B79036) solution for 20-30 minutes.
-
Development: Briefly rinse the gel with water and then immerse it in a developing solution (e.g., 2.5% sodium carbonate containing a small amount of formaldehyde) until the protein bands appear. The development time is critical and should be monitored closely.
-
Stop Reaction: Stop the development by adding a stop solution (e.g., 5% acetic acid) once the desired band intensity is reached.
-
Visualization: The gel can be photographed or scanned for documentation. The presence of any bands in the sample lane indicates protein contamination.
Conclusion
Confirming the absence of protein contamination after phenol-chloroform extraction is a critical quality control step. The A260/A280 ratio is a quick but insensitive method that is only suitable for detecting gross protein contamination. For more sensitive and quantitative analysis, the BCA assay is a reliable choice, provided that potential interfering substances are considered. For the highest sensitivity and to visualize the specific protein contaminants, SDS-PAGE followed by silver staining is the gold standard, capable of detecting even trace amounts of protein. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to ensure the purity of their nucleic acid samples for downstream success.
References
- 1. Silver staining of DNA in polyacrylamide gels: Linearity and effect of fragment size | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]
- 4. Silver staining of proteins in polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of DNA [qiagen.com]
- 6. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Proper Disposal of Phenol Chloroform: A Step-by-Step Guide for Laboratory Professionals
Phenol (B47542) chloroform (B151607) is a hazardous chemical mixture widely used in molecular biology for nucleic acid purification.[1] Due to its toxicity, corrosivity, and potential carcinogenicity, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols to ensure a safe laboratory environment and comply with regulations.[1][2] Improper disposal can lead to chemical burns, organ damage, environmental contamination, and regulatory fines.[1][3]
This guide provides essential, immediate safety information and a step-by-step operational plan for the proper handling and disposal of phenol chloroform waste.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all safety measures are in place. All procedures involving phenol or chloroform must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.[1][4][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. While disposable nitrile gloves offer protection against accidental splashes, chloroform can penetrate them in approximately 3 minutes.[4] For extensive handling or in case of spills, Viton or Silvershield gloves are recommended.[1][6] Always remove and discard contaminated gloves immediately.[4]
-
Eye Protection: Chemical splash goggles or safety glasses must be worn.[1]
-
Lab Coat: A lab coat is mandatory to protect skin and clothing.[1]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical. Never discard any phenol, chloroform, or associated waste (such as TRIzol™) down the sink or in the regular trash.[5][6][7]
Step 1: Waste Segregation at the Point of Generation Proper segregation is the first and most crucial step. All waste must be treated as hazardous.[7]
-
Liquid Waste: Collect all liquid this compound mixtures and aqueous waste contaminated with these chemicals in a designated hazardous waste container.[4]
-
Contaminated Solid Waste: Pipette tips, Eppendorf tubes, gloves, and other contaminated lab supplies must be collected in a separate, sealable, and puncture-proof container.[5]
-
Contaminated Sharps: Syringes and needles used in phenol:chloroform extractions must be discarded in a sharps container specifically labeled "Mutagen/Carcinogen Sharps Do Not Autoclave."[4]
Step 2: Use of Appropriate Waste Containers Waste containers must be chemically compatible with this compound and in good condition.[8]
-
Container Type: Use sealable, leak-proof containers. Plastic containers are often preferred.[5][9]
-
Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added.[1] The label must include:
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[5][12]
Step 3: Designated Storage Area Store all this compound hazardous waste in a designated "Satellite Accumulation Area" (SAA).[9][12]
-
Location: The SAA should be located at or near the point of waste generation.[9]
-
Safety: The area must be inspected weekly for any signs of container leakage.[12] Do not store incompatible wastes, such as acids and bases, together.[12]
Step 4: Arranging for Final Disposal Laboratory personnel are responsible for the proper management of waste until it is collected by trained professionals.
-
Monitoring: Regularly check the fill level of the waste containers.
-
Requesting Pickup: When a container reaches 90% capacity, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]
-
Storage Limits: Do not exceed the storage limits for your SAA. Once a container is full, it must be removed from the SAA within three days.[12]
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters for the safe storage and handling of this compound waste.
| Parameter | Guideline | Citation |
| Personal Protective Equipment | ||
| Nitrile Glove (4 mil) Breakthrough Time | ~ 3 minutes for Chloroform | [4] |
| Satellite Accumulation Area (SAA) Storage | ||
| Maximum Hazardous Waste Volume | 55 gallons | [9] |
| Maximum Acutely Toxic Waste Volume | 1 quart (liquid) or 1 kg (solid) | [9] |
| Maximum Storage Time (partially filled) | Up to 12 months | [9] |
| Time Limit for Removal (once full) | Within 3 calendar days | [9][12] |
| Waste Collection | ||
| Container Fill Level for Pickup Request | 90% full | [5] |
Experimental Protocols
The procedures outlined above are based on standard laboratory chemical waste management guidelines from various institutions and regulatory bodies. For instance, the University of Pennsylvania's Chemical Waste Management Guidelines provide a framework for SAA requirements and waste container management.[4][9] These protocols are designed to comply with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][13]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final collection.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. carlroth.com [carlroth.com]
- 3. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 4. Fact Sheet: Phenol-Chloroform Extraction | PennEHRS [ehrs.upenn.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. nems.nih.gov [nems.nih.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. in.nau.edu [in.nau.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenol Chloroform
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. Phenol (B47542) chloroform (B151607) is a common reagent in molecular biology for nucleic acid purification, but its hazardous nature demands stringent safety protocols.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this chemical mixture.
Hazard Identification and Personal Protective Equipment (PPE)
Phenol is highly corrosive and toxic, capable of causing severe skin burns and systemic toxicity.[3][4][5] Chloroform is a suspected carcinogen and can cause damage to the liver and kidneys.[2][6] The combination of these chemicals enhances the skin absorption of phenol.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Viton, Silver Shield, or heavy-weight neoprene gloves are recommended.[1] Doubled nitrile gloves may be used for splash protection but must be changed immediately upon contact, as chloroform penetrates nitrile gloves rapidly.[7][8] | Provides a barrier against direct skin contact with the corrosive and toxic chemicals. Chloroform degrades nitrile gloves, increasing the risk of exposure.[7][8] |
| Eye Protection | Chemical splash goggles are mandatory.[1][2] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[7][8] | Protects eyes from severe burns and permanent damage that can be caused by phenol.[2][3] |
| Body Protection | A lab coat must be worn.[1][2] For procedures with a higher risk of splashing, an impervious apron over the lab coat is recommended.[7][8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work with phenol chloroform must be conducted in a certified chemical fume hood.[1][2][6][9] | The fume hood effectively captures and removes harmful vapors, preventing inhalation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is critical to minimizing the risks associated with this compound.
Experimental Protocol for Handling this compound:
-
Pre-Operational Checks:
-
Ensure the chemical fume hood has been certified within the last year.
-
Confirm the immediate availability of a spill kit, an ANSI-approved eyewash station, and a safety shower.[5][7]
-
Designate a clean, uncluttered area within the fume hood for the procedure.[7]
-
Assemble all required PPE: appropriate gloves, chemical splash goggles, face shield (if necessary), and a lab coat.
-
-
Handling Procedure:
-
Don all required PPE before handling the chemical.
-
Perform all manipulations of this compound at least six inches inside the sash of the chemical fume hood.[4]
-
Keep all containers of this compound tightly sealed when not in immediate use to prevent the release of vapors.[6][8]
-
When centrifuging samples containing this compound, use sealed safety cups or rotors to contain any potential leaks or aerosols.[2][9]
-
After centrifugation, wait at least 10 minutes before opening the centrifuge to allow aerosols to settle.[2][9]
-
-
Post-Handling and Cleanup:
-
Segregate all waste contaminated with this compound into designated hazardous waste containers.
-
Decontaminate the work surface within the fume hood with soap and water after the procedure is complete.[8]
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of single-use PPE in the appropriate waste stream.
-
Thoroughly wash hands and forearms with soap and water before leaving the laboratory.[4]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Disposal Protocol:
-
Liquid Waste: Collect all liquid this compound waste in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Solid Waste: Pipette tips, centrifuge tubes, gloves, and other contaminated solid materials must be collected in a separate, sealable container clearly marked as "this compound Waste".[9] Puncture-proof containers are preferred for sharp items.[2]
-
Prohibited Disposal: Never dispose of this compound waste down the sink drain.[9]
-
Waste Pickup: When the waste container is 90% full, request a pickup from your institution's Environmental Health and Safety (EHS) department.[9]
Emergency Response Plan: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is critical to mitigating harm.
Emergency Procedures:
-
Skin Contact:
-
For small exposures, wipe the affected area with polyethylene (B3416737) glycol (PEG 300 or PEG 400).[3][4][5] If PEG is unavailable, use a 70% isopropyl alcohol solution.[4]
-
For large exposures or if PEG is not available, flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[1][4]
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Spills:
-
Minor Spill (less than 1 liter):
-
Major Spill (greater than 1 liter):
-
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. Fact Sheet: Phenol-Chloroform Extraction | PennEHRS [ehrs.upenn.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.wwu.edu [ehs.wwu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. in.nau.edu [in.nau.edu]
- 11. severnbiotech.com [severnbiotech.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
